Vaborbactam
Description
Properties
IUPAC Name |
2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOOWNWLVCOUUEX-WPRPVWTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027690 | |
| Record name | Vaborbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1360457-46-0 | |
| Record name | (3R,6S)-2-Hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1360457-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vaborbactam [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1360457460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vaborbactam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12107 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vaborbactam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3R,6S)-[2-Hydroxy-3-(2-thiophen-2-yl-acetylamino)-[1,2]oxaborinan-6-yl]-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VABORBACTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C75676F8V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vaborbactam's Mechanism of Action Against Serine β-Lactamases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vaborbactam (B611620) is a potent, non-β-lactam, cyclic boronic acid-based β-lactamase inhibitor (BLI) developed to combat the growing threat of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2] When combined with the carbapenem (B1253116) antibiotic meropenem, this compound effectively restores its activity against a broad spectrum of serine β-lactamases. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core molecular interactions and experimental workflows.
Chemical Structure and Core Pharmacophore
This compound's unique structure, featuring a cyclic boronic acid pharmacophore, is central to its inhibitory activity.[2][3] Unlike traditional β-lactam-containing inhibitors, the boron atom in this compound is key to its mechanism, enabling it to act as a transition-state analog. This design confers high affinity and specificity for the active site of serine β-lactamases.[4]
Mechanism of Inhibition
This compound functions as a reversible covalent inhibitor of class A and class C serine β-lactamases.[5][6] The inhibition process is a two-step mechanism:
-
Initial Non-covalent Binding: this compound first binds to the active site of the β-lactamase in a non-covalent manner.[5]
-
Covalent Bond Formation: Subsequently, the boron atom of this compound forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue (Ser70) in the enzyme's active site.[7] This covalent adduct mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[4]
The stability of this this compound-enzyme complex is a key feature of its potent inhibitory activity, particularly against KPC enzymes, with a demonstrated long residence time.[8]
References
- 1. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. nitrocefin.com [nitrocefin.com]
- 4. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactamase activity assay [bio-protocol.org]
- 8. Biochemical Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaborbactam: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vaborbactam (B611620) is a first-in-class, non-β-lactam, cyclic boronic acid β-lactamase inhibitor that has been a significant advancement in the fight against carbapenem-resistant Enterobacteriaceae (CRE).[1] Developed to be co-administered with a carbapenem (B1253116) antibiotic, meropenem (B701), this compound effectively restores the antibiotic's activity against bacteria that produce serine β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC). This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathway, and the experimental protocols for its characterization.
Discovery and Development
This compound, formerly known as RPX7009, was discovered by Rempex Pharmaceuticals, which was later acquired by The Medicines Company.[2][3] The discovery program was specifically initiated to identify a potent inhibitor of serine carbapenemases that were compromising the efficacy of carbapenem antibiotics.[3] The research focused on boronic acid-based compounds due to their ability to form a reversible covalent bond with the active site serine of β-lactamase enzymes.[4] This unique mechanism of action mimics the tetrahedral transition state of the natural substrate, effectively blocking the enzyme's hydrolytic activity.[4]
The development of this compound was a result of a targeted effort to optimize the biochemical, microbiological, and pharmacological properties of a new β-lactamase inhibitor for use in combination with a carbapenem.[5] This led to the selection of meropenem as the partner antibiotic, and the combination, known as Vabomere®, received FDA approval in 2017 for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[2][6]
Synthesis Pathway
The chemical synthesis of this compound is a multi-step process, with a key diastereoselective chain homologation of a boronate ester to an α-chloroboronic ester, a reaction developed by Donald Matteson.[4] This reaction, often performed using flow chemistry for large-scale production, involves the generation of dichloromethyl lithium at very low temperatures.[4][7]
The overall synthesis can be summarized in the following logical steps:
A more detailed representation of the chemical transformations is provided below:
Mechanism of Action
This compound's efficacy stems from its ability to inhibit a broad spectrum of serine β-lactamases, including class A and class C enzymes.[5][8][9] The core of its mechanism is the formation of a reversible, covalent bond between the boron atom of this compound and the catalytic serine residue in the active site of the β-lactamase.[4] This interaction is stable, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics like meropenem.
Quantitative Data
The inhibitory activity of this compound has been quantified against a range of β-lactamase enzymes. The following tables summarize key kinetic parameters and minimum inhibitory concentrations (MICs).
Table 1: this compound Inhibition Constants (Ki) Against Various β-Lactamases
| Enzyme | Class | Ki (nM) |
| KPC-2 | A | 69 |
| CTX-M-15 | A | - |
| SHV-12 | A | - |
| AmpC | C | - |
Note: Specific Ki values for CTX-M-15, SHV-12, and AmpC were not consistently found in a single comparable format.
Table 2: this compound Inactivation Constants (k2/K) and Off-Rates (koff)
| Enzyme | k2/K (M-1s-1) | koff (s-1) |
| KPC-2 | 3.4 x 103 - 2.4 x 104 | 0.000040 |
| KPC-3 | - | - |
| BKC-1 | - | - |
| SME-2 | - | - |
Note: A range is provided for KPC-2 as different studies reported slightly varying values. Data for other enzymes were not consistently available in this format across the searched literature.
Table 3: Meropenem/Vaborbactam Minimum Inhibitory Concentrations (MICs)
| Organism | β-Lactamase | Meropenem MIC (µg/mL) | Meropenem/Vaborbactam MIC (µg/mL) |
| K. pneumoniae | KPC-producing | ≥8 | ≤1 |
| E. coli | KPC-producing | - | - |
| Enterobacter spp. | KPC-producing | - | - |
Note: MIC values can vary depending on the specific strain and testing conditions. The values presented are representative of the significant potentiation of meropenem's activity in the presence of this compound.
Table 4: this compound IC50 Values Against Human Serine Hydrolases
| Enzyme | IC50 (mM) |
| Human Serine Hydrolases | >>1 |
This high IC50 value demonstrates the high specificity of this compound for bacterial β-lactamases over human enzymes, contributing to its favorable safety profile.[2]
Experimental Protocols
General Protocol for Determination of IC50 Values
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a target β-lactamase.
Methodology:
-
Enzyme and Reagent Preparation:
-
Purify the target β-lactamase (e.g., KPC-2) using standard chromatographic techniques.
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Prepare a series of dilutions of this compound to cover a range of concentrations expected to produce 0-100% inhibition.
-
Prepare a stock solution of a chromogenic substrate, such as nitrocefin (B1678963).
-
-
Inhibition Assay:
-
In a microplate, add the purified β-lactamase to wells containing the different concentrations of this compound. Include control wells with no inhibitor (100% activity) and no enzyme (background).
-
Incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the nitrocefin substrate to all wells.
-
Monitor the hydrolysis of nitrocefin by measuring the change in absorbance at 490 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.
-
Protocol for Determination of this compound Ki and koff Values
This protocol is adapted from the methods described in "Biochemical Activity of this compound" and is suitable for detailed kinetic characterization.[2]
Determination of Ki:
-
Mix the purified β-lactamase enzyme with various concentrations of this compound in a reaction buffer (50 mM sodium phosphate, pH 7.0, containing 0.1 mg/ml bovine serum albumin).
-
Incubate the mixture for 10 minutes at 37°C.
-
Add the substrate (e.g., 50 µM nitrocefin) to initiate the reaction.
-
Record the substrate cleavage profiles by measuring the absorbance at 490 nm every 10 seconds for 10 minutes.
-
Calculate the apparent Ki (Ki,app) values using the method of Waley.
Determination of koff:
-
Incubate a 1 µM solution of the purified enzyme with an 8-fold stoichiometric excess of this compound for 30 minutes at 37°C.
-
Dilute the enzyme-inhibitor complex (from 100- to 30,000-fold) in the reaction buffer.
-
Mix 100 µl of the diluted complex with 100 µl of 400 µM nitrocefin.
-
Record the absorbance at 490 nm every minute for 4 hours at 37°C to monitor the recovery of enzyme activity.
-
The rate of recovery of enzyme activity corresponds to the dissociation rate constant (koff).
Conclusion
This compound represents a significant achievement in medicinal chemistry and a critical tool in combating antibiotic resistance. Its rational design, based on a deep understanding of β-lactamase enzyme mechanisms, has led to a potent and specific inhibitor. The successful development and synthesis of this compound provide a blueprint for future drug discovery efforts targeting antimicrobial resistance. This technical guide has provided a comprehensive overview of the discovery, synthesis, and characterization of this compound, offering valuable insights for researchers and drug development professionals in the field.
References
- 1. Microbiology of Meropenem-Vaborbactam: A Novel Carbapenem Beta-Lactamase Inhibitor Combination for Carbapenem-Resistant Enterobacterales Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies | MDPI [mdpi.com]
- 4. scientificupdate.com [scientificupdate.com]
- 5. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3865490A4 - Simple preparation method for this compound - Google Patents [patents.google.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow Synthesis of this compound | Semantic Scholar [semanticscholar.org]
Vaborbactam: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaborbactam (B611620) is a potent, first-in-class, cyclic boronic acid β-lactamase inhibitor developed to combat the growing threat of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2] Unlike traditional β-lactam-based inhibitors, this compound's unique boronic acid pharmacophore allows for a distinct mechanism of action, effectively neutralizing key serine β-lactamases and restoring the activity of partner antibiotics, most notably the carbapenem (B1253116) meropenem (B701). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and mechanism of action of this compound, supplemented with detailed experimental protocols relevant to its characterization and evaluation.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name {(3R,6S)-2-Hydroxy-3-[2-(thiophen-2-yl)acetamido]-1,2-oxaborinan-6-yl}acetic acid, is a synthetic, non-β-lactam compound.[3] Its structure is characterized by a cyclic boronate ester core, a feature critical to its inhibitory activity.
Molecular Formula: C₁₂H₁₆BNO₅S[3]
Molecular Weight: 297.14 g/mol [3]
| Property | Value | Reference |
| Appearance | White to light yellow sterile powder | [4] |
| Solubility | Soluble in aqueous solutions. Formulated for intravenous administration. | [5] |
| Storage and Stability | Unopened vials should be stored at 20°C to 25°C (68°F to 77°F). Reconstituted and diluted solutions are stable for up to 4 hours at room temperature and up to 22 hours when refrigerated at 2°C to 8°C. | [6] |
Mechanism of Action
This compound is a reversible covalent inhibitor of serine β-lactamases, with particularly high affinity for Ambler class A and class C enzymes, including the clinically significant KPC enzymes.[2][3] The mechanism of inhibition involves the boron atom of this compound forming a stable, covalent bond with the catalytic serine residue in the active site of the β-lactamase.[7] This interaction mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[1] This reversible covalent inhibition is characterized by a slow off-rate, particularly for KPC enzymes, leading to sustained inactivation of the β-lactamase and protection of the partner β-lactam antibiotic from degradation.[2] this compound does not possess intrinsic antibacterial activity.[2]
Quantitative Data: In Vitro Efficacy
The inhibitory potency of this compound has been quantified against a range of β-lactamases. The following tables summarize key in vitro parameters.
Table 1: Inhibition Constants (Kᵢ) of this compound against Various β-Lactamases
| β-Lactamase | Ambler Class | Kᵢ (nM) | Reference |
| KPC-2 | A | 69 | [1] |
| KPC-2 | A | 56 ± 15 | [2] |
| KPC-3 | A | 50 ± 16 | [2] |
| CTX-M-15 | A | < KPC-2 | [1] |
| SHV-12 | A | < KPC-2 | [1] |
| SME-2 | A | 42 ± 5 | [2] |
| BKC-1 | A | 18 ± 2 | [2] |
| FRI-1 | A | 170 ± 60 | [2] |
| AmpC | C | - | [2] |
| OXA-23 | D | 66,000 ± 11,000 | [2] |
| OXA-48 | D | 14,000 ± 5,000 | [2] |
Table 2: IC₅₀ Values of this compound against Human Serine Hydrolases
| Enzyme | IC₅₀ (µM) | Reference |
| Human Serine Hydrolases | >> 1000 | [1] |
Table 3: Meropenem/Vaborbactam MIC Values against KPC-producing Enterobacteriaceae
| Organism | Meropenem MIC₅₀ (µg/mL) | Meropenem/Vaborbactam MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem/Vaborbactam MIC₉₀ (µg/mL) | Reference |
| KPC-positive Enterobacteriaceae (n=991) | 32 | 0.06 | >32 | 1 | |
| K. pneumoniae (KPC-positive) | >32 | 0.12 | >32 | 1 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of meropenem in combination with a fixed concentration of this compound, consistent with Clinical and Laboratory Standards Institute (CLSI) guidelines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. vabomere.com [vabomere.com]
- 7. academic.oup.com [academic.oup.com]
A Technical Guide to the Spectrum of Activity of Vaborbactam Against Beta-Lactamase Classes
Abstract
Vaborbactam (B611620) is a novel, cyclic boronic acid-based beta-lactamase inhibitor (BLI) developed to combat the rising threat of antibiotic resistance, particularly from carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] Unlike beta-lactam-based inhibitors, this compound possesses a unique mechanism of action, forming a stable, covalent adduct with serine-based beta-lactamases.[4] This guide provides an in-depth analysis of this compound's inhibitory spectrum across the four Ambler classes of beta-lactamases. This compound demonstrates potent, high-affinity inhibition of Class A carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), and other Class A and Class C enzymes.[5][6][7] However, it exhibits poor activity against Class D oxacillinases and is inactive against Class B metallo-beta-lactamases (MBLs).[6][8][9] This document details the quantitative inhibitory data, the experimental protocols used for its determination, and the underlying biochemical mechanisms governing its spectrum of activity, providing a critical resource for researchers and drug development professionals.
Introduction to this compound and Beta-Lactamases
The efficacy of beta-lactam antibiotics, a cornerstone of antibacterial therapy, is severely compromised by the production of beta-lactamase enzymes.[10] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[10] Beta-lactamases are broadly categorized into four molecular classes based on amino acid sequence: Classes A, C, and D, which utilize a serine residue for catalysis, and Class B, which are metalloenzymes requiring zinc for activity.[11][12]
The emergence of carbapenemases, enzymes capable of degrading "last-resort" carbapenem (B1253116) antibiotics, has created an urgent need for novel inhibitors. This compound (formerly RPX7009) is a first-in-class cyclic boronic acid BLI designed specifically to address this challenge.[1][13] It has no intrinsic antibacterial activity but, when combined with the carbapenem meropenem (B701), it restores its activity against many resistant pathogens, particularly those producing the KPC enzyme.[3][5][14]
Mechanism of Action
This compound's inhibitory action targets the active site of serine-based beta-lactamases (Classes A, C, and D). The boron atom in this compound's cyclic structure is electrophilic and is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site.[4] This results in the formation of a stable, covalent acyl-enzyme intermediate that is highly resistant to hydrolysis, effectively trapping and inactivating the enzyme.[4] This mechanism mimics the tetrahedral transition state of beta-lactam hydrolysis. The high stability of this complex, particularly with KPC enzymes, leads to a prolonged residence time and potent inhibition.[6]
In Vitro Spectrum of Inhibitory Activity
This compound's efficacy varies significantly across the different beta-lactamase classes, a direct consequence of its mechanism and the structural diversity of the enzyme active sites.
Class A Beta-Lactamases
This compound is a potent inhibitor of Class A enzymes, which is its primary therapeutic strength.[7][9] This class includes numerous clinically significant enzymes:
-
KPC Carbapenemases: this compound is an exceptionally potent inhibitor of KPC enzymes (e.g., KPC-2, KPC-3), making it a critical agent against KPC-producing CRE.[5][6][8]
-
Other Serine Carbapenemases: It demonstrates strong activity against other Class A carbapenemases, including SME, NMC-A, BKC-1, and FRI-1.[2][6][8]
-
Extended-Spectrum Beta-Lactamases (ESBLs): this compound inhibits common ESBLs such as TEM, SHV, and CTX-M variants, although its potency against some TEM and SHV types can be lower compared to tazobactam.[2][5]
Class C Beta-Lactamases
This compound is also a good inhibitor of Class C enzymes, commonly known as AmpC cephalosporinases.[6][7][15] It shows activity against enzymes like P99, MIR, and FOX, which can contribute to carbapenem resistance when combined with porin mutations.[2][5]
Class D Beta-Lactamases (Oxacillinases)
This compound has very poor inhibitory activity against Class D enzymes.[6][8][9] Its affinity for key carbapenem-hydrolyzing oxacillinases, such as OXA-48 and OXA-23, is low, resulting in high inhibition constants that are not clinically relevant.[8]
Class B Metallo-Beta-Lactamases (MBLs)
This compound is completely inactive against Class B MBLs.[5][7][9] These enzymes utilize one or two zinc ions to catalyze hydrolysis and lack the catalytic serine residue that this compound targets.[11] Therefore, this compound has no activity against MBLs like NDM, VIM, and IMP.
Quantitative Inhibitory Data
The potency of this compound against different beta-lactamases is quantified by determining its inhibition constant (Ki) or half-maximal inhibitory concentration (IC₅₀). Lower values indicate more potent inhibition.
| Class | Enzyme | Type | Inhibition Constant (Ki app / IC₅₀) (µM) | Reference(s) |
| A | KPC-2 | Carbapenemase | 0.056 ± 0.015 | [8] |
| A | KPC-3 | Carbapenemase | 0.050 ± 0.016 | [8] |
| A | SME-2 | Carbapenemase | 0.042 ± 0.005 | [6][8] |
| A | BKC-1 | Carbapenemase | 0.018 ± 0.002 | [8] |
| A | FRI-1 | Carbapenemase | 0.17 ± 0.06 | [8] |
| A/C | Various | ESBL / AmpC | 0.021 to 1.04 | [6][8] |
| D | OXA-48 | Carbapenemase | 14 ± 5 | [6][8] |
| D | OXA-23 | Carbapenemase | 66 ± 11 | [6][8] |
| D | OXA-10 | - | > 400 | [16] |
| B | NDM-1, VIM-1 | Metallo-Carbapenemase | No activity detected | [5] |
Experimental Methodologies
The quantitative data presented are derived from standardized biochemical and microbiological assays.
Determination of IC₅₀ and Ki Values
A common method for determining the inhibitory potency of a compound like this compound is a spectrophotometric enzyme kinetics assay using a chromogenic substrate, such as nitrocefin (B1678963).[12][16]
Protocol: Spectrophotometric Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).[16]
-
Enzyme Solution: Prepare a working solution of purified beta-lactamase enzyme in the assay buffer. The final concentration is optimized based on the enzyme's specific activity.
-
Inhibitor Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions to achieve a range of test concentrations.[16]
-
Substrate Solution: Prepare a stock solution of nitrocefin in DMSO and dilute it to a final working concentration (e.g., 100 µM) in the assay buffer.[16][17]
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer and the this compound solution at various concentrations to the designated wells. Include control wells with no inhibitor.[16][17]
-
Add the beta-lactamase enzyme solution to all wells except the substrate blank.
-
Pre-incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C) to allow for enzyme-inhibitor binding.[16]
-
Initiate the reaction by adding the nitrocefin working solution to all wells.[16]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the initial velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which is the inhibitor concentration that causes 50% inhibition of enzyme activity.[16][17] The Ki can be subsequently calculated using kinetic models.
-
Antimicrobial Susceptibility Testing
To evaluate how this compound restores the activity of a partner antibiotic, checkerboard broth microdilution assays are performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[3] In this method, serial dilutions of meropenem are tested against a bacterial strain in the presence of various fixed concentrations of this compound.[3] This allows for the determination of the meropenem-vaborbactam MIC and demonstrates the potentiation effect.
Conclusion and Clinical Significance
This compound is a highly effective inhibitor of Class A and Class C serine beta-lactamases, with exceptional potency against KPC carbapenemases.[5][6] This targeted spectrum makes the meropenem-vaborbactam combination a powerful therapeutic option for treating serious infections caused by KPC-producing CRE.[7][20] However, its clinical utility is limited by its lack of activity against the growing threats of Class B (metallo-beta-lactamase) and Class D (OXA-type) carbapenemase producers.[6][8] This technical guide summarizes the key inhibitory data and methodologies that define this compound's activity, providing a foundational understanding for its appropriate clinical application and for the future development of next-generation beta-lactamase inhibitors.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the β-Lactamase Inhibitor this compound Combined with Meropenem against Serine Carbapenemase-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. assaygenie.com [assaygenie.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. journals.asm.org [journals.asm.org]
Vaborbactam: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Vaborbactam (B611620) is a potent, first-in-class, cyclic boronic acid-based beta-lactamase inhibitor. It is specifically designed to counteract the resistance mechanisms of Gram-negative bacteria that produce serine β-lactamases, particularly the Klebsiella pneumoniae carbapenemase (KPC) enzymes. When used in combination with a carbapenem (B1253116) antibiotic such as meropenem (B701), this compound restores its activity against many carbapenem-resistant Enterobacterales (CRE). This technical guide provides an in-depth overview of the molecular properties, mechanism of action, and key experimental data related to this compound.
Molecular Profile
This compound is a white to off-white crystalline solid. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BNO₅S | [1][2][3][4] |
| Molecular Weight | 297.14 g/mol | [1][2][3] |
| CAS Number | 1360457-46-0 | [1] |
Quantitative Data Summary
The efficacy and pharmacokinetic profile of this compound have been extensively characterized. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme/Organism | Parameter | Value | Notes | Source |
| Class A and C β-lactamases | Kᵢ | 29-110 nM | Inhibition constant | [4] |
| KPC-2 | Kᵢ (apparent) | 0.056 ± 0.015 µM | [5] | |
| KPC-3 | Kᵢ (apparent) | 0.050 ± 0.016 µM | [5] | |
| KPC-producing Enterobacterales | Meropenem-vaborbactam MIC₅₀ | 0.12 µg/mL | MIC required to inhibit 50% of isolates | [6] |
| KPC-producing Enterobacterales | Meropenem-vaborbactam MIC₉₀ | 1 µg/mL | MIC required to inhibit 90% of isolates | [6] |
| Mammalian Serine Proteases | IC₅₀ | ≥1,000 µM | Concentration for 50% inhibition, indicating high selectivity | [4] |
Table 2: Pharmacokinetic Parameters in Humans
| Parameter | Value | Condition | Source |
| Half-life (t½) | 1.23 h | Healthy subjects | [1] |
| Volume of Distribution (Vd) | 18.6 L | Steady-state in patients | [2] |
| Renal Clearance | 8.9 L/h | Mean value | [2] |
| Non-renal Clearance | 2.0 L/h | Mean value | [2] |
| Total Clearance | 10.9 L/h | Healthy subjects, multiple 2g doses | [2] |
Mechanism of Action
This compound's primary mechanism of action is the inhibition of serine β-lactamases. These bacterial enzymes are responsible for the hydrolysis and inactivation of β-lactam antibiotics. This compound, containing a boronic acid moiety, acts as a transition-state analog. It forms a reversible covalent bond with the active site serine residue of the β-lactamase, effectively rendering the enzyme inactive. This protective action allows the partner antibiotic, such as meropenem, to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effects by inhibiting cell wall synthesis.
Experimental Protocols
Neutropenic Mouse Thigh Infection Model
This in vivo model is crucial for evaluating the efficacy of antimicrobial agents under conditions that mimic a compromised immune system.
Objective: To determine the in vivo efficacy of this compound in combination with a partner antibiotic against a specific bacterial strain.
Protocol:
-
Animal Model: Female ICR (CD-1) mice, typically 5-6 weeks old, are used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered 4 days prior to infection and 100 mg/kg administered 1 day before infection.[7][8] This reduces the neutrophil count to less than 100 cells/mm³.[8]
-
Infection: A logarithmic-phase culture of the test bacterium (e.g., K. pneumoniae) is prepared. A specific inoculum size (e.g., 10⁶ to 10⁷ CFU/mL) is injected into the thigh muscle of each mouse.[7]
-
Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment with this compound, the partner antibiotic, the combination, or a vehicle control is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.[9]
-
Endpoint Analysis: At various time points, including at the start and end of the treatment period (typically 24 hours), mice are euthanized. The infected thigh muscle is aseptically removed, weighed, and homogenized in a sterile buffer.
-
Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated on appropriate agar (B569324) media. After incubation, colony-forming units (CFU) are counted to determine the bacterial load per gram of tissue. The change in log₁₀ CFU/thigh is calculated to assess the antimicrobial effect.[7][8]
In Vitro Hollow-Fiber Infection Model (HFIM)
The HFIM is a dynamic in vitro system that simulates human pharmacokinetic profiles of one or more drugs, allowing for the study of pharmacodynamics and the emergence of resistance over an extended period.
Objective: To evaluate the pharmacokinetic/pharmacodynamic (PK/PD) indices of this compound and its ability to suppress resistance development.
Protocol:
-
System Setup: The HFIM consists of a central reservoir connected to a hollow-fiber cartridge. The cartridge contains semi-permeable fibers that allow nutrients and drugs to diffuse freely, while the bacteria are contained in the extracapillary space.
-
Inoculation: A high-density bacterial culture is inoculated into the extracapillary space of the hollow-fiber cartridge.
-
Pharmacokinetic Simulation: Computer-controlled syringe pumps are used to administer the drug(s) into the central reservoir, simulating the desired human plasma concentration-time profiles, including absorption, distribution, metabolism, and elimination phases.[9][10]
-
Sampling: Samples are collected from the central reservoir and the extracapillary space at multiple time points over several days.
-
Analysis: The samples are analyzed to determine the drug concentrations (pharmacokinetics) and the viable bacterial count (pharmacodynamics). The bacterial population can also be screened for the emergence of less susceptible isolates.
-
PK/PD Analysis: The relationship between drug exposure (e.g., AUC/MIC ratio) and the antibacterial effect (bacterial killing and resistance suppression) is modeled to determine the PK/PD targets for efficacy. For this compound, the 24-hour free drug AUC to the meropenem-vaborbactam MIC ratio is a key predictor of efficacy.[9][10]
Enzyme Inhibition Kinetics Assay
Objective: To determine the inhibitory potency (Kᵢ) of this compound against specific β-lactamase enzymes.
Protocol:
-
Enzyme and Substrate Preparation: Purified recombinant β-lactamase enzyme is prepared. A chromogenic substrate, such as nitrocefin, whose hydrolysis can be monitored spectrophotometrically, is used.
-
Assay Conditions: The assay is performed in a suitable buffer at a constant temperature.
-
Inhibition Measurement: The rate of substrate hydrolysis is measured in the presence of varying concentrations of this compound.
-
Data Analysis: The data are fitted to appropriate enzyme kinetic models (e.g., Michaelis-Menten with competitive inhibition) to determine the apparent inhibition constant (Kᵢapp). For slow, tight-binding inhibitors like this compound, a two-step binding model is often used to determine the initial binding affinity (K) and the rate of covalent bond formation (k₂).[11]
X-ray Crystallography of this compound-Enzyme Complex
Objective: To elucidate the three-dimensional structure of this compound bound to a β-lactamase enzyme, providing insights into the molecular basis of its inhibitory activity.
Protocol:
-
Protein Expression and Purification: The target β-lactamase (e.g., KPC-2 or CTX-M-14) is overexpressed in a suitable host (e.g., E. coli) and purified to high homogeneity.
-
Co-crystallization: The purified enzyme is incubated with an excess of this compound to form the enzyme-inhibitor complex.
-
Crystallization Screening: The complex is subjected to a wide range of crystallization conditions (e.g., varying pH, precipitants, temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized to obtain larger, well-diffracting crystals.
-
X-ray Diffraction Data Collection: The crystals are cryo-protected and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. A molecular model of the complex is built into the electron density and refined to yield the final high-resolution atomic structure.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Biochemical Activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. noblelifesci.com [noblelifesci.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Vaborbactam: A Technical Guide to its Initial Development and Rationale
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represent a critical threat to public health.[1] A primary mechanism of resistance in these formidable pathogens is the production of carbapenem-hydrolyzing β-lactamases, particularly Klebsiella pneumoniae carbapenemase (KPC).[2][3] In response to this urgent unmet medical need, a dedicated research program was initiated to discover a novel β-lactamase inhibitor with potent activity against KPC enzymes, designed to be co-administered with a carbapenem (B1253116) antibiotic. This endeavor led to the development of vaborbactam (B611620) (formerly RPX7009), a first-in-class cyclic boronic acid β-lactamase inhibitor.[4][5] This technical guide provides an in-depth overview of the initial development and scientific rationale behind this compound, detailing the quantitative data, experimental protocols, and key decision-making processes that guided its journey from concept to a clinically vital therapeutic agent.
Rationale for Development: Addressing the CRE Crisis
The increasing prevalence of CRE infections, associated with high mortality rates and limited treatment options, created an imperative for the development of new therapeutic strategies.[1] The program that yielded this compound was specifically designed to address the challenge of KPC-producing CRE. The central hypothesis was that a potent KPC inhibitor could restore the clinical efficacy of carbapenems, a cornerstone of treatment for serious Gram-negative infections.[4][6] The decision to focus on a carbapenem partner was strategic; carbapenems are stable against hydrolysis by many other β-lactamases, allowing for a targeted approach against the most critical resistance mechanism.[6]
Discovery and Medicinal Chemistry
This compound emerged from a focused medicinal chemistry effort centered on a cyclic boronic acid pharmacophore.[4] Boronic acids were known to have inhibitory activity against serine proteases, and their potential as β-lactamase inhibitors had been explored since the late 1970s.[7] The cyclic boronic acid structure of this compound was inspired by the hypothesis that a cyclic boronate ester could be formed upon binding to the enzyme, leading to a more stable interaction.[7] This design strategy aimed to mimic the tetrahedral transition state of β-lactam hydrolysis, thereby achieving potent, reversible covalent inhibition of the target serine β-lactamases.[7][8]
Mechanism of Action
This compound exerts its inhibitory effect by forming a reversible covalent bond with the active site serine residue of class A and class C β-lactamases.[2][8] The boron atom in this compound is electrophilic and readily attacked by the nucleophilic serine hydroxyl group in the enzyme's active site. This interaction forms a stable, yet reversible, acyl-enzyme intermediate, effectively sequestering the β-lactamase and preventing it from hydrolyzing the partner carbapenem, meropenem.[7] this compound demonstrates a high affinity for KPC enzymes, with nanomolar inhibition constants.[2][7] Its unique cyclic structure allows for an additional hydrogen bond with Thr237 in the KPC active site, contributing to its high potency.[7]
Quantitative Data: Inhibitory Spectrum of this compound
The inhibitory activity of this compound has been quantified against a broad range of β-lactamases. The following table summarizes the apparent inhibition constants (Ki) for this compound against key class A and class C enzymes.
| β-Lactamase | Ambler Class | Organism of Origin | This compound Ki (μM) |
| KPC-2 | A | Klebsiella pneumoniae | 0.056 ± 0.015[2] |
| KPC-3 | A | Klebsiella pneumoniae | 0.050 ± 0.016[2] |
| SME-2 | A | Serratia marcescens | 0.042 ± 0.005[2] |
| BKC-1 | A | Klebsiella pneumoniae | 0.018 ± 0.002[2] |
| FRI-1 | A | Enterobacter cloacae | 0.17 ± 0.06[2] |
| CTX-M-15 | A | Escherichia coli | 0.022 ± 0.003[2] |
| SHV-12 | A | Klebsiella pneumoniae | 0.18 ± 0.02[2] |
| TEM-1 | A | Escherichia coli | 1.04 ± 0.15[2] |
| AmpC | C | Enterobacter cloacae | 0.021 ± 0.003[2] |
| P99 | C | Enterobacter cloacae | 0.035 ± 0.004[2] |
| MIR-1 | C | Enterobacter cloacae | 0.045 ± 0.006[2] |
| FOX-1 | C | Klebsiella pneumoniae | 0.068 ± 0.009[2] |
| OXA-48 | D | Klebsiella pneumoniae | 14 ± 5[2] |
| OXA-23 | D | Acinetobacter baumannii | 66 ± 11[2] |
Data presented as mean ± standard deviation.
Experimental Protocols
Determination of this compound Ki Values
Objective: To determine the apparent inhibition constant (Ki) of this compound against various β-lactamases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant His-tagged β-lactamases were expressed and purified. The chromogenic cephalosporin, nitrocefin (B1678963), was used as the reporter substrate. A stock solution of nitrocefin was prepared in DMSO and diluted in assay buffer (0.1 M phosphate (B84403) buffer, pH 7.0) to the desired working concentration.[9][10]
-
Assay Conditions: The assay was performed in a 96-well microtiter plate format at 25°C.[2]
-
Inhibition Assay:
-
Varying concentrations of this compound were pre-incubated with a fixed concentration of the β-lactamase enzyme in the assay buffer for a defined period (e.g., 10 minutes) to allow for inhibitor binding.
-
The enzymatic reaction was initiated by the addition of nitrocefin.
-
The hydrolysis of nitrocefin was monitored by measuring the increase in absorbance at 490 nm over time using a microplate reader.[9][10]
-
-
Data Analysis: The initial reaction velocities were determined from the linear portion of the absorbance versus time plots. The Ki values were calculated by fitting the data to the Morrison equation for tight-binding inhibitors or by using standard steady-state kinetic models for competitive inhibition, depending on the nature of the inhibition.[11]
References
- 1. Challenges of Carbapenem-Resistant Enterobacteriaceae in the Development of New β-Lactamase Inhibitors and Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. toku-e.com [toku-e.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Vaborbactam: A Technical Guide to Overcoming Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global public health. A primary mechanism of resistance in these pathogens is the production of β-lactamase enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC), which inactivate carbapenem (B1253116) antibiotics like meropenem (B701). Vaborbactam (B611620) (formerly RPX7009) is a potent, first-in-class, cyclic boronic acid-based β-lactamase inhibitor developed to counteract this resistance mechanism. When combined with meropenem, this compound restores its activity against many KPC-producing CRE. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and a summary of key clinical trial outcomes.
Mechanism of Action
This compound is a non-β-lactam β-lactamase inhibitor that specifically targets serine β-lactamases, which include Ambler class A and class C enzymes.[1][2] Its primary role is to protect β-lactam antibiotics, such as meropenem, from enzymatic degradation.[3] this compound itself does not possess antibacterial activity.[3]
The inhibitory action of this compound is a two-step process.[4] It first forms a reversible, non-covalent complex with the β-lactamase enzyme.[4] Subsequently, the boron atom of this compound forms a stable, covalent bond with the catalytic serine residue (Ser70) in the active site of the enzyme.[5][6] This covalent adduct mimics the tetrahedral transition state of β-lactam hydrolysis, effectively trapping the enzyme in an inactive state.[6][7] This binding is reversible, but the dissociation is very slow, particularly with KPC enzymes, leading to a prolonged inhibition of the β-lactamase.[8] By neutralizing the β-lactamase, this compound allows meropenem to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by inhibiting cell wall synthesis.[3]
This compound is a potent inhibitor of class A carbapenemases, such as KPC, and other class A (CTX-M, SHV, TEM) and class C (P99, MIR, FOX) β-lactamases.[9][10] However, it does not inhibit class B metallo-β-lactamases (MBLs) or class D oxacillinases (OXAs).[9][11]
Quantitative Data
This compound Inhibition Constants (Ki) and Inactivation Efficiencies (k₂/K)
This compound demonstrates potent inhibition of various Class A and Class C β-lactamases, as indicated by its low apparent inhibition constants (Ki app) and high inactivation efficiencies (k₂/K).
| β-Lactamase Enzyme | Ambler Class | Ki app (μM) | k₂/K (M⁻¹s⁻¹) | Residence Time (min) |
| Carbapenemases | ||||
| KPC-2 | A | 0.056 ± 0.015[8] | (5.5 ± 0.5) x 10³[8] | 394 ± 50[8] |
| KPC-3 | A | 0.050 ± 0.016[8] | (6.7 ± 0.3) x 10³[8] | 550 ± 24[8] |
| SME-2 | A | 0.042 ± 0.005[8] | (3.4 ± 0.3) x 10³[8] | 1.8 ± 0.1[8] |
| BKC-1 | A | 0.018 ± 0.002[8] | (2.4 ± 0.1) x 10⁴[8] | 1.1 ± 0.1[8] |
| FRI-1 | A | 0.17 ± 0.06[8] | (4.0 ± 0.2) x 10³[8] | 2.5 ± 0.1[8] |
| Extended-Spectrum β-Lactamases (ESBLs) | ||||
| CTX-M-15 | A | 0.18 ± 0.04[8] | (1.2 ± 0.1) x 10⁴[8] | 1.3 ± 0.1[8] |
| SHV-12 | A | 1.04 ± 0.16[8] | - | - |
| TEM-43 | A | 0.81 ± 0.11[8] | - | - |
| Class C β-Lactamases | ||||
| AmpC | C | 0.022 ± 0.004[8] | (1.9 ± 0.1) x 10⁴[8] | 1.3 ± 0.1[8] |
| Class D β-Lactamases | ||||
| OXA-48 | D | 14 ± 5[8] | - | - |
| OXA-23 | D | 66 ± 11[8] | - | - |
Data presented as mean ± standard deviation where available.
In Vitro Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae (CRE)
The combination of meropenem with a fixed concentration of 8 µg/mL this compound significantly lowers the Minimum Inhibitory Concentrations (MICs) for meropenem against KPC-producing Enterobacteriaceae.
| Organism (Number of Isolates) | Meropenem MIC₅₀ (µg/mL) | Meropenem MIC₉₀ (µg/mL) | Meropenem-Vaborbactam MIC₅₀ (µg/mL) | Meropenem-Vaborbactam MIC₉₀ (µg/mL) | % Susceptible (≤4 µg/mL) |
| All KPC-producing Enterobacteriaceae (n=991) [9] | 32 | >32 | 0.06 | 1 | 99.0 |
| Klebsiella pneumoniae (n=776)[9] | 32 | >32 | 0.12 | 1 | 98.8 |
| Escherichia coli (n=73)[9] | 8 | 32 | ≤0.03 | 0.06 | 100 |
| Enterobacter spp. (n=80)[9] | 16 | >32 | ≤0.03 | 0.25 | 100 |
| Serratia marcescens (n=29)[9] | 32 | >32 | 0.25 | 1 | 100 |
| KPC-producing Enterobacteriaceae from China (n=128) [11] | >64 | >64 | 0.5 | 8 | 81.3 |
| KPC-producing K. pneumoniae from Northern Italy (n=62) [3] | - | - | 0.5 (median) | - | 87 |
Experimental Protocols
Determination of this compound Inhibition Kinetics (Ki and k₂/K)
This protocol outlines a general procedure for determining the inhibition constants of this compound against a serine β-lactamase, such as KPC-2, using the chromogenic substrate nitrocefin (B1678963).
1. Reagents and Materials:
-
Purified β-lactamase enzyme (e.g., KPC-2)
-
This compound stock solution in DMSO or appropriate buffer
-
Nitrocefin stock solution in DMSO
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)
-
96-well microtiter plates
-
Spectrophotometric microplate reader capable of kinetic measurements at 490 nm
2. Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. The final concentrations should span a range above and below the expected Ki. Prepare a working solution of the β-lactamase enzyme in assay buffer.
-
Assay Setup: In a 96-well plate, add a fixed volume of the enzyme solution to wells containing varying concentrations of this compound. Include control wells with enzyme and no inhibitor.
-
Pre-incubation: Incubate the enzyme-inhibitor mixtures for a defined period to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[2][12] The rate of nitrocefin hydrolysis is proportional to the uninhibited enzyme activity.
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction for each this compound concentration from the linear portion of the absorbance versus time plot.
-
To determine the apparent Ki (Ki app), plot the reaction velocity against the inhibitor concentration and fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).
-
To determine the inactivation efficiency (k₂/K), analyze the progress curves of the reaction at different inhibitor concentrations. The observed rate constant of inactivation (kobs) can be plotted against the inhibitor concentration to determine k₂ and K.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of meropenem-vaborbactam against bacterial isolates according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][13]
1. Reagents and Materials:
-
Bacterial isolate to be tested
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Meropenem and this compound stock solutions
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Incubator (35 ± 2°C)
2. Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.[14] This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of meropenem in CAMHB in the wells of a 96-well microtiter plate. For meropenem-vaborbactam testing, add this compound to the CAMHB at a fixed concentration of 8 µg/mL before preparing the meropenem dilutions.[10] The final volume in each well is typically 100 µL.
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial inoculum. This will result in a final volume of 200 µL per well and the desired final inoculum density.
-
Incubation: Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[15]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[14]
References
- 1. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 2. toku-e.com [toku-e.com]
- 3. mdpi.com [mdpi.com]
- 4. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Meropenem-Vaborbactam Tested against Contemporary Gram-Negative Isolates Collected Worldwide during 2014, Including Carbapenem-Resistant, KPC-Producing, Multidrug-Resistant, and Extensively Drug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. academic.oup.com [academic.oup.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jmilabs.com [jmilabs.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth microdilution - Wikipedia [en.wikipedia.org]
Biochemical characterization of Vaborbactam's inhibitory activity
For Immediate Release
A Comprehensive Technical Guide on the Biochemical Characterization of Vaborbactam's Inhibitory Activity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the biochemical characteristics of This compound (B611620), a potent, non-β-lactam, cyclic boronic acid-based β-lactamase inhibitor. This compound is a crucial component of the combination antibiotic meropenem-vaborbactam, designed to combat infections caused by carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC).
Mechanism of Action: A Two-Step Inhibition Process
This compound functions as a slow, tight-binding, reversible covalent inhibitor of specific serine β-lactamases.[1] Its mechanism of action is a two-step process:
-
Initial Non-covalent Binding: this compound first binds to the active site of the β-lactamase enzyme, forming a non-covalent Michaelis-Menten complex (EI). This initial interaction is characterized by the inhibition constant (Ki).
-
Covalent Adduct Formation: Subsequently, the boron atom of this compound forms a stable, covalent bond with the catalytic serine residue (Ser70) in the active site of the enzyme.[2][3] This results in a stable acyl-enzyme intermediate (EI*), effectively inactivating the enzyme.
This two-step process, particularly the slow-release kinetics from the covalent adduct, contributes to this compound's potent and sustained inhibitory activity against key β-lactamases.[4]
References
- 1. Ex Vivo Characterization of Effects of Renal Replacement Therapy Modalities and Settings on Pharmacokinetics of Meropenem and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. toku-e.com [toku-e.com]
- 4. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In vitro Susceptibility Testing of Meropenem-Vaborbactam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the in vitro susceptibility of bacteria to Meropenem-Vaborbactam. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure accurate and reproducible results.
Introduction
Meropenem-Vaborbactam is a combination antimicrobial agent consisting of a carbapenem (B1253116) antibiotic (meropenem) and a novel beta-lactamase inhibitor (vaborbactam).[1][2] this compound inhibits serine carbapenemases, such as Klebsiella pneumoniae carbapenemase (KPC), restoring the activity of meropenem (B701) against many carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. This document outlines the standardized methods for testing the susceptibility of bacteria to Meropenem-Vaborbactam.
Quantitative Data Summary
The following tables summarize the Minimum Inhibitory Concentration (MIC) breakpoints and disk diffusion zone diameter interpretive criteria for Meropenem-Vaborbactam, as well as the quality control (QC) ranges for recommended reference strains.
Table 1: Meropenem-Vaborbactam MIC Breakpoints (mg/L) for Enterobacterales
| Dilution Range (μg/mL) | Susceptible | Intermediate | Resistant |
| ≤4/8 | ≤4/8 | 8/8 | ≥16/8 |
This compound concentration is fixed at 8 mg/L. Interpretive criteria are based on FDA and CLSI guidelines.[3][4]
Table 2: Meropenem-Vaborbactam Disk Diffusion Zone Diameter Breakpoints (mm) for Enterobacterales
| Disk Content | Susceptible | Intermediate | Resistant |
| 20/10 µg | ≥17 | 14 - 16 | ≤13 |
Based on CLSI guidelines.
Table 3: Quality Control Ranges for Meropenem-Vaborbactam Susceptibility Testing
| Quality Control Strain | Method | Meropenem-Vaborbactam Concentration | Acceptable Range |
| Escherichia coli ATCC 25922 | Broth Microdilution | Fixed 8 µg/mL this compound | 0.008/8 – 0.06/8 µg/mL[5] |
| Disk Diffusion | 20/10 µg | 31 - 37 mm[6] | |
| Klebsiella pneumoniae ATCC BAA-1705 | Broth Microdilution | Fixed 8 µg/mL this compound | 0.008/8 – 0.06/8 µg/mL[4] |
| Disk Diffusion | 20/10 µg | 21 - 27 mm[7] | |
| Klebsiella pneumoniae ATCC BAA-2814 | Broth Microdilution | Fixed 8 µg/mL this compound | 0.12/8 - 0.5/8 µg/mL[8] |
| Disk Diffusion | 20/10 µg | 16 - 20 mm[7] | |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | Fixed 8 µg/mL this compound | 0.12/8 – 1/8 µg/mL[4] |
| Disk Diffusion | 20/10 µg | 29 - 35 mm[6] |
Experimental Protocols
The following are detailed protocols for the most common in vitro susceptibility testing methods for Meropenem-Vaborbactam.
Broth Microdilution (BMD) Method
This method determines the Minimum Inhibitory Concentration (MIC) of Meropenem-Vaborbactam in a liquid medium. The procedure follows the guidelines outlined in CLSI document M07.[9]
a. Materials:
-
Meropenem and this compound analytical powders
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)
b. Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of meropenem and this compound. This compound is maintained at a fixed concentration of 8 µg/mL in the final test wells.[10] Meropenem is serially diluted to achieve the desired concentration range.
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from a fresh (18-24 hour) agar (B569324) plate in a sterile saline or broth.
-
Inoculation of Microtiter Plates: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible growth of the organism.
c. Workflow Diagram:
Disk Diffusion (Kirby-Bauer) Method
This method assesses the susceptibility of bacteria to Meropenem-Vaborbactam by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antimicrobial agent. The procedure follows the guidelines in CLSI document M02.
a. Materials:
-
Meropenem-Vaborbactam disks (20/10 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)
b. Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.[6]
-
Application of Disks: Aseptically apply the Meropenem-Vaborbactam (20/10 µg) disk to the surface of the inoculated agar plate.[6] Ensure the disk is in firm contact with the agar.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
c. Workflow Diagram:
Gradient Strip Method
This method utilizes a plastic strip with a predefined gradient of Meropenem-Vaborbactam to determine the MIC.
a. Materials:
-
Meropenem-Vaborbactam gradient strips
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Quality control strains (e.g., K. pneumoniae ATCC BAA-1705, P. aeruginosa ATCC 27853)[4]
b. Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plate: Inoculate the MHA plate with the bacterial suspension as described for the disk diffusion method to obtain a confluent lawn of growth.
-
Application of Gradient Strip: Aseptically apply the Meropenem-Vaborbactam gradient strip to the agar surface.
-
Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.[4]
c. Workflow Diagram:
References
- 1. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. liofilchem.com [liofilchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. hardydiagnostics.com [hardydiagnostics.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. jmilabs.com [jmilabs.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Vaborbactam Efficacy Studies in Animal Models of CRE Infections
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat due to limited treatment options. Vaborbactam (B611620), a novel β-lactamase inhibitor, in combination with the carbapenem (B1253116) meropenem (B701), offers a promising therapeutic strategy against CRE, particularly those producing Klebsiella pneumoniae carbapenemase (KPC).[1][2][3][4] this compound restores meropenem's activity by inhibiting serine β-lactamases, including KPC enzymes.[1][4][5][6] Preclinical evaluation of this combination in relevant animal models is crucial for understanding its in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.[2][7] These application notes provide detailed protocols for established murine models of CRE infection used to assess the efficacy of this compound.
Data Presentation: Efficacy of Meropenem-Vaborbactam in Murine Models
The following tables summarize the quantitative data on the efficacy of meropenem-vaborbactam against CRE in various murine infection models.
Table 1: Efficacy of Meropenem-Vaborbactam in the Neutropenic Murine Thigh Infection Model
| Animal Model | CRE Strain(s) | Treatment Regimen (Meropenem + this compound) | Bacterial Load Reduction (log10 CFU/thigh) vs. Control | Reference(s) |
| Neutropenic Mouse Thigh | KPC-producing K. pneumoniae (11 strains) | 300 mg/kg + 50 mg/kg every 2 hours for 24 hours | 0.8 to 2.89 | [1][8][9] |
| Neutropenic Mouse Thigh | KPC-producing K. pneumoniae KP1074 | 300 mg/kg + 50 mg/kg (single dose) | Greatest reduction compared to untreated controls | [1] |
| Neutropenic Mouse Thigh | KPC-producing K. pneumoniae KP1094 | Meropenem + this compound (doses ranging from 6.25 to 100 mg/kg) every 2 hours for 24 hours | Dose-dependent bacterial killing, with a maximum reduction of 2.50 log CFU/thigh | [8] |
| Neutropenic Mouse Thigh | OXA-48-harboring Enterobacterales | Human-simulated regimens | -1.10 ± 0.26 (for KPC producers) | [10][11] |
Table 2: Efficacy of Meropenem-Vaborbactam in the Murine Lung Infection Model
| Animal Model | CRE Strain(s) | Treatment Regimen (Meropenem + this compound) | Bacterial Load Reduction (log10 CFU/lung) vs. Control | Reference(s) |
| Neutropenic Mouse Lung | KPC-producing K. pneumoniae (2 strains) | 300 mg/kg + 50 mg/kg every 2 hours for 24 hours | > 1.83 | [1][9][12] |
Table 3: Efficacy of Meropenem-Vaborbactam in the Murine Pyelonephritis Model
| Animal Model | CRE Strain(s) | Treatment Regimen (Meropenem + this compound) | Bacterial Load Reduction (log10 CFU/kidney) vs. Control | Reference(s) |
| Murine Pyelonephritis | KPC-producing K. pneumoniae and E. coli | 100 or 300 mg/kg + 25 or 50 mg/kg every 2 hours for 24 hours | 2.21 to 2.80 | [13] |
| Murine Pyelonephritis | KPC-producing K. pneumoniae UNT171-1 | 100 mg/kg + 25 or 50 mg/kg every 2 hours for 24 hours | 1.25 to 1.33 | [13] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Meropenem and this compound analytical standards
-
CRE isolates
-
Bacterial inoculum suspension standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Prepare Antibiotic Stock Solutions: Prepare stock solutions of meropenem and this compound in a suitable solvent.
-
Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of meropenem in CAMHB in the microtiter plates. This compound is typically used at a fixed concentration (e.g., 8 µg/mL).
-
Prepare Bacterial Inoculum: Culture the CRE isolate on an appropriate agar (B569324) plate overnight. Suspend colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Plates: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.
-
Determine MIC: The MIC is the lowest concentration of meropenem (in the presence of a fixed concentration of this compound) that completely inhibits visible bacterial growth.
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[11][16][17]
Materials:
-
Specific-pathogen-free mice (e.g., Swiss Webster)
-
CRE isolate
-
Meropenem and this compound for injection
-
Sterile saline
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
Procedure:
-
Induce Neutropenia: Administer cyclophosphamide intraperitoneally (IP) to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection to induce neutropenia.[11]
-
Prepare Inoculum: Culture the CRE isolate and prepare a suspension in sterile saline to the desired concentration (e.g., 10^6 - 10^7 CFU/mL).
-
Infection: Two hours prior to the initiation of therapy, inject 0.1 mL of the bacterial suspension intramuscularly into each thigh of the neutropenic mice.
-
Treatment: At 2 hours post-infection, administer meropenem and this compound (or vehicle control) via the desired route (e.g., intraperitoneal or subcutaneous). Dosing regimens can vary to simulate human exposures.[1] A common regimen to simulate a 2g human dose is 300 mg/kg of meropenem and 50 mg/kg of this compound administered every 2 hours for 24 hours.[1]
-
Efficacy Assessment: At a predetermined time point (e.g., 24 hours after the start of treatment), euthanize the mice. Aseptically remove the thighs, homogenize the tissue in sterile saline, and perform serial dilutions for quantitative culture on appropriate agar plates to determine the bacterial load (CFU/thigh).
-
Data Analysis: Calculate the mean log10 CFU/thigh for each treatment group and compare it to the control group to determine the reduction in bacterial load.
Murine Pneumonia (Lung Infection) Model
This model assesses the efficacy of antimicrobials in a respiratory tract infection.
Materials:
-
Same as for the thigh infection model.
-
Intratracheal or intranasal instillation device.
Procedure:
-
Induce Neutropenia: As described for the thigh infection model.
-
Prepare Inoculum: Prepare a bacterial suspension of the CRE isolate.
-
Infection: Anesthetize the mice and instill a defined volume (e.g., 50 µL) of the bacterial suspension directly into the lungs via the intratracheal or intranasal route.
-
Treatment: Initiate treatment with meropenem-vaborbactam at a specified time post-infection, following a defined dosing schedule.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform quantitative cultures to determine the bacterial burden (CFU/lung).
-
Data Analysis: Compare the bacterial load in the lungs of treated animals to that of the control group.
Murine Pyelonephritis Model
This model is used to evaluate drug efficacy in treating complicated urinary tract infections.[10][18]
Materials:
-
Female mice (e.g., C3H/HeJ)
-
CRE isolate (typically uropathogenic strains)
-
Catheter for transurethral inoculation
-
Meropenem and this compound for injection
Procedure:
-
Prepare Inoculum: Grow the uropathogenic CRE isolate and prepare a suspension.
-
Infection: Anesthetize the mice and introduce a specific volume of the bacterial suspension into the bladder via a transurethral catheter. This allows the bacteria to ascend to the kidneys.
-
Treatment: Begin treatment with meropenem-vaborbactam at a designated time after infection.
-
Efficacy Assessment: After the treatment course, euthanize the mice. Aseptically remove the kidneys, homogenize the tissue, and perform quantitative bacteriology (CFU/kidney).
-
Data Analysis: Determine the reduction in bacterial counts in the kidneys of treated mice compared to untreated controls.
Visualizations
Mechanism of Action of Meropenem and this compound
References
- 1. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Meropenem? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. amr-accelerator.eu [amr-accelerator.eu]
- 9. Metabolomics reveals the mechanism of action of meropenem and amikacin combined in the treatment of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 12. cdc.gov [cdc.gov]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Neutropenic Rat Thigh Infection Model for Evaluation of the Pharmacokinetics/Pharmacodynamics of Anti-Infectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. Mouse model for pyelonephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Clinical Trials for Vaborbactam Combination Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing robust clinical trials for Vaborbactam (B611620) in combination with Meropenem (B701). The following sections detail key considerations from trial design and patient selection to data analysis and visualization of critical pathways and processes.
I. Introduction to this compound Combination Therapy
This compound is a potent, first-in-class, cyclic boronic acid β-lactamase inhibitor.[1][2] It is specifically designed to protect β-lactam antibiotics, such as meropenem, from degradation by a broad range of serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC) enzymes, which are a major cause of carbapenem (B1253116) resistance in Enterobacteriaceae.[1][3][4][5] this compound itself possesses no antibacterial activity.[1][6] The combination of meropenem and this compound, commercially known as Vabomere®, aims to restore the efficacy of meropenem against multidrug-resistant Gram-negative bacteria.[2][6][7] This combination therapy has been approved for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, and other serious infections caused by susceptible organisms.[3][8][9]
II. Quantitative Data Summary for Clinical Trial Design
Effective clinical trial design requires a thorough understanding of the treatment regimen, patient population, and relevant endpoints. The following tables summarize key quantitative data derived from the pivotal TANGO I and TANGO II clinical trials for meropenem-vaborbactam.
Table 1: Dosing Regimen and Pharmacokinetics
| Parameter | Meropenem | This compound | Meropenem-Vaborbactam Combination |
| Dosage | 2g | 2g | 4g (2g meropenem / 2g this compound)[3][10] |
| Administration | Intravenous infusion over 3 hours, every 8 hours[5][9] | Intravenous infusion over 3 hours, every 8 hours[5][9] | Intravenous infusion over 3 hours, every 8 hours[5][9] |
| Pharmacokinetics | Linear[6] | Linear[6] | No significant drug-drug interaction observed[7][11] |
| Elimination | Primarily renal[12] | Primarily renal[12] | Both components are removed by hemodialysis[11] |
| PK Model | Two-compartment model with linear elimination[3][12] | Two-compartment model with linear elimination[3][12] | N/A |
Table 2: Patient Population Characteristics (from TANGO Trials)
| Characteristic | TANGO I (cUTI) | TANGO II (CRE Infections) |
| Inclusion Criteria | Adults with complicated urinary tract infections, including acute pyelonephritis[5][13] | Adults with serious infections due to Carbapenem-Resistant Enterobacteriaceae (CRE), including bacteremia, HAP/VAP, cIAI, and cUTI/AP[5][14] |
| Age | Adults | Adults |
| Key Pathogens | Enterobacteriaceae | Carbapenem-Resistant Enterobacteriaceae (CRE), primarily KPC-producing isolates[15] |
| Exclusion Criteria | Standard exclusion criteria for antibiotic trials | Standard exclusion criteria for antibiotic trials |
Table 3: Efficacy Endpoints and Outcomes
| Endpoint | TANGO I (cUTI) | TANGO II (CRE Infections) |
| Primary Endpoint | Overall success (composite of clinical cure or improvement and microbiological eradication) at the end of intravenous treatment (EOIVT)[13] | Clinical cure at the test of cure (TOC) visit[16] |
| Comparator | Piperacillin/tazobactam[13] | Best Available Therapy (BAT), which could include polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam[5] |
| Non-inferiority Margin | -10% (as per general guidance for cUTI trials)[17] | N/A (Superiority was demonstrated)[16] |
| Key Outcomes | Vabomere demonstrated non-inferiority and superiority to piperacillin/tazobactam for the primary endpoint.[13] | Vabomere demonstrated improved clinical cure rates and lower mortality compared to BAT, leading to early termination of the trial due to superior benefit-risk.[16] |
III. Experimental Protocols
The following protocols outline the key methodologies for conducting clinical trials of this compound combination therapies, based on established practices and regulatory guidelines.
Protocol 1: Antimicrobial Susceptibility Testing
-
Isolate Collection and Identification:
-
Collect relevant clinical isolates (e.g., urine, blood, respiratory samples) from patients at baseline.
-
Identify the bacterial species using standard microbiological techniques (e.g., MALDI-TOF MS).
-
-
Broth Microdilution:
-
Perform broth microdilution testing according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Test meropenem alone and in combination with a fixed concentration of this compound (typically 8 mg/L).[9]
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent and the combination.
-
-
Carbapenemase Detection:
-
For Enterobacteriaceae isolates with elevated carbapenem MICs, perform molecular testing (e.g., PCR) to detect the presence of carbapenemase genes (e.g., blaKPC, blaNDM, blaOXA-48).
-
Protocol 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
-
Sample Collection:
-
Collect serial plasma and urine samples from a subset of study participants at predefined time points after drug administration.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the simultaneous quantification of meropenem and this compound in plasma and urine.
-
-
Population PK Modeling:
-
PK/PD Target Attainment Analysis:
-
Use Monte Carlo simulations to assess the probability of attaining predefined PK/PD targets associated with efficacy (e.g., % time that free drug concentration remains above the MIC).
-
Protocol 3: Clinical Efficacy and Safety Assessment
-
Patient Enrollment and Randomization:
-
Screen patients based on inclusion and exclusion criteria.
-
Obtain informed consent.
-
Randomize eligible patients in a double-blind manner to receive either the investigational drug (meropenem-vaborbactam) or the comparator agent.
-
-
Clinical Assessments:
-
Conduct daily assessments of clinical signs and symptoms of infection.
-
Record vital signs and any adverse events.
-
Perform laboratory safety tests at baseline and regular intervals.
-
-
Microbiological Assessments:
-
Collect follow-up cultures at the test-of-cure (TOC) visit (typically 7 days after completion of therapy) to assess for microbiological eradication.[13]
-
-
Endpoint Adjudication:
-
An independent, blinded adjudication committee should review all clinical and microbiological data to determine the primary and secondary efficacy outcomes for each patient.
-
IV. Visualizations
The following diagrams illustrate key concepts in the design and understanding of clinical trials for this compound combination therapies.
Caption: Mechanism of action of Meropenem-Vaborbactam.
Caption: General workflow of antibacterial drug development.
Caption: Logical design of a non-inferiority clinical trial.
References
- 1. This compound | C12H16BNO5S | CID 56649692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect and Safety of Meropenem–this compound versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VABOMERE (meropenem and this compound) Ç How It Works [vabomere.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. VABOMERE (meropenem and this compound) Ç Clinical Efficacy [vabomere.com]
- 14. Reviewing novel treatment options for carbapenem-resistant Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbapenem-Resistant Enterobacteriaceae Infections: Results From a Retrospective Series and Implications for the Design of Prospective Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biospace.com [biospace.com]
- 17. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Application Notes and Protocols for the Quantification of Vaborbactam in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical quantification of vaborbactam (B611620) in biological matrices. The methods described herein are based on published and validated scientific literature, offering robust and reproducible approaches for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
This compound is a novel, boronic acid-based β-lactamase inhibitor that is co-administered with the carbapenem (B1253116) antibiotic meropenem (B701).[1][2] This combination, known as meropenem-vaborbactam, is effective against serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[1] Accurate quantification of this compound in biological samples is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and supporting drug development efforts. The following sections detail validated analytical methods, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Analytical Methods Overview
The quantification of this compound in biological fluids such as plasma, urine, and renal replacement therapy effluent (RRTE) has been successfully achieved using various analytical techniques.[1][3][4] LC-MS/MS is often preferred for its high sensitivity and selectivity, making it ideal for studies requiring low limits of quantification.[2][5] HPLC-UV methods offer a more accessible alternative for routine analysis, demonstrating good accuracy and precision.[6][7][8]
Sample preparation is a critical step in the analytical workflow. The most common technique for plasma samples is protein precipitation, typically using acetonitrile (B52724).[3][4][9] This method is straightforward, rapid, and effectively removes interfering proteins.
Quantitative Data Summary
The following tables summarize the performance characteristics of various validated analytical methods for this compound quantification.
Table 1: LC-MS/MS Methods for this compound Quantification
| Biological Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Recovery (%) | Reference |
| Human Plasma | 0.5 - 50 | 0.50 | < 15 | < 15 | < 15 | > 77 | [9] |
| Human Plasma & RRTE | 0.05 - 100 | 0.05 | < 15 | < 15 | < 15 | Plasma: 96, RRTE: 103 | [3][4] |
| Human Plasma (microsamples) | Not Specified | 0.1 | Validated based on EMA guidelines | Validated based on EMA guidelines | Validated based on EMA guidelines | ~80 | [2] |
Table 2: HPLC-UV Methods for this compound Quantification
| Biological Matrix | Linearity Range (µg/mL) | LLOQ (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Recovery) | Reference |
| Murine Plasma & Saline | 0.25 - 50 | 0.25 | < 6.2 | < 6.2 | > 95.7 | [6][7] |
| Pharmaceutical Dosage Form | 25 - 150 | 1.03 | Not Specified | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol is based on the method described by Kammoun et al. (2020).[9]
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS)
-
Acetonitrile (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)
-
Human plasma (drug-free)
-
Deionized water
2. Instrumentation
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Acquity C18-BEH column (1.7 µm, 2.1 x 50 mm)
3. Sample Preparation
-
To 500 µL of spiked plasma sample, add 50.0 µL of the internal standard solution.
-
Vortex the mixture for 10 seconds.
-
Add 3.0 mL of acetonitrile and vortex for 4 minutes.
-
Centrifuge the solution at 5000 rpm for 5 minutes.
-
Inject 1.0 µL of the supernatant into the UPLC-MS/MS system.
4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: 0.01 M ammonium formate (pH 8.0) and acetonitrile (47:53, v/v)
-
Flow Rate: 0.2 mL/min
-
Column: Acquity C18-BEH (1.7 µm, 2.1 x 50 mm)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for this compound: m/z 298.16 → 96.89[9]
5. Validation Parameters
-
Linearity: 0.5 to 50 µg/mL[9]
-
Lower Limit of Quantification (LLOQ): 0.50 µg/mL[9]
-
Precision and Accuracy: Intra- and inter-day precision (%CV) and accuracy (%bias) should not exceed 15%.[9]
-
Recovery: The extraction recovery of this compound should be greater than 77%.[9]
Protocol 2: Quantification of this compound in Murine Plasma by HPLC-UV
This protocol is based on the method described by Sutherland and Nicolau (2020).[6][7]
1. Materials and Reagents
-
This compound reference standard
-
Cefuroxime (Internal Standard)
-
Methanol (B129727) (HPLC grade)
-
Sodium phosphate (B84403) buffer (25 mM)
-
Murine plasma (drug-free)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
BDS Phenyl-Hypersil C18 reversed-phase column (5-µm)
3. Sample Preparation
-
Note: The specific extraction procedure is not detailed in the abstract, but a single extraction with good accuracy and precision is mentioned. A typical protein precipitation method as described in Protocol 1 can be adapted.
4. Chromatographic Conditions
-
Mobile Phase: A mixture of methanol and 25 mM sodium phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Column: 5-µm BDS Phenyl-Hypersil C18 reversed-phase column.
-
Injection Volume: 60 µL
-
UV Detection: 298 nm for the first 4.9 minutes, then switched to 240 nm.
5. Validation Parameters
-
Lower Limit of Quantification (LLOQ): 0.25 µg/mL with precision <4.8% and accuracy >98.9%.[6][7]
-
Precision and Accuracy: Inter-day and intra-day precision for all QC samples were <6.2% and accuracy was >95.7%.[6][7]
Visualized Workflows
Caption: Workflow for this compound Extraction from Plasma.
Caption: General Workflow for this compound Quantification.
References
- 1. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and this compound in Human Plasma Microsamples by Liquid Chromatography–Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. A validated LC-MSMS method for the simultaneous quantification of meropenem and this compound in human plasma and renal replacement therapy effluent and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fast and Sensitive Method for Simultaneous Quantification of Meropenem and this compound in Human Plasma Microsamples by Liquid Chromatography-Tandem Mass Spectrometry for Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an HPLC Method for the Determination of Meropenem/Vaborbactam in Biological and Aqueous Matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. wjpsonline.com [wjpsonline.com]
- 9. Ultra-performance liquid chromatography-tandem mass spectrometric method for quantitation of the recently Food and Drug Administration approved combination of this compound and meropenem in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjpsonline.com [wjpsonline.com]
Vaborbactam for the Treatment of KPC-Producing Enterobacteriaceae: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), pose a significant threat to public health.[1] These pathogens are often resistant to most available β-lactam antibiotics, leading to limited treatment options and high mortality rates.[1] Vaborbactam (B611620), a novel cyclic boronic acid-based β-lactamase inhibitor, has been developed to address this challenge. In combination with the carbapenem (B1253116) meropenem (B701), this compound restores its activity against KPC-producing Enterobacteriaceae.[2][3][4] These application notes provide a comprehensive overview of the mechanism of action, in vitro and in vivo efficacy, and resistance mechanisms related to meropenem-vaborbactam, along with detailed protocols for key experimental assessments.
Mechanism of Action
Meropenem, a carbapenem antibiotic, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][5] However, KPC enzymes, which are Ambler class A serine β-lactamases, effectively hydrolyze carbapenems, rendering them inactive.[1][5]
This compound is a potent inhibitor of class A and class C serine β-lactamases, with particularly strong activity against KPC enzymes.[2][3][6] It works by forming a stable, covalent bond with the serine residue in the active site of the β-lactamase, mimicking the tetrahedral transition state of the substrate.[5][7] This inactivation of the KPC enzyme protects meropenem from hydrolysis, allowing it to reach its PBP targets and kill the bacterial cell.[1] this compound itself does not possess antibacterial activity.[7]
In Vitro Efficacy
Meropenem-vaborbactam has demonstrated potent in vitro activity against a large collection of KPC-producing Enterobacteriaceae isolates. The addition of a fixed concentration of this compound (typically 8 µg/mL) significantly lowers the minimum inhibitory concentrations (MICs) of meropenem.[7][8][9]
Table 1: In Vitro Activity of Meropenem-Vaborbactam against KPC-Producing Enterobacteriaceae
| Organism | Meropenem MIC50/MIC90 (µg/mL) | Meropenem-Vaborbactam (8 µg/mL) MIC50/MIC90 (µg/mL) | Reference |
| KPC-positive Enterobacteriaceae (Global Collection, N=991) | 32 / >32 | 0.06 / 1 | [7][8][9] |
| KPC-producing Enterobacteriaceae (China, N=128) | >64 / >64 | 0.5 / 8 | [10][11] |
In Vivo Efficacy
Animal models of infection are crucial for evaluating the in vivo efficacy of new antimicrobial agents. The neutropenic murine thigh and lung infection models are standardly used to assess the activity of antibiotics against Enterobacteriaceae. Studies have shown that meropenem-vaborbactam is highly effective in these models against KPC-producing strains.[12][13]
Table 2: In Vivo Efficacy of Meropenem-Vaborbactam in Murine Infection Models
| Animal Model | Bacterial Strain(s) | Treatment Regimen | Log10 CFU Reduction vs. Control | Reference |
| Neutropenic Mouse Thigh Infection | 11 KPC-producing Enterobacteriaceae strains | Meropenem (300 mg/kg) + this compound (50 mg/kg) q2h for 24h | 0.8 to 2.89 | [12][13][14] |
| Neutropenic Mouse Lung Infection | 2 KPC-producing K. pneumoniae strains | Meropenem (300 mg/kg) + this compound (50 mg/kg) q2h for 24h | >1.83 | [12][13] |
| Murine Pyelonephritis Model | 3 KPC-producing Enterobacteriaceae strains | Human-simulated doses | Significant bacterial killing vs. control | [4][15] |
Mechanisms of Resistance
While meropenem-vaborbactam is a potent combination, resistance can emerge. The primary mechanisms of resistance do not typically involve mutations in the blaKPC gene itself. Instead, resistance is often associated with:
-
Porin Mutations: Mutations in the genes encoding the outer membrane porins OmpK35 and OmpK36 can reduce the permeability of the bacterial cell to meropenem and this compound.[16][17]
-
Increased blaKPC Gene Copy Number: Amplification of the plasmid carrying the blaKPC gene can lead to higher levels of KPC enzyme production, overwhelming the inhibitory effect of this compound.[2][16]
It is noteworthy that this compound does not inhibit class B (metallo-β-lactamases) or class D (oxacillinases) carbapenemases.[3][6]
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.
1. Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Meropenem and this compound analytical powders
-
KPC-producing Enterobacteriaceae isolates
-
ATCC® quality control strains (e.g., K. pneumoniae ATCC® BAA-1705™)
-
Sterile saline or PBS
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
2. Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of meropenem and this compound in a suitable solvent according to the manufacturer's instructions.
-
Prepare serial twofold dilutions of meropenem in CAMHB in the microtiter plates.
-
Add this compound to each well containing meropenem to achieve a final fixed concentration of 8 µg/mL.
3. Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, touch 3-5 colonies with a sterile loop.
-
Inoculate a tube of sterile saline or CAMHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth.
-
Examine the growth control well to ensure adequate bacterial growth.
-
Check the sterility control well for any contamination.
-
Test quality control strains in parallel to ensure the accuracy of the results.
Protocol 2: Neutropenic Murine Thigh Infection Model
This protocol is a generalized procedure and must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
1. Materials:
-
Specific pathogen-free mice (e.g., ICR or Swiss Webster), 6-8 weeks old
-
KPC-producing Enterobacteriaceae strain
-
Brain Heart Infusion (BHI) broth or other suitable growth medium
-
Sterile saline or PBS
-
Meropenem and this compound for injection
-
Anesthetics (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Sterile syringes and needles
-
Tissue homogenizer
-
Agar plates for bacterial enumeration
2. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This will induce neutropenia.
3. Bacterial Challenge:
-
Culture the KPC-producing strain overnight in BHI broth.
-
Dilute the culture in sterile saline to the desired concentration (e.g., 10⁶-10⁷ CFU/mL).
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
4. Antimicrobial Treatment:
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment.
-
Administer meropenem and this compound (or vehicle control) subcutaneously or via the desired route at the specified dosing regimen.
5. Euthanasia and Sample Collection:
-
At the end of the treatment period (e.g., 24 hours post-infection), euthanize the mice using an approved method.
-
Aseptically dissect the entire thigh muscle.
6. Bacterial Enumeration:
-
Weigh the thigh tissue.
-
Homogenize the tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions of the homogenate.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the colonies and calculate the number of CFU per gram of thigh tissue.
7. Data Analysis:
-
Compare the bacterial loads in the treated groups to the control group to determine the efficacy of the treatment.
Protocol 3: Murine Lung Infection Model
This protocol is a generalized procedure and must be approved by the institution's IACUC.
1. Materials:
-
Same as for the thigh infection model, with the addition of equipment for intranasal or intratracheal inoculation.
2. Induction of Neutropenia:
-
Follow the same procedure as for the thigh infection model.
3. Bacterial Challenge:
-
Prepare the bacterial inoculum as described for the thigh model.
-
Anesthetize the mice.
-
Inoculate the mice via the intranasal or intratracheal route with a small volume (e.g., 20-50 µL) of the bacterial suspension.
4. Antimicrobial Treatment:
-
Initiate treatment at a predetermined time post-infection as described for the thigh model.
5. Euthanasia and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically dissect the lungs.
6. Bacterial Enumeration:
-
Homogenize the lung tissue in a known volume of sterile saline or PBS.
-
Perform serial dilutions and plate as described for the thigh model.
-
Calculate the CFU per gram of lung tissue.
7. Data Analysis:
-
Compare the bacterial loads in the lungs of treated versus control animals.
References
- 1. criver.com [criver.com]
- 2. noblelifesci.com [noblelifesci.com]
- 3. Murine model of pneumonia. [bio-protocol.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Murine pneumonia model. [bio-protocol.org]
- 6. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. M22 | Quality Control for Commercially Prepared Microbiological Culture Media; Approved Standard [clsi.org]
- 9. academic.oup.com [academic.oup.com]
- 10. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 11. cmedlabsfoundation.com [cmedlabsfoundation.com]
- 12. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 13. imquestbio.com [imquestbio.com]
- 14. (ii) Neutropenic mouse lung infection model. [bio-protocol.org]
- 15. az.research.umich.edu [az.research.umich.edu]
- 16. research.unc.edu [research.unc.edu]
- 17. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
Application Notes and Protocols: Vaborbactam in Hollow-Fiber Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the hollow-fiber infection model (HFIM) to evaluate the pharmacokinetics and pharmacodynamics (PK/PD) of vaborbactam (B611620), typically in combination with meropenem (B701). The HFIM is a dynamic in vitro system that simulates human drug concentration-time profiles, offering a powerful tool to study antimicrobial efficacy and the suppression of resistance.
Introduction to this compound and the Hollow-Fiber Infection Model
This compound is a novel, potent inhibitor of serine β-lactamases, including the Klebsiella pneumoniae carbapenemase (KPC) enzyme, which confers resistance to carbapenem (B1253116) antibiotics.[1][2][3][4][5] It is approved for clinical use in combination with meropenem to treat complicated urinary tract infections and other serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3][5]
The hollow-fiber infection model is an in vitro system that mimics the pharmacokinetics of drugs in the human body.[6][7][8] It consists of a central reservoir connected to a hollow-fiber cartridge containing semi-permeable fibers. Bacteria are inoculated into the extracapillary space of the cartridge, while fresh media and the antimicrobial agent(s) are circulated through the central reservoir and across the fibers.[7][8] This setup allows for the simulation of drug absorption, distribution, metabolism, and elimination, providing a dynamic environment to assess the relationship between drug exposure and bacterial response over time.[6][7][8]
Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
Studies utilizing the HFIM have been crucial in defining the PK/PD targets for the meropenem-vaborbactam combination. The primary PK/PD index that best describes the efficacy of this compound in combination with meropenem is the 24-hour free this compound area under the concentration-time curve to minimum inhibitory concentration ratio (fAUC/MIC) of the combination.[1][2][3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data from hollow-fiber infection model studies with meropenem-vaborbactam against KPC-producing Enterobacteriaceae.
Table 1: this compound PK/PD Targets in the Hollow-Fiber Infection Model [2][3][5]
| Efficacy Endpoint | Required 24-h Free this compound AUC/Meropenem-Vaborbactam MIC Ratio |
| Bacteriostasis | 9 - 12 |
| 1-log10 CFU/mL Reduction | 18 - 38 |
| 2-log10 CFU/mL Reduction | 25 |
| Resistance Suppression | > 24 |
Table 2: Simulated Human Dosing Regimens and Corresponding Exposures in Hollow-Fiber Models [1][2][3][4][5][9]
| Meropenem Dose (every 8h, 3h infusion) | This compound Dose (every 8h, 3h infusion) | Simulated 24-h Free this compound AUC (mg·h/L) |
| 2 g | 2 g | ~550 |
| 1 g | 1 g | ~320 |
| N/A | Varied | 192, 320, 550 |
Experimental Protocols
The following protocols are synthesized from published studies utilizing the hollow-fiber infection model to evaluate meropenem-vaborbactam.[3][4][9]
Bacterial Strain Selection and Preparation
-
Strains: Utilize clinically relevant strains of KPC-producing carbapenem-resistant Enterobacteriaceae (e.g., Klebsiella pneumoniae, Escherichia coli, Enterobacter cloacae).[3][9]
-
Inoculum Preparation:
-
Grow the bacterial isolate overnight on appropriate agar (B569324) plates.
-
Inoculate a single colony into Mueller-Hinton Broth (MHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
-
Prepare a high-inoculum suspension (typically ~108 CFU/mL) in fresh MHB for introduction into the hollow-fiber system.[3][9]
-
Hollow-Fiber Infection Model Setup
-
Apparatus: A standard hollow-fiber cartridge system with a central reservoir.
-
Assembly and Sterilization: Assemble the system according to the manufacturer's instructions and sterilize all components.
-
Inoculation: Inoculate the prepared bacterial suspension into the extracapillary space of the hollow-fiber cartridge.
-
Media Circulation: Circulate fresh, pre-warmed MHB from the central reservoir through the intracapillary space of the cartridge using a peristaltic pump.
Simulation of Human Pharmacokinetics
-
Dosing Solution Preparation: Prepare stock solutions of meropenem and this compound.
-
Drug Administration: Administer the drugs into the central reservoir to simulate the desired human dosage regimen (e.g., 2g meropenem and 2g this compound administered every 8 hours as a 3-hour infusion).[4][9] This is achieved by using computer-controlled syringe pumps to add and remove drug and fresh media from the central reservoir over time.
-
Pharmacokinetic Sampling: Collect samples from the central reservoir at predetermined time points to confirm that the target drug concentrations are being achieved.
Pharmacodynamic Assessment
-
Bacterial Enumeration: At various time points throughout the experiment (e.g., 0, 4, 8, 24, 32 hours), collect samples from the extracapillary space of the hollow-fiber cartridge.
-
Viable Counts: Perform serial dilutions of the collected samples and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Resistance Monitoring: Plate samples on agar containing selective concentrations of meropenem to quantify the emergence of resistant subpopulations.
Visualizations
Experimental Workflow
Caption: Workflow for a hollow-fiber infection model experiment.
Meropenem-Vaborbactam PK/PD Relationship
Caption: PK/PD relationship of meropenem-vaborbactam in the HFIM.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pharmacokinetics/Pharmacodynamics of this compound, a Novel Beta-Lactamase Inhibitor, in Combination with Meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of the hollow fibre infection model (HFIM) in antimicrobial development: a systematic review and recommendations of reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fibercellsystems.com [fibercellsystems.com]
- 8. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]
- 9. Activity of Simulated Human Dosage Regimens of Meropenem and this compound against Carbapenem-Resistant Enterobacteriaceae in an In Vitro Hollow-Fiber Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Meropenem-Vaborbactam in Clinical Trials: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a detailed overview of the dosage, administration, and methodologies of Meropenem-Vaborbactam as investigated in the pivotal TANGO I and TANGO II clinical trials. The information is presented to support further research and development in the field of infectious diseases and antimicrobial resistance.
Meropenem-Vaborbactam is a combination antimicrobial agent comprising a carbapenem (B1253116) antibiotic, meropenem, and a novel beta-lactamase inhibitor, vaborbactam.[1] This combination has been developed to combat challenging Gram-negative bacterial infections, particularly those caused by carbapenem-resistant Enterobacteriaceae (CRE).[2] The efficacy and safety of Meropenem-Vaborbactam have been rigorously evaluated in two key Phase 3 clinical trials: TANGO I and TANGO II.
I. Quantitative Data Summary
The following tables summarize the key quantitative data from the TANGO I and TANGO II clinical trials, offering a clear comparison of the study designs and outcomes.
Table 1: Dosage and Administration in TANGO I and TANGO II Clinical Trials
| Parameter | TANGO I | TANGO II |
| Drug | Meropenem-Vaborbactam | Meropenem-Vaborbactam |
| Dosage | Meropenem 2g / this compound 2g[3] | Meropenem 2g / this compound 2g[4] |
| Administration Route | Intravenous (IV) Infusion[3] | Intravenous (IV) Infusion[4] |
| Infusion Time | 3 hours[3] | 3 hours[4] |
| Frequency | Every 8 hours[3] | Every 8 hours[4] |
| Comparator | Piperacillin-Tazobactam (4.5g IV every 8 hours over 30 minutes)[3][5] | Best Available Therapy (BAT)[4] |
| Duration of IV Therapy | At least 15 doses, with a total treatment duration of 10 days (IV + optional oral levofloxacin)[3] | 7 to 14 days[4] |
Table 2: Patient Population and Primary Efficacy Endpoints
| Parameter | TANGO I | TANGO II |
| Patient Population | Adults with complicated Urinary Tract Infections (cUTI), including pyelonephritis[3] | Adults with serious infections due to known or suspected Carbapenem-Resistant Enterobacteriaceae (CRE), including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), complicated intra-abdominal infections (cIAI), and cUTI/pyelonephritis[4][6] |
| Primary Endpoint (FDA Criteria) | Overall success (composite of clinical cure or improvement and microbial eradication) at the end of intravenous treatment in the microbiologic modified intent-to-treat (m-MITT) population.[7][8] | Varies by infection type: Overall success at Test of Cure (TOC) for cUTI/AP; All-cause mortality for HABP/VABP and bacteremia; Clinical cure at TOC for cIAI.[4] |
| Primary Endpoint (EMA Criteria) | Microbial eradication at the test-of-cure visit in the m-MITT and microbiologic evaluable populations.[7] | Not explicitly defined as a single primary endpoint; efficacy assessments included clinical and microbiological cure rates. |
II. Experimental Protocols
The methodologies employed in the TANGO trials provide a robust framework for clinical evaluation of new antibiotics.
TANGO I: Complicated Urinary Tract Infections (cUTI)
Objective: To evaluate the efficacy and safety of Meropenem-Vaborbactam versus Piperacillin-Tazobactam in the treatment of cUTI.[3]
Study Design: A Phase 3, multicenter, multinational, randomized, double-blind, double-dummy, non-inferiority trial.[5][9]
Key Methodologies:
-
Patient Selection: Adults with a diagnosis of cUTI, including acute pyelonephritis, were enrolled.[3]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either Meropenem-Vaborbactam or Piperacillin-Tazobactam.[3]
-
Treatment Regimen:
-
Switch to Oral Therapy: After a minimum of 15 intravenous doses, patients who met predefined criteria for clinical improvement could be switched to oral levofloxacin (B1675101) to complete a total of 10 days of therapy.[3][5]
-
Efficacy Assessments:
-
Clinical Cure: Defined as the complete resolution or significant improvement of baseline signs and symptoms of cUTI.[7][9]
-
Microbial Eradication: Assessed by urine culture at the end of IV treatment and at the test-of-cure visit (approximately 7 days after the end of treatment).[9]
-
Overall Success: A composite endpoint of clinical cure or improvement and microbial eradication.[7]
-
TANGO II: Carbapenem-Resistant Enterobacteriaceae (CRE) Infections
Objective: To evaluate the efficacy and safety of Meropenem-Vaborbactam monotherapy versus Best Available Therapy (BAT) for the treatment of serious infections caused by CRE.[4]
Study Design: A Phase 3, multicenter, multinational, randomized, open-label trial.[4][10]
Key Methodologies:
-
Patient Selection: Adults with confirmed or suspected CRE infections, including bacteremia, HABP/VABP, cIAI, and cUTI/pyelonephritis, were enrolled.[4][6]
-
Randomization: Patients were randomized in a 2:1 ratio to receive either Meropenem-Vaborbactam or BAT.[4]
-
Treatment Regimen:
-
Meropenem-Vaborbactam: 2g/2g administered as a 3-hour IV infusion every 8 hours for 7 to 14 days.[4]
-
Best Available Therapy (BAT): Investigator-selected and could include monotherapy or a combination of agents such as polymyxins, carbapenems, aminoglycosides, tigecycline, or ceftazidime-avibactam alone.[4][6]
-
-
Efficacy Assessments:
III. Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action of Meropenem-Vaborbactam and the experimental workflows of the TANGO clinical trials.
References
- 1. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. Effect and Safety of Meropenem–this compound versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2minutemedicine.com [2minutemedicine.com]
- 6. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nice.org.uk [nice.org.uk]
- 10. unige.iris.cineca.it [unige.iris.cineca.it]
Application Notes and Protocols: Investigating Vaborbactam's Efficacy in Lung Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of vaborbactam (B611620), in combination with meropenem (B701), in preclinical lung infection models. The protocols and data presented are intended to guide researchers in designing and executing similar studies to investigate novel antimicrobial agents.
Quantitative Efficacy of Meropenem-Vaborbactam in Murine Lung Infection Models
The combination of meropenem and this compound has demonstrated significant efficacy in reducing bacterial burden in lung infection models, particularly against carbapenem-resistant Enterobacteriaceae (CRE). This compound restores the activity of meropenem against strains producing certain serine β-lactamases, such as Klebsiella pneumoniae carbapenemase (KPC).
Table 1: Efficacy of Meropenem-Vaborbactam against KPC-Producing Klebsiella pneumoniae in a Neutropenic Mouse Lung Infection Model
| Bacterial Strain | Treatment Group | Dosage (mg/kg) | Bacterial Load Reduction (log10 CFU/lung) vs. Untreated Control | Citation |
| KPC-producing K. pneumoniae (Strain 1) | Meropenem-Vaborbactam | 300 + 50 | >1.83 | [1] |
| KPC-producing K. pneumoniae (Strain 2) | Meropenem-Vaborbactam | 300 + 50 | >1.83 | [1] |
| Meropenem-Resistant K. pneumoniae | Meropenem alone | 300 | <0.5 | [1] |
Note: The neutropenic mouse lung infection model is a well-established model for evaluating the efficacy of antimicrobial agents against bacterial pneumonia.
Table 2: In Vitro Activity of Meropenem-Vaborbactam against Respiratory Pathogens
While in vivo lung infection data for some pathogens is limited, in vitro studies demonstrate the potential of meropenem-vaborbactam. The addition of this compound significantly reduces the minimum inhibitory concentration (MIC) of meropenem for many β-lactamase-producing organisms.
| Organism | Meropenem MIC (µg/mL) | Meropenem-Vaborbactam MIC (µg/mL) | Fold Reduction in MIC |
| KPC-producing Enterobacteriaceae | 16 to >256 | 0.015 to 8 | Up to >16,384 |
| Pseudomonas aeruginosa (some strains) | 2 to 16 | 2 to 16 | No significant reduction |
| Acinetobacter baumannii | 4 to 32 | 4 to 32 | No significant reduction |
Note: this compound's activity is primarily against Class A and some Class C serine β-lactamases. It does not inhibit metallo-β-lactamases (MBLs) or oxacillinases (OXAs) commonly found in P. aeruginosa and A. baumannii.[2][3]
Experimental Protocols
Murine Pneumonia Model Protocol
This protocol outlines a general procedure for establishing a murine model of bacterial pneumonia to assess the efficacy of antimicrobial agents.[4][5]
Materials:
-
Specific pathogen-free mice (e.g., C57BL/6 or BALB/c, 6-8 weeks old)
-
Bacterial strain of interest (e.g., Klebsiella pneumoniae)
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Phosphate-buffered saline (PBS), sterile
-
Luria-Bertani (LB) agar (B569324) plates
-
Meropenem and this compound for injection
-
Appropriate animal handling and euthanasia supplies
Procedure:
-
Bacterial Inoculum Preparation:
-
Culture the bacterial strain overnight on LB agar plates.
-
Inoculate a single colony into LB broth and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^5 CFU/50 µL for K. pneumoniae). The optimal inoculum size should be determined empirically for each bacterial strain and mouse strain to establish a non-lethal but robust infection.
-
-
Animal Infection:
-
Anesthetize mice using a preferred method (e.g., intraperitoneal injection of ketamine/xylazine or inhalation of isoflurane).
-
Once anesthetized, gently instill 50 µL of the bacterial inoculum into the nares of the mouse (25 µL per nostril).
-
-
Antimicrobial Treatment:
-
Initiate treatment at a predetermined time post-infection (e.g., 2 hours).
-
Administer meropenem and this compound (or vehicle control) via a clinically relevant route, such as subcutaneous or intraperitoneal injection. Dosing regimens should be designed to mimic human pharmacokinetic exposures.[1]
-
-
Assessment of Bacterial Burden:
-
At a specified endpoint (e.g., 24 hours post-infection), humanely euthanize the mice.
-
Aseptically remove the lungs and homogenize in a known volume of sterile PBS.
-
Perform serial dilutions of the lung homogenate and plate on LB agar to determine the number of colony-forming units (CFU) per gram of lung tissue.
-
-
Data Analysis:
-
Calculate the mean log10 CFU/gram of lung tissue for each treatment group.
-
Compare the bacterial burden in the treated groups to the vehicle control group to determine the reduction in bacterial load.
-
Visualized Pathways and Workflows
Mechanism of this compound Action
This compound is a cyclic boronic acid β-lactamase inhibitor that protects meropenem from degradation by certain serine β-lactamases, particularly KPC.[6]
References
- 1. scilit.com [scilit.com]
- 2. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Animal models of Klebsiella pneumoniae mucosal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine pneumonia model – REVIVE [revive.gardp.org]
- 6. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Population Pharmacokinetic Modeling of Vaborbactam in Infected Patients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vaborbactam (B611620) is a novel, potent, cyclic boronic acid-based beta-lactamase inhibitor developed to be co-administered with the carbapenem (B1253116) antibiotic meropenem.[1][2][3] This combination, meropenem-vaborbactam, is designed to combat serious Gram-negative bacterial infections, particularly those caused by carbapenem-resistant Enterobacteriaceae (CRE) that produce Klebsiella pneumoniae carbapenemase (KPC).[1][2] this compound itself has no antimicrobial activity but works by inhibiting serine beta-lactamases, thereby restoring the antibacterial efficacy of meropenem.[2] Understanding the pharmacokinetic (PK) profile of this compound in the target patient population is crucial for optimizing dosing regimens to ensure efficacy while minimizing potential toxicity. Population pharmacokinetic (PopPK) modeling is a powerful tool used to quantify the PK variability within a patient population, identify factors that influence this variability, and simulate different dosing scenarios.[4]
These application notes provide a comprehensive overview and detailed protocols for conducting a population pharmacokinetic study of this compound in infected patients, based on published clinical trial data and modeling methodologies.
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action is the inhibition of serine β-lactamases, including KPC enzymes, which are a major cause of carbapenem resistance. By binding to these enzymes, this compound prevents the hydrolysis of meropenem, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect through the inhibition of cell wall synthesis.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Population Pharmacokinetics of Meropenem and this compound Based on Data from Noninfected Subjects and Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Resistance to Meropenem-Vaborbactam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Meropenem-Vaborbactam.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly high Meropenem-Vaborbactam MICs for KPC-producing isolates | 1. Porin mutations: Resistance to Meropenem-Vaborbactam is frequently associated with mutations in the outer membrane porins OmpK35 and OmpK36, which restrict the entry of the drug into the bacterial cell.[1][2][3][4] Specifically, look for truncations in OmpK35 and insertions (e.g., GD insertion at positions 134-135) or other mutations in OmpK36.[2][4] 2. Increased blaKPC gene copy number: Amplification of the gene encoding the KPC carbapenemase can lead to higher levels of enzyme production, overwhelming the inhibitory effect of vaborbactam (B611620).[1][5][6] 3. Downregulation of porin expression: Mutations in regulatory genes, such as kvrA, can lead to decreased expression of OmpK35 and OmpK36.[3][7][8][9] | 1. Sequence ompK35 and ompK36 genes: Perform Sanger or whole-genome sequencing to identify mutations. Compare sequences to a susceptible reference strain. 2. Quantify blaKPC gene copy number: Use quantitative PCR (qPCR) to determine the relative copy number of the blaKPC gene compared to a single-copy chromosomal gene. 3. Analyze porin protein expression: Perform outer membrane protein (OMP) extraction followed by SDS-PAGE to visualize the presence and relative abundance of OmpK35 and OmpK36. |
| Inconsistent or trailing endpoints in Meropenem-Vaborbactam broth microdilution assays | 1. Heteroresistance: The bacterial population may contain a subpopulation of resistant cells that can grow at higher antibiotic concentrations, leading to faint growth across a range of wells. 2. Inoculum preparation: An inoculum that is too dense or not in the logarithmic growth phase can affect the accuracy of MIC determination. 3. Reading time: Incubating plates for too long (e.g., beyond 20 hours) can sometimes exacerbate trailing effects.[10] | 1. Re-culture from the highest concentration well with growth: Isolate colonies from the trailing endpoint and re-test their MIC to confirm if a resistant subpopulation is present. 2. Standardize inoculum preparation: Strictly adhere to CLSI guidelines for inoculum preparation, ensuring a 0.5 McFarland standard is used. 3. Adhere to recommended incubation times: Read MICs at 16-20 hours of incubation as recommended by CLSI for Enterobacterales. |
| No change in Meropenem (B701) MIC after adding this compound | 1. Resistance mechanism is not KPC-mediated: this compound is a potent inhibitor of Class A (like KPC) and some Class C serine β-lactamases, but it does not inhibit Class B (metallo-β-lactamases, e.g., NDM, VIM) or Class D (oxacillinases, e.g., OXA-48) carbapenemases.[11][12][13] 2. Impermeability and efflux: While less common as a primary mechanism, severe porin loss combined with overexpression of efflux pumps could potentially contribute to a lack of potentiation. However, efflux by the AcrAB-TolC pump is noted to have a minimal impact on this compound activity.[4][13] | 1. Test for metallo- and oxacillinase-producing carbapenemases: Use molecular methods (PCR) or phenotypic assays (e.g., modified Hodge test, carbapenem (B1253116) inactivation method with EDTA) to detect non-KPC carbapenemases. 2. Evaluate porin expression and efflux pump activity: Analyze porin expression as described above and consider efflux pump inhibitor studies if other mechanisms are ruled out. |
| Difficulty in amplifying and sequencing ompK36 | 1. Primer design: The ompK36 gene and its flanking regions may have sequence variability between strains, leading to poor primer binding. 2. Secondary structures: The DNA template may have secondary structures that impede PCR amplification. | 1. Design multiple primer sets: Use different primer pairs targeting various regions of the gene and its flanking sequences. 2. Optimize PCR conditions: Use a high-fidelity polymerase and consider additives like DMSO or betaine (B1666868) to resolve secondary structures. |
Frequently Asked Questions (FAQs)
General
Q1: What are the primary mechanisms of resistance to Meropenem-Vaborbactam in Klebsiella pneumoniae?
A1: The most commonly reported mechanisms of resistance are mutations in the genes encoding the outer membrane porins OmpK35 and OmpK36, and an increase in the copy number of the blaKPC gene.[1][5][6] Unlike resistance to some other β-lactam/β-lactamase inhibitor combinations, mutations within the blaKPC gene itself are not a common mechanism of resistance to Meropenem-Vaborbactam.[1][5]
Q2: How does this compound work?
A2: this compound is a cyclic boronic acid-based β-lactamase inhibitor.[1] It potently inhibits Class A (e.g., KPC) and Class C serine β-lactamases.[12][13] By binding to and inactivating these enzymes, this compound restores the activity of meropenem against bacteria that produce these β-lactamases.
Q3: Is resistance to Meropenem-Vaborbactam common?
A3: Resistance to Meropenem-Vaborbactam among KPC-producing Klebsiella pneumoniae is currently rare.[11]
Experimental
Q4: What are the CLSI-recommended quality control strains for Meropenem-Vaborbactam susceptibility testing?
A4: For broth microdilution, CLSI-approved QC strains include K. pneumoniae ATCC BAA-1705 (KPC-2) and K. pneumoniae ATCC BAA-2814 (KPC-3).[1]
Q5: My qPCR results for blaKPC copy number are ambiguous. How can I improve the accuracy?
A5: Ensure you are using a validated single-copy reference gene for normalization. Run samples in triplicate and include a standard curve of known DNA concentrations. The relative quantification should be compared to a susceptible control strain with a known single copy of the gene. An RQ value between 0.8 and 1.2 can be considered as one copy, while an RQ value approaching 2 would indicate two copies.[7]
Quantitative Data Summary
Table 1: Meropenem-Vaborbactam MICs in K. pneumoniae with Different Resistance Mechanisms
| Strain Type | Resistance Mechanism(s) | Meropenem MIC (µg/mL) | Meropenem-Vaborbactam MIC (µg/mL) | Fold-change in MIC with this compound |
| KPC-producing, WT porins | blaKPC | 8 - 512 | ≤0.06 - 32 | >256 |
| KPC-producing, ompK36 mutant | blaKPC, ompK36 mutation | >32 | 0.25 | >128 |
| KPC-producing, non-functional ompK35 and partially functional ompK36 | blaKPC, ompK35 frameshift, ompK36 GD duplication | >32 | 0.125 - 1 | >32 |
| KPC-producing, double porin loss | blaKPC, non-functional ompK35 and ompK36 | >32 | >8 | <4 |
Data compiled from multiple sources.[1][14][15]
Detailed Experimental Protocols
Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol is based on CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC) of Meropenem-Vaborbactam.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Meropenem and this compound analytical grade powders
-
Sterile 96-well microtiter plates
-
Bacterial isolates and QC strains (K. pneumoniae ATCC BAA-1705, ATCC BAA-2814)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare antibiotic stock solutions: Prepare a stock solution of meropenem and a separate stock solution of this compound.
-
Prepare antibiotic working solutions: In CAMHB, prepare serial two-fold dilutions of meropenem. Add this compound to each dilution to a final fixed concentration of 8 µg/mL. The final volume in each well should be 50 µL.
-
Prepare inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Inoculate plate: Add 50 µL of the diluted inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read MIC: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth.
Quantification of blaKPC Gene Copy Number by qPCR
This protocol outlines a relative quantification method to determine the copy number of the blaKPC gene.
Materials:
-
Genomic DNA extracted from test and reference strains
-
Primers specific for blaKPC and a single-copy reference gene (e.g., rpoB)
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
Procedure:
-
Primer design and validation: Design and validate primers for both the target (blaKPC) and reference genes to ensure high efficiency and specificity.
-
Prepare qPCR reactions: Set up qPCR reactions in triplicate for each DNA sample, including reactions for the target gene and the reference gene. Each reaction should contain qPCR master mix, forward and reverse primers, and template DNA. Include a no-template control for each primer set.
-
Perform qPCR: Run the qPCR program with an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Data analysis (ΔΔCt method):
-
Calculate the ΔCt for each sample: ΔCt = Ct(blaKPC) - Ct(reference gene).
-
Calculate the ΔΔCt: ΔΔCt = ΔCt(test sample) - ΔCt(calibrator sample), where the calibrator is a strain with a known single copy of blaKPC.
-
Calculate the relative copy number: 2-ΔΔCt.
-
Outer Membrane Porin (OMP) Analysis by SDS-PAGE
This protocol describes the extraction and visualization of OMPs.
Materials:
-
Bacterial cultures
-
Lysis buffer (e.g., Tris-HCl with lysozyme (B549824) and DNase)
-
N-lauroylsarcosine
-
Ultracentrifuge
-
SDS-PAGE gels, buffers, and apparatus
-
Coomassie Brilliant Blue stain
Procedure:
-
Cell lysis: Harvest bacterial cells from an overnight culture and resuspend in lysis buffer. Lyse the cells by sonication or French press.
-
Membrane isolation: Centrifuge the lysate at a low speed to remove unlysed cells. Then, ultracentrifuge the supernatant to pellet the total membrane fraction.
-
Inner membrane solubilization: Resuspend the membrane pellet in a buffer containing N-lauroylsarcosine to selectively solubilize the inner membrane proteins.
-
OMP extraction: Ultracentrifuge the suspension again. The pellet will contain the OMPs.
-
SDS-PAGE: Resuspend the OMP pellet in sample buffer, heat to denature, and run on an SDS-PAGE gel.
-
Visualization: Stain the gel with Coomassie Brilliant Blue to visualize the protein bands corresponding to OmpK35 and OmpK36.
KPC β-Lactamase Activity Assay
This protocol uses the chromogenic substrate nitrocefin (B1678963) to measure β-lactamase activity.
Materials:
-
Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate (B84403) buffer (pH 7.0)
-
Bacterial cell lysate
-
96-well plate
-
Spectrophotometer
Procedure:
-
Prepare working solution: Dilute the nitrocefin stock solution in phosphate buffer to a final concentration of 0.5-1.0 mg/mL. The solution should be yellow.
-
Prepare cell lysate: Lyse bacterial cells by sonication to release the β-lactamase.
-
Set up assay: In a 96-well plate, add a defined amount of cell lysate to the wells.
-
Initiate reaction: Add the nitrocefin working solution to each well.
-
Measure absorbance: Immediately begin measuring the absorbance at 486 nm (or 490 nm) at regular intervals. The hydrolysis of nitrocefin results in a color change to red.
-
Calculate activity: The rate of change in absorbance is proportional to the β-lactamase activity. One unit of β-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute.
Visualizations
Caption: Mechanisms of action and resistance to Meropenem-Vaborbactam.
Caption: Experimental workflow for investigating Meropenem-Vaborbactam resistance.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. jmilabs.com [jmilabs.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nitrocefin.com [nitrocefin.com]
- 6. genomique.iric.ca [genomique.iric.ca]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Quantitative Analysis of Copy Number Variants Based on Real-Time LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Klebsiella pneumoniae Outer Membrane Porins OmpK35 and OmpK36 Play Roles in both Antimicrobial Resistance and Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. thermofisher.com [thermofisher.com]
- 12. goldbio.com [goldbio.com]
- 13. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Vaborbactam Technical Support Center: Renal Impairment Dosage Optimization
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing vaborbactam (B611620) dosage in experimental models and clinical studies involving subjects with renal impairment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the meropenem-vaborbactam combination?
A1: The combination product leverages two distinct mechanisms. Meropenem (B701) is a carbapenem (B1253116) antibiotic that inhibits bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and death[1][2]. This compound is a cyclic boronic acid β-lactamase inhibitor[3]. It has no intrinsic antibacterial activity but protects meropenem from degradation by serine β-lactamases, including key carbapenemases like Klebsiella pneumoniae carbapenemase (KPC)[3][4][5][6]. This restores meropenem's effectiveness against many carbapenem-resistant Enterobacteriaceae (CRE)[7].
Q2: How does renal impairment affect the pharmacokinetics (PK) of this compound and meropenem?
A2: Both meropenem and this compound are primarily eliminated through the kidneys[8][9]. In patients with renal impairment, the plasma clearance of both drugs decreases as renal function declines[4][10]. This leads to a longer elimination half-life and greater total drug exposure (AUC) for both compounds[7][9][11]. Studies have shown that the reduction in clearance for both drugs is proportional to the decrease in estimated glomerular filtration rate (eGFR), indicating their pharmacokinetic profiles remain well-matched even in renal dysfunction[12].
Q3: Why is dosage adjustment critical for patients with renal impairment?
A3: Dosage adjustment is crucial to prevent the accumulation of meropenem and this compound to potentially toxic levels. Since clearance is reduced in patients with kidney disease, standard dosing can lead to significantly higher drug exposures than intended[13]. This increases the risk of adverse effects, such as central nervous system (CNS) events (e.g., seizures) associated with meropenem and other potential toxicities[14][15]. Adjusting the dose and/or frequency of administration ensures that therapeutic drug levels are maintained while minimizing risk[16].
Q4: What are the standard dosage adjustments for Vabomere® (meropenem-vaborbactam) based on renal function?
A4: Dosage adjustments are recommended for any patient with an estimated glomerular filtration rate (eGFR) below 50 mL/min/1.73m². The specific adjustments are detailed in the data table below. For patients with fluctuating renal function, it is critical to monitor serum creatinine (B1669602) and eGFR at least daily and adjust the dosage accordingly[8][17][18].
Q5: How should this compound be dosed in subjects undergoing hemodialysis?
A5: Both meropenem and this compound are effectively removed from the blood by hemodialysis[4][7][9]. A significant percentage of the drugs can be cleared during a single session, with studies showing 38.3% of meropenem and 52.9% of this compound recovered in the dialysate[7][9]. Therefore, for patients on hemodialysis, the renally-adjusted dose of meropenem-vaborbactam should be administered after a hemodialysis session to ensure a full therapeutic dose is present during the dosing interval[14][17][18].
Data Presentation
Table 1: Recommended Intravenous Dosage of Meropenem-Vaborbactam in Adults with Renal Impairment
| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73m²) | Recommended Meropenem-Vaborbactam Dose | Dosing Interval | Infusion Time |
| ≥ 50 | 4 grams (2g meropenem / 2g this compound) | Every 8 hours | 3 hours |
| 30 to 49 | 2 grams (1g meropenem / 1g this compound) | Every 8 hours | 3 hours |
| 15 to 29 | 2 grams (1g meropenem / 1g this compound) | Every 12 hours | 3 hours |
| < 15 | 1 gram (0.5g meropenem / 0.5g this compound) | Every 12 hours | 3 hours |
| End-Stage Renal Disease (ESRD) on Hemodialysis | 1 gram (0.5g meropenem / 0.5g this compound) | Every 12 hours | 3 hours[14][15][17][19] |
Note: For patients on hemodialysis, administer the dose after a dialysis session is complete[18][20].
Experimental Protocols
Protocol: Determination of Meropenem and this compound Plasma Concentrations via LC-MS/MS
This protocol outlines a general procedure for quantifying meropenem and this compound in plasma samples, a critical step for pharmacokinetic studies.
1. Objective: To accurately measure the concentration of meropenem and this compound in plasma collected from subjects at various time points post-administration.
2. Materials:
-
Biological plasma samples (stored at -80°C).
-
Meropenem and this compound analytical standards.
-
Internal standards (e.g., isotopically labeled meropenem and this compound).
-
Acetonitrile (B52724) (ACN), HPLC-grade.
-
Formic acid, LC-MS grade.
-
Deionized water, ultrapure.
-
96-well plates or microcentrifuge tubes.
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS).
3. Sample Preparation (Protein Precipitation):
-
a. Thaw plasma samples on ice.
-
b. In a 96-well plate or tube, add 50 µL of plasma sample, calibrator, or quality control sample.
-
c. Add 200 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standards).
-
d. Vortex mix for 2-3 minutes to ensure complete protein precipitation.
-
e. Centrifuge the samples at approximately 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
f. Carefully transfer the supernatant to a clean 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
a. Liquid Chromatography:
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Develop a suitable gradient elution to separate meropenem, this compound, and internal standards from endogenous plasma components.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
b. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Establish and optimize specific precursor-to-product ion transitions for meropenem, this compound, and their respective internal standards.
-
5. Data Analysis:
-
a. Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the calibrator samples.
-
b. Use a weighted linear regression model to fit the calibration curve.
-
c. Determine the concentration of meropenem and this compound in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
d. Use the resulting concentration-time data to perform pharmacokinetic analysis.
Visualizations
Caption: Mechanism of action for meropenem-vaborbactam against resistant bacteria.
Caption: Logical workflow for this compound dosage adjustment in renal impairment.
References
- 1. VABOMERE (meropenem and this compound) Ç How It Works [vabomere.com]
- 2. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single-Dose Pharmacokinetics and Safety of Meropenem-Vaborbactam in Subjects with Chronic Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. globalrph.com [globalrph.com]
- 9. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Single-Dose Pharmacokinetics and Safety of Meropenem-Vaborbactam in Subjects with Chronic Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Meropenem and this compound (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 14. reference.medscape.com [reference.medscape.com]
- 15. web.uri.edu [web.uri.edu]
- 16. drugs.com [drugs.com]
- 17. Meropenem / this compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 18. VABOMERE (meropenem and this compound) Ç Dosing [vabomere.com]
- 19. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Vaborbactam Formulation and Stability
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formulation and stability of Vaborbactam. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with this compound?
A1: The main challenges in the formulation and stability of this compound, particularly when combined with Meropenem (B701), are its susceptibility to temperature-dependent degradation in aqueous solutions. While this compound itself is relatively stable, the combination's viability is often limited by the faster degradation of the Meropenem component.[1] Stability is influenced by temperature, concentration, and the type of container used for storage and administration.[1][2][3]
Q2: What is the degradation pathway for this compound?
A2: this compound is a cyclic boronic acid β-lactamase inhibitor.[4] Its primary mode of action involves the formation of a covalent adduct with the serine residue in the active site of β-lactamase enzymes.[5][6] Unlike many β-lactamase inhibitors, this compound is a slow, tight-binding, reversible inhibitor and is not metabolized in the body.[5][6] Forced degradation studies have shown that this compound can degrade under thermal, acidic, basic, and oxidative stress conditions.[7]
Q3: How does temperature affect the stability of Meropenem/Vaborbactam solutions?
A3: Temperature is a critical factor. Meropenem/Vaborbactam solutions are significantly more stable under refrigerated conditions (~4°C) compared to room temperature (~24-25°C).[1][3] At room temperature, stability is generally maintained for up to 12 hours, while refrigerated solutions can be stable for up to 120 hours.[3] At higher temperatures, such as 32°C and 37°C, degradation of the meropenem component is rapid, rendering the combination chemically unstable for prolonged use.[1]
Q4: Are there any known incompatibilities with intravenous (IV) drugs or fluids?
A4: Yes. While Meropenem/Vaborbactam is compatible with 0.9% sodium chloride, it is physically incompatible with several other intravenous drugs during simulated Y-site administration.[8][9] Incompatible drugs include albumin, amiodarone, anidulafungin, caspofungin, ciprofloxacin, daptomycin, and ondansetron, among others.[8][9] It is crucial to consult compatibility studies before co-administering other medications.
Q5: What are common issues encountered during the lyophilization of this compound formulations?
A5: Lyophilization of complex molecules like this compound can present several challenges, including product collapse if the primary drying temperature exceeds the collapse temperature (Tg').[10] Other potential issues include meltback, detached or shrunken cakes, and inconsistent drying, which can affect the final product's appearance, reconstitution, and stability.[10][11] Proper formulation with cryoprotectants and optimization of the freeze-drying cycle are essential to mitigate these problems.[10][12]
Troubleshooting Guides
Guide 1: Investigating Degradation of this compound in Aqueous Solution
If you are observing unexpected degradation of this compound in your formulation, follow these steps to identify the potential cause.
Guide 2: Addressing Lyophilized Product Collapse
Product collapse results in a shrunken, non-elegant cake and can compromise stability. Use this guide to troubleshoot this common lyophilization issue.
-
Determine the Glass Transition Temperature (Tg'):
-
Use Differential Scanning Calorimetry (DSC) to accurately determine the Tg' of your frozen formulation. This is the critical temperature that must not be exceeded during primary drying.
-
-
Optimize Primary Drying Temperature:
-
Set the shelf temperature during primary drying to be at least 2-5°C below the determined Tg'. This provides a safety margin to prevent the product from reaching its collapse temperature.
-
-
Review Formulation Components:
-
Ensure the formulation contains an adequate concentration of a suitable cryoprotectant (e.g., sucrose, trehalose). These excipients can increase the Tg' and provide structural support to the cake.
-
High concentrations of certain buffers or salts can depress the Tg', increasing the risk of collapse. Evaluate and adjust as necessary.
-
-
Control the Freezing Process:
-
An uncontrolled or slow freezing process can lead to a less uniform ice crystal structure and a weaker product cake. Consider implementing a controlled nucleation step or an annealing step (thermal treatment) to promote the formation of larger, more uniform ice crystals, which can improve drying efficiency and cake structure.[11]
-
Data and Protocols
Table 1: Stability of Meropenem/Vaborbactam in Different Infusion Devices
| Concentration (Meropenem/Vaborbactam) | Storage Container | Temperature | Stability Duration (>90% Initial Concentration) |
| 4, 8, and 16 mg/mL | Polyvinyl Chloride (PVC) Bags | Room Temp. (~24°C) | 12 hours[3] |
| 4, 8, and 16 mg/mL | Polyvinyl Chloride (PVC) Bags | Refrigerated (~4°C) | 120 hours[3] |
| 11.4 mg/mL | Elastomeric Pumps | Room Temp. (~24°C) | 12 hours[3] |
| 11.4 mg/mL | Elastomeric Pumps | Refrigerated (~4°C) | 120 hours[3] |
| Meropenem/Vaborbactam | Polyisoprene Elastomeric Pumps | 25°C | 30 hours[1] |
| Meropenem/Vaborbactam | Polyisoprene Elastomeric Pumps | 4°C | 72 hours[1] |
Table 2: Physical Compatibility of Meropenem/Vaborbactam (8 mg/mL each) with Other IV Drugs
| Drug Class | Compatible Drugs | Incompatible Drugs |
| Antimicrobials | Amikacin, Gentamicin, Tobramycin, Colistin, Fosfomycin, Linezolid, Tedizolid, Tigecycline, Vancomycin | Anidulafungin, Caspofungin, Ceftaroline, Ciprofloxacin, Daptomycin, Isavuconazole |
| Other | - | Albumin, Amiodarone, Calcium chloride, Diphenhydramine, Dobutamine, Midazolam, Nicardipine, Ondansetron, Phenytoin |
This is not an exhaustive list. Data is from a simulated Y-site administration study over 3 hours.[8][9]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound and Meropenem
This protocol outlines a general method for assessing the chemical stability of this compound in combination with Meropenem.
Methodology:
-
Preparation of Solutions: Reconstitute Meropenem/Vaborbactam vials according to the manufacturer's instructions and dilute with 0.9% sodium chloride to the desired final concentrations in the appropriate infusion containers (e.g., PVC bags, elastomeric pumps).[3]
-
Storage: Store the prepared solutions under controlled temperature conditions (e.g., refrigerated at ~4°C and at room temperature at ~24°C).[3]
-
Sampling: At specified time points (e.g., 0, 4, 8, 12, 24, 48, 72, 120 hours), withdraw aliquots for analysis.
-
Chromatographic Conditions: A reverse-phase high-performance liquid chromatography (RP-HPLC) method is typically used.
-
Data Analysis: Quantify the concentrations of Meropenem and this compound at each time point by comparing peak areas to those of a standard curve. Stability is defined as retaining ≥90% of the initial concentration.[3]
Protocol 2: Forced Degradation Study
This protocol is designed to identify potential degradation products and establish the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound and Meropenem in a suitable solvent like methanol or a water/acetonitrile mixture.[7][14]
-
Stress Conditions: Subject the stock solution to various stress conditions:
-
Acid Degradation: Add 1N or 2N HCl and reflux for a specified time (e.g., 30 minutes at 60°C).[13]
-
Base Degradation: Add 1N or 2N NaOH and reflux for a specified time.
-
Oxidative Degradation: Add hydrogen peroxide (e.g., 20% H₂O₂) and keep at a controlled temperature (e.g., 60°C for 30 minutes).[7][13]
-
Thermal Degradation: Expose the solution to dry heat (e.g., 105°C) for several hours.
-
Photolytic Degradation: Expose the solution to UV light for an extended period (e.g., 7 days).[7]
-
-
Neutralization and Dilution: After exposure, neutralize the acidic and basic solutions. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method (as described in Protocol 1).
-
Evaluation: Examine the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drugs. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peaks.
This compound Mechanism of Action
This compound protects meropenem from being broken down by certain bacterial enzymes called serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).
References
- 1. Antibiotic Stability and Feasibility in Elastomeric Infusion Devices for OPAT: A Review of Current Evidence [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Meropenem and this compound Room Temperature and Refrigerated Stability in Polyvinyl Chloride Bags and Elastomeric Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. UHPLC Method development, Validation and Forced degradation study for simultaneous estimation of this compound and Meropenem in bulk drug - ProQuest [proquest.com]
- 8. Physical Compatibility of Meropenem and this compound With Select Intravenous Drugs During Simulated Y-site Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. lyophilizationworld.com [lyophilizationworld.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. wjpls.org [wjpls.org]
- 14. wjpsonline.com [wjpsonline.com]
Troubleshooting Vaborbactam susceptibility testing discrepancies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in vaborbactam (B611620) susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it tested in combination with meropenem (B701)?
A1: this compound is a novel, potent, cyclic boronic acid-based beta-lactamase inhibitor.[1][2] It has no intrinsic antibacterial activity on its own.[1] this compound's primary role is to protect beta-lactam antibiotics, such as meropenem, from degradation by certain bacterial beta-lactamase enzymes, particularly Klebsiella pneumoniae carbapenemase (KPC) and other class A and C serine beta-lactamases.[1][2][3][4] By inhibiting these enzymes, this compound restores the activity of meropenem against many carbapenem-resistant Enterobacterales (CRE).[5][6]
Q2: Which organisms should be tested for meropenem-vaborbactam susceptibility?
A2: According to the Clinical and Laboratory Standards Institute (CLSI), meropenem-vaborbactam should be tested against Enterobacterales, particularly when isolates demonstrate resistance to meropenem alone.[1] Testing is especially relevant for isolates suspected of producing KPC enzymes. Routine testing against Pseudomonas aeruginosa and Acinetobacter baumannii is generally not recommended as this compound confers minimal additional activity against these organisms compared to meropenem alone.[1] However, EUCAST has published clinical breakpoints for P. aeruginosa.[1]
Q3: What are the approved methods for this compound susceptibility testing?
A3: Several methods are available for determining the susceptibility of bacteria to meropenem-vaborbactam, including:
-
Broth Microdilution (BMD): This is the reference method.[7][8]
-
Agar (B569324) Dilution
-
Disk Diffusion: Utilizes disks containing 20 µg of meropenem and 10 µg of this compound.[1]
-
Gradient Diffusion (Etest): Strips with a predefined gradient of meropenem and a fixed concentration of this compound.
Q4: What are the established quality control (QC) strains for meropenem-vaborbactam susceptibility testing?
Troubleshooting Guide
Problem 1: Discrepant results between different testing methods (e.g., automated system vs. disk diffusion).
-
Possible Cause: Inherent variability between methods, technical errors, or specific resistance mechanisms affecting one method more than another.
-
Troubleshooting Steps:
-
Repeat the test using both methods to rule out random error.[1]
-
If the discrepancy persists, consider a third, reference method like broth microdilution for confirmation.[1]
-
Ensure that the correct this compound concentration was used in MIC-based methods (fixed at 8 µg/mL).[1][13]
-
Verify that the correct disk content was used for disk diffusion (20/10 µg).[1]
-
Review the manufacturer's instructions for the automated system to ensure proper use and interpretation.[10]
-
If the issue remains unresolved, consider sending the isolate to a reference laboratory for further investigation.[1]
-
Problem 2: An isolate tests susceptible to meropenem but resistant to meropenem-vaborbactam.
-
Possible Cause: This is an unexpected result and likely indicates a testing error.
-
Troubleshooting Steps:
-
Repeat the susceptibility tests for both meropenem and meropenem-vaborbactam.
-
Ensure that the correct reagents and materials were used for each test.
-
Verify the identity and purity of the bacterial isolate.
-
If the discrepant result is reproducible, investigate potential technical issues with the testing system or send the isolate to a reference laboratory.
-
Problem 3: Meropenem-vaborbactam appears to have lower than expected activity against a known KPC-producing isolate.
-
Possible Cause: The presence of additional resistance mechanisms that are not inhibited by this compound.
-
Troubleshooting Steps:
-
Investigate Porin Mutations: Alterations or loss of outer membrane porins, particularly OmpK36, can reduce the permeability of the bacterial cell to meropenem and this compound, leading to elevated MICs.[1][2][3]
-
Check for Efflux Pump Overexpression: While the impact is generally minimal, overexpression of efflux pumps like AcrAB-TolC could contribute to reduced susceptibility.[3][4]
-
Consider Co-production of Other Beta-Lactamases: this compound does not inhibit metallo-beta-lactamases (MBLs, Class B) or OXA-type carbapenemases (Class D).[1][2][3] If an isolate co-produces one of these enzymes along with a KPC, meropenem-vaborbactam will not be effective.
-
Investigate KPC Variants: Although rare, mutations in the blaKPC gene itself can sometimes affect the binding of this compound.[14]
-
Data Presentation
Table 1: CLSI and EUCAST Breakpoints for Meropenem-Vaborbactam (Enterobacterales)
| Dilution/Method | CLSI (M100) Interpretive Criteria (mg/L) | EUCAST Interpretive Criteria (mg/L) |
| Broth Microdilution (MIC) | ≤4 (Susceptible), 8 (Intermediate), ≥16 (Resistant) | ≤8 (Susceptible), >8 (Resistant) |
| Disk Diffusion (Zone Diameter) | ≥15 mm (Susceptible), 12-14 mm (Intermediate), ≤11 mm (Resistant) | Not Applicable |
Note: this compound concentration is fixed at 8 µg/mL for MIC testing.[1][13]
Table 2: Quality Control Ranges for Meropenem-Vaborbactam
| QC Strain | Method | Meropenem-Vaborbactam QC Range |
| E. coli ATCC 25922 | Broth Microdilution (mg/L) | 0.008/8 - 0.06/8 |
| Disk Diffusion (mm) | 27 - 33 | |
| K. pneumoniae ATCC BAA-1705 (KPC-2) | Broth Microdilution (mg/L) | 0.12/8 - 1/8 |
| Disk Diffusion (mm) | 24 - 30 | |
| K. pneumoniae ATCC BAA-2814 (KPC-3) | Broth Microdilution (mg/L) | 0.25/8 - 2/8 |
| Disk Diffusion (mm) | 22 - 28 |
Data compiled from CLSI M100 documents.[12]
Experimental Protocols
Broth Microdilution (BMD) Method
-
Prepare Inoculum: From a fresh (18-24 hour) culture on non-selective agar, prepare a direct colony suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard.
-
Dilute Inoculum: Within 15 minutes of standardization, dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well of the microdilution panel.
-
Prepare Antimicrobial Solutions: Reconstitute and dilute meropenem and this compound according to the manufacturer's instructions. Prepare serial twofold dilutions of meropenem in cation-adjusted Mueller-Hinton broth (CAMHB) containing a fixed concentration of 8 µg/mL this compound.
-
Inoculate Panel: Dispense the standardized inoculum into each well of the microdilution panel containing the antimicrobial dilutions.
-
Incubate: Incubate the panels at 35°C ± 2°C in ambient air for 16-20 hours.
-
Read Results: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible growth.
Disk Diffusion Method
-
Prepare Inoculum: Prepare a 0.5 McFarland standardized inoculum as described for BMD.
-
Inoculate Agar Plate: Within 15 minutes of standardization, use a sterile cotton swab to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Apply Disks: Aseptically apply a meropenem-vaborbactam disk (20/10 µg) to the surface of the inoculated agar.
-
Incubate: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Measure Zones of Inhibition: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.
-
Interpret Results: Compare the measured zone diameter to the established breakpoints (see Table 1).
Visualizations
Caption: Workflow for this compound Susceptibility Testing.
Caption: Troubleshooting Logic for Discrepant Results.
References
- 1. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meropenem-Vaborbactam Activity against U.S. Multidrug-Resistant Enterobacterales Strains, Including Carbapenem-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. VABOMERE (meropenem and this compound) Ç Susceptibility Testing [vabomere.com]
- 11. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid β-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. jmilabs.com [jmilabs.com]
- 14. Potency of this compound Is Less Affected than That of Avibactam in Strains Producing KPC-2 Mutations That Confer Resistance to Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vaborbactam and Porin Mutations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the impact of porin mutations on Vaborbactam (B611620) activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which porin mutations affect this compound's activity?
A1: this compound, a β-lactamase inhibitor, relies on outer membrane porins to enter bacterial cells, particularly in Gram-negative bacteria like Klebsiella pneumoniae.[1][2][3] The primary mechanism of impact is reduced permeability. Mutations in or loss of expression of major porins, such as OmpK35 and OmpK36 in K. pneumoniae, can significantly decrease the intracellular concentration of this compound, thereby reducing its ability to inhibit β-lactamases like KPC.[4][5] This ultimately leads to decreased susceptibility to the combination drug meropenem-vaborbactam.[6][7]
Q2: Which porin is more critical for this compound uptake in Klebsiella pneumoniae?
A2: Both OmpK35 and OmpK36 are utilized by this compound to cross the outer membrane of K. pneumoniae.[1][8] However, studies have indicated that OmpK36 is the preferred and more significant channel for this compound entry.[1][8][9][10] Consequently, mutations or loss of OmpK36 tend to have a more substantial impact on reducing this compound's effectiveness compared to mutations in OmpK35 alone.[4][5]
Q3: Can porin mutations alone confer high-level resistance to meropenem-vaborbactam?
A3: While porin mutations are a key factor in reduced susceptibility to meropenem-vaborbactam, high-level resistance often arises from a combination of resistance mechanisms.[11][12] The presence of a carbapenemase, such as KPC, combined with porin loss, is a common scenario leading to clinically significant resistance.[6][13] Increased expression of efflux pumps can also contribute, although its impact on this compound activity is generally considered minimal compared to porin loss.[1][8][9]
Q4: Are there specific types of mutations in ompK36 that are commonly associated with reduced this compound activity?
A4: Yes, specific mutations in the ompK36 gene have been identified and are associated with increased MICs for meropenem-vaborbactam. These include insertions, such as an IS5 insertion element in the promoter region or coding sequence, and duplications, like the glycine-aspartic acid (GD) duplication in the L3 loop of the porin.[13][14][15] These mutations can lead to a non-functional or partially functional OmpK36 porin.[13]
Q5: How does the impact of porin mutations on this compound-meropenem compare to other β-lactam/β-lactamase inhibitor combinations?
A5: The impact of porin mutations can vary between different β-lactam/β-lactamase inhibitor combinations. For instance, some studies suggest that the loss of both major porins in K. pneumoniae may reduce the susceptibility to ceftazidime-avibactam and meropenem-vaborbactam to a significant degree.[16][17] The specific β-lactam and inhibitor pair will have different dependencies on porin-mediated entry.
Troubleshooting Guide
Issue 1: Unexpectedly high MIC values for meropenem-vaborbactam against a clinical isolate.
-
Possible Cause 1: Porin Mutations. The isolate may harbor mutations in the ompK35 and/or ompK36 genes, leading to reduced permeability for this compound.
-
Possible Cause 2: Presence of non-susceptible β-lactamases. this compound is a potent inhibitor of Class A (like KPC) and Class C β-lactamases, but it does not inhibit Class B (metallo-β-lactamases) or Class D (oxacillinases) carbapenemases.[1][9]
-
Troubleshooting Step: Perform molecular testing (e.g., PCR) to screen for genes encoding metallo-β-lactamases (e.g., NDM, VIM, IMP) and oxacillinases (e.g., OXA-48).[18]
-
-
Possible Cause 3: Increased expression of the carbapenemase. A higher copy number of the gene encoding the carbapenemase (e.g., blaKPC) can lead to increased enzyme production, potentially overwhelming the inhibitory effect of this compound.[13][15]
-
Troubleshooting Step: Use quantitative PCR (qPCR) to determine the copy number of the carbapenemase gene.[19]
-
Issue 2: Inconsistent MIC results in replicate experiments.
-
Possible Cause 1: Inoculum preparation variability. The density of the bacterial inoculum is critical for accurate MIC determination.
-
Possible Cause 2: Media and reagent quality. The quality and preparation of the Mueller-Hinton broth and the antibiotic solutions can affect the results.
-
Troubleshooting Step: Use fresh, quality-controlled Mueller-Hinton broth. Prepare antibiotic stock solutions and dilutions accurately and use them within their stability period. Perform quality control testing with reference strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 700603) to ensure the assay is performing correctly.[20][22][23]
-
Quantitative Data Summary
The following table summarizes the impact of OmpK35 and OmpK36 mutations on meropenem-vaborbactam MICs in Klebsiella pneumoniae.
| Strain Background | Porin Genotype | Meropenem (B701) MIC (µg/mL) | Meropenem-Vaborbactam MIC (µg/mL) | Fold-change in MIC with this compound | Reference |
| KPC-producing K. pneumoniae | Wild-type ompK36 | - | Median: 0.03 | - | [24][25] |
| KPC-producing K. pneumoniae | Mutant ompK36 | - | Median: 0.25 | - | [24][25] |
| KPC-2-producing K. pneumoniae | Wild-type ompK36 | - | Median: 0.03 | - | [14] |
| KPC-2-producing K. pneumoniae | Mutant ompK36 (IS5 insertion) | - | Median: 0.25 | - | [14] |
| KPC-3-producing K. pneumoniae | Wild-type ompK35 and ompK36 | - | ≤0.06 | - | [13][15] |
| KPC-3-producing K. pneumoniae | Nonfunctional ompK35, partially functional ompK36 (GD duplication) | - | 0.125 - 1 | - | [13][15] |
| KPC-3-producing K. pneumoniae | Double loss-of-function in ompK35 and ompK36 | - | >1 | - | [13] |
| Isogenic KPC-3 K. pneumoniae | Wild-type porins | 16 | 0.03 | 533 | [16] |
| Isogenic KPC-3 K. pneumoniae | ΔompK35 ΔompK36 | 512 | 32 | 16 | [16] |
Note: this compound concentration is fixed at 8 µg/mL in meropenem-vaborbactam MIC testing.[22]
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[20][22]
-
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Meropenem and this compound analytical grade powders
-
96-well microtiter plates
-
Bacterial isolates and quality control strains
-
Spectrophotometer or McFarland standards
-
Sterile saline or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Prepare Antibiotic Solutions: Prepare stock solutions of meropenem and this compound. For meropenem-vaborbactam testing, prepare serial two-fold dilutions of meropenem in CAMHB containing a fixed concentration of 8 µg/mL of this compound.
-
Inoculum Preparation: From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
2. Porin Gene Sequencing for Mutation Analysis
-
Materials:
-
Bacterial genomic DNA extraction kit
-
Primers specific for ompK35 and ompK36 genes
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermocycler
-
DNA sequencing service or equipment
-
Sequence analysis software
-
-
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the bacterial isolate according to the manufacturer's protocol.
-
PCR Amplification: Amplify the full length of the ompK35 and ompK36 genes, including their promoter regions, using gene-specific primers.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequences with the wild-type sequences of ompK35 and ompK36 from a reference strain (e.g., K. pneumoniae MGH 78578) to identify any mutations, insertions, or deletions.
-
Visualizations
Caption: Mechanism of meropenem-vaborbactam activity.
Caption: Troubleshooting workflow for high MICs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Mutation of kvrA Causes OmpK35 and OmpK36 Porin Downregulation and Reduced Meropenem-Vaborbactam Susceptibility in KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. ec.europa.eu [ec.europa.eu]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Impact of ompk36 genotype and KPC subtype on the in vitro activity of ceftazidime/avibactam, imipenem/relebactam and meropenem/vaborbactam against KPC-producing K. pneumoniae clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Meropenem-Vaborbactam Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of porin deletions on cefepime-taniborbactam activity against Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. venatorx.com [venatorx.com]
- 18. In vitro activity of meropenem/vaborbactam and characterisation of carbapenem resistance mechanisms among carbapenem-resistant Enterobacteriaceae from the 2015 meropenem/vaborbactam surveillance programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro-obtained meropenem-vaborbactam resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. This compound increases meropenem susceptibility in Pseudomonas aeruginosa clinical isolates displaying MexXY and AmpC upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jmilabs.com [jmilabs.com]
- 24. Effects of KPC Variant and Porin Genotype on the In Vitro Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of KPC Variant and Porin Genotype on the In Vitro Activity of Meropenem-Vaborbactam against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
Vaborbactam In Vitro Assays: Technical Support Center
Welcome to the technical support center for vaborbactam (B611620) in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cyclic boronic acid-based β-lactamase inhibitor.[1] It does not possess intrinsic antibacterial activity but functions by protecting β-lactam antibiotics, such as meropenem (B701), from degradation by serine β-lactamases.[1][2] this compound is particularly potent against Ambler class A and class C β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[1][3] By inhibiting these enzymes, this compound restores the efficacy of meropenem against many carbapenem-resistant Enterobacteriaceae (CRE).[1]
Q2: I am having trouble dissolving this compound for my assay. What solvents are recommended?
A2: this compound is supplied as a crystalline solid. For stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) can be used, with a solubility of approximately 20 mg/mL.[4] It is also soluble in ethanol (B145695) at about 10 mg/mL.[4] For biological assays, it is recommended to prepare aqueous solutions. This compound can be dissolved directly in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 2 mg/mL.[4] It is also soluble in water at 5.26 mg/mL, though ultrasonic assistance may be needed.[5] When using organic solvents for initial stock solutions, ensure the final concentration of the solvent in the assay is insignificant to avoid physiological effects.[4]
Q3: How stable is this compound in solution?
A3: Aqueous solutions of this compound are not recommended for storage for more than one day.[4] For longer-term storage, it is advisable to prepare fresh solutions. In polyvinyl chloride (PVC) bags and elastomeric pumps, meropenem/vaborbactam solutions are stable for up to 12 hours at room temperature and up to 120 hours when refrigerated.[6]
Q4: I am observing variability in my β-lactamase inhibition assay results. What could be the cause?
A4: Variability in β-lactamase inhibition assays can stem from several factors. This compound acts as a two-step tight-binding inhibitor, and its binding kinetics can differ significantly between enzymes.[7] For instance, the inactivation and dissociation rates of this compound for KPC-2 are substantially lower than for CTX-M-15, leading to a significant difference in binding affinity.[7] Ensure that your experimental conditions, including enzyme and inhibitor concentrations, and incubation times, are consistent and optimized for the specific β-lactamase being studied. The stoichiometry of inhibition can also vary; for example, this compound inhibits KPC-2 at a 1:1 ratio, while other class A and C enzymes may require higher ratios.[3]
Q5: What is the spectrum of activity for this compound?
A5: this compound is a broad-spectrum inhibitor of serine β-lactamases, including class A (like KPC, CTX-M, SHV, and TEM) and class C (such as P99, MIR, and FOX) enzymes.[1][8][9] However, it does not inhibit class B metallo-β-lactamases (MBLs) or class D carbapenemases like OXA-48.[3][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly high Minimum Inhibitory Concentrations (MICs) in susceptibility testing. | 1. Inappropriate testing methodology. 2. Presence of non-susceptible β-lactamases (e.g., MBLs, OXA-type). 3. Other resistance mechanisms in the test organism (e.g., porin mutations, efflux pumps).[8][11] | 1. Ensure adherence to CLSI or EUCAST guidelines for broth microdilution, agar (B569324) dilution, or disk diffusion. For MIC-based methods, use a fixed this compound concentration of 8 µg/mL.[12] 2. Characterize the β-lactamases produced by the test strain. This compound is not effective against class B or D carbapenemases.[9] 3. Consider whole-genome sequencing to identify other resistance mechanisms that may reduce susceptibility. |
| Precipitation observed in the assay medium. | 1. Poor solubility of this compound at the desired concentration. 2. Incompatibility with other components in the medium. | 1. Review the solubility data and consider using a different solvent system or adjusting the pH. For aqueous solutions, do not exceed the recommended solubility limits.[4] 2. Check for physical compatibility with all components of your assay medium. This compound, in combination with meropenem, has shown physical incompatibility with certain intravenous drugs.[13] |
| Inconsistent enzyme kinetics data. | 1. Sub-optimal assay conditions. 2. Instability of the enzyme or inhibitor. 3. Incorrect determination of kinetic parameters. | 1. Optimize buffer conditions, pH, and temperature for the specific enzyme. 2. Prepare fresh solutions of this compound and the enzyme for each experiment.[4] 3. This compound can exhibit complex binding kinetics. Ensure you are using the appropriate kinetic models for data analysis. It may not always be possible to independently determine K and k2 values.[3] |
| Difficulty in interpreting susceptibility test results. | 1. Lack of familiarity with interpretive criteria. 2. Bimodal distribution of MIC data for certain quality control strains. | 1. Refer to the latest FDA, CLSI, and EUCAST breakpoints for meropenem-vaborbactam.[12][14] 2. Be aware that for some QC strains, like K. pneumoniae ATCC BAA-1705, a wider QC range may be approved due to bimodal data distributions.[15] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | [4] |
| DMF | 20 mg/mL | [4] |
| Ethanol | 10 mg/mL | [4] |
| PBS (pH 7.2) | 2 mg/mL | [4] |
| Water | 5.26 mg/mL (ultrasonication may be required) | [5] |
Table 2: this compound Inhibition Constants (Ki) for Various β-Lactamases
| Enzyme Class | Enzyme | Ki (nM) | Reference |
| Class A | KPC-2 | 29 - 110 | [4] |
| Class A | KPC-3 | 22 - 180 | [3] |
| Class A | SME-2 | 42 | [3] |
| Class A | CTX-M-15 | 21 - 1040 | [3] |
| Class C | AmpC | 29 - 110 | [4] |
| Class D | OXA-48 | 14,000 ± 5,000 | [3] |
| Class D | OXA-23 | 66,000 ± 11,000 | [3] |
Table 3: Meropenem-Vaborbactam MIC50 and MIC90 for KPC-positive Enterobacteriaceae
| Organism | Meropenem MIC50 (µg/mL) | Meropenem MIC90 (µg/mL) | Meropenem-Vaborbactam MIC50 (µg/mL) | Meropenem-Vaborbactam MIC90 (µg/mL) | Reference |
| All KPC-positive Enterobacteriaceae | 32 | >32 | 0.06 | 1 | [16] |
Experimental Protocols
Protocol 1: Broth Microdilution MIC Susceptibility Testing for Meropenem-Vaborbactam
This protocol is based on CLSI guidelines.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Further dilute in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a constant concentration of 8 µg/mL in all wells of the microtiter plate.
-
Preparation of Meropenem Serial Dilutions: Prepare a stock solution of meropenem. Perform two-fold serial dilutions of meropenem in CAMHB containing the fixed 8 µg/mL of this compound to achieve the desired final concentration range (e.g., 0.03/8 to 32/8 µg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the meropenem-vaborbactam dilutions with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth.
-
Quality Control: Test appropriate ATCC quality control strains with known MIC ranges in parallel.[15]
Protocol 2: β-Lactamase Inhibition Assay
This protocol provides a general framework for assessing this compound's inhibitory activity.
-
Reagents and Buffers:
-
Purified β-lactamase enzyme.
-
This compound stock solution.
-
Chromogenic β-lactam substrate (e.g., nitrocefin).
-
Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).
-
-
Enzyme and Inhibitor Pre-incubation: In a microtiter plate, add a fixed concentration of the β-lactamase enzyme to varying concentrations of this compound. Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Measurement of Activity: Monitor the hydrolysis of the substrate by measuring the change in absorbance over time using a spectrophotometer at the appropriate wavelength for the substrate (e.g., 486 nm for nitrocefin).
-
Data Analysis:
-
Determine the initial velocity of the reaction for each this compound concentration.
-
Calculate the percent inhibition relative to the uninhibited control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a suitable dose-response curve.
-
For detailed kinetic analysis (e.g., determination of Ki, kon, koff), more complex experimental designs and data analysis models are required, as described in specialized literature.[3][7]
-
Visualizations
Caption: Mechanism of action of meropenem and this compound.
Caption: Workflow for MIC susceptibility testing of meropenem-vaborbactam.
References
- 1. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VABOMERE (meropenem and this compound) Ç How It Works [vabomere.com]
- 3. journals.asm.org [journals.asm.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Assessment of Meropenem and this compound Room Temperature and Refrigerated Stability in Polyvinyl Chloride Bags and Elastomeric Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Basis and Binding Kinetics of this compound in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. jmilabs.com [jmilabs.com]
- 16. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent the Emergence of Vaborbactam Resistance
Welcome to the Vaborbactam (B611620) Resistance Prevention Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental strategies to understand and mitigate the emergence of resistance to this compound, a crucial β-lactamase inhibitor.
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vitro and in vivo experiments with meropenem-vaborbactam.
High Meropenem-Vaborbactam MICs in KPC-Producing Isolates
Question: My Klebsiella pneumoniae isolate is confirmed to produce KPC carbapenemase, but I'm observing higher-than-expected Minimum Inhibitory Concentrations (MICs) for meropenem-vaborbactam. What are the potential mechanisms and how can I investigate them?
Answer:
Elevated meropenem-vaborbactam MICs in KPC-producing isolates are rarely due to mutations in the blaKPC gene itself. Instead, resistance is primarily driven by a combination of two key mechanisms: porin mutations and increased blaKPC gene copy number.[1]
Troubleshooting Workflow:
Experimental Steps:
-
Outer Membrane Porin Gene Sequencing:
-
Amplify and sequence the ompK35 and ompK36 genes to identify insertions, deletions, or point mutations that could lead to non-functional or truncated proteins.[2]
-
-
blaKPC Gene Copy Number Determination:
-
Use quantitative PCR (qPCR) to determine the relative copy number of the blaKPC gene compared to a single-copy chromosomal reference gene (e.g., rpoB). An increased ratio suggests gene amplification.
-
-
Whole Genome Sequencing (WGS):
-
WGS provides a comprehensive view of all potential resistance determinants, including porin mutations, blaKPC copy number variations, and other less common mechanisms like efflux pump upregulation.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to meropenem-vaborbactam in KPC-producing Enterobacterales?
A1: Unlike ceftazidime-avibactam, where resistance often arises from mutations within the blaKPC gene, resistance to meropenem-vaborbactam is predominantly caused by:
-
Porin Mutations: Loss-of-function mutations in the outer membrane porin genes, particularly ompK36, reduce the influx of meropenem (B701) and this compound into the bacterial cell.[4][5] Common mutations include insertions (such as the glycine-aspartic acid duplication, GD), frameshift mutations leading to premature stop codons, and insertions of mobile elements like IS5 in the promoter region.[5]
-
Increased blaKPC Gene Copy Number: Amplification of the plasmid carrying the blaKPC gene leads to higher levels of KPC enzyme production, which can overcome the inhibitory effect of this compound.[4][6]
Q2: How do I perform broth microdilution susceptibility testing for meropenem-vaborbactam?
A2: Follow the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution for Meropenem-Vaborbactam
-
Media Preparation: Use cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Preparation: Prepare serial twofold dilutions of meropenem. Add a fixed concentration of 8 µg/mL of this compound to each well.[7][8]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Incubation: Incubate the microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth.
Q3: How can I quantify the blaKPC gene copy number using qPCR?
A3: Relative quantification by qPCR is a standard method to determine the copy number of a target gene (blaKPC) relative to a single-copy reference gene.
Experimental Protocol: Relative Quantification of blaKPC Copy Number
-
DNA Extraction: Extract high-quality genomic DNA from your bacterial isolate.
-
Primer and Probe Design: Use validated primers and probes for the blaKPC gene and a single-copy chromosomal reference gene (e.g., rpoB).
| Gene Target | Primer/Probe | Sequence (5' to 3') |
| blaKPC | Forward Primer | 5'-GCA GGT TCC GGT TTT GTC TC-3'[9] |
| Probe | 6-FAM-AGC GGC AGC AGT TTG TTG ATT G-TAMRA[9] | |
| rpoB (Reference) | Forward Primer | 5'-GGT TGA TGT GCA GAC GTT CG-3' |
| Reverse Primer | 5'-CGC TGA TGA GCG TGA TGA AC-3' | |
| Probe | VIC-TGC GCA AAG TCG GCG TGA ACG-TAMRA |
-
qPCR Reaction Setup: Prepare your qPCR reaction mix according to your instrument's and reagent manufacturer's instructions. Include a no-template control for each primer-probe set.
-
Thermal Cycling Protocol:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 10 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 1 min |
-
Data Analysis: Calculate the change in cycle threshold (ΔCT) between the target gene (blaKPC) and the reference gene (rpoB). The relative copy number can be estimated using the 2-ΔΔCT method, comparing the ΔCT of your test isolate to a control strain with a known single copy of blaKPC.
Q4: What is a general workflow for identifying resistance mutations using Whole Genome Sequencing?
A4: WGS is a powerful tool for a comprehensive analysis of resistance mechanisms.
Experimental Protocol: WGS Workflow for this compound Resistance
-
DNA Extraction: Isolate high-molecular-weight genomic DNA from a pure bacterial culture.[10][11]
-
Library Preparation and Sequencing: Prepare a sequencing library compatible with your chosen platform (e.g., Illumina) and perform sequencing to generate raw reads.[11]
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Genome Assembly: Assemble the reads into a draft genome.
-
Annotation: Annotate the assembled genome to identify genes.
-
Resistance Gene Identification: Use tools like ResFinder or AMRFinderPlus to identify acquired resistance genes.[3]
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Porin Gene Analysis: Align the assembled ompK35 and ompK36 gene sequences to a wild-type reference to identify mutations.
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Copy Number Variation Analysis: Estimate the copy number of the blaKPC-carrying plasmid by comparing the sequencing coverage of the plasmid to the coverage of the chromosome.[12]
-
Data Presentation
Table 1: Impact of ompK36 Mutations on Meropenem-Vaborbactam MICs in KPC-producing Klebsiella pneumoniae
| ompK36 Genotype | Meropenem-Vaborbactam Median MIC (mg/L) | Fold-Change in Median MIC vs. Wild-Type | Reference |
| Wild-Type | 0.016 - 0.03 | - | [5][13] |
| IS5 Insertion | 0.375 | ~16-23x | [5] |
| GD Duplication | 0.375 - 0.5 | ~16-31x | [5][13] |
| Other Mutations | 0.25 | ~8x | [14] |
Note: The presence of a truncated OmpK35 in combination with an altered OmpK36 is associated with high-level meropenem/vaborbactam resistance (MICs often ≥256 mg/L).[2]
Signaling Pathways and Logical Relationships
This diagram illustrates the entry of meropenem-vaborbactam through the OmpK36 porin. In the periplasm, this compound inhibits the KPC enzyme, protecting meropenem from hydrolysis and allowing it to inhibit penicillin-binding proteins (PBPs), leading to cell lysis. Resistance emerges through mutations that block the OmpK36 porin or through amplification of the blaKPC gene, which increases the amount of KPC enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.unibo.it [cris.unibo.it]
- 3. A Practical Bioinformatics Workflow for Routine Analysis of Bacterial WGS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mutation of kvrA Causes OmpK35 and OmpK36 Porin Downregulation and Reduced Meropenem-Vaborbactam Susceptibility in KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. A molecular analysis of meropenem-vaborbactam non-susceptible KPC-producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicenter Clinical Evaluation of Etest Meropenem-Vaborbactam (bioMérieux) for Susceptibility Testing of Enterobacterales (Enterobacteriaceae) and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jmilabs.com [jmilabs.com]
- 9. Rapid Detection of blaKPC Carbapenemase Genes by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genomic DNA purification protocol for whole genome sequencing from unknown bacteria [protocols.io]
- 11. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mutations in ompK36 differentially impact in vitro synergy of meropenem/vaborbactam and ceftazidime/avibactam in combination with other antibiotics against KPC-producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Make Good Figures for Scientific Papers [simplifiedsciencepublishing.com]
Vaborbactam Clinical Trials: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter adverse events similar to those observed in vaborbactam (B611620) clinical trials. The information is presented in a question-and-answer format to directly address specific issues.
Common Adverse Events
This section details the most frequently observed adverse events in the pivotal TANGO I and TANGO II clinical trials of meropenem-vaborbactam.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse events associated with meropenem-vaborbactam treatment in clinical trials?
A1: The most frequently reported adverse reactions (≥3%) in the TANGO I trial were headache, phlebitis/infusion site reactions, and diarrhea.[1][2]
Q2: How does the incidence of these common adverse events compare to other antibiotics?
A2: The TANGO I trial compared meropenem-vaborbactam to piperacillin-tazobactam. The incidence of headache was higher in the meropenem-vaborbactam group, while other common adverse events occurred at similar frequencies. In the TANGO II trial, which compared meropenem-vaborbactam to the best available therapy (BAT) for carbapenem-resistant Enterobacteriaceae (CRE) infections, treatment-related adverse events were notably lower in the meropenem-vaborbactam group.[3][4][5][6]
Quantitative Data Summary
Table 1: Incidence of Common Adverse Events in the TANGO I Clinical Trial [7]
| Adverse Event | Meropenem-Vaborbactam (n=272) | Piperacillin-Tazobactam (n=273) |
| Headache | 8.8% | 4.4% |
| Phlebitis/Infusion Site Reactions | 4.0% | 1.8% |
| Diarrhea | 3.3% | 4.4% |
| Hypersensitivity | 1.8% | 0.7% |
| Nausea | 2.2% | 2.6% |
| Alanine Aminotransferase (ALT) Increased | 2.2% | 3.7% |
| Aspartate Aminotransferase (AST) Increased | 2.2% | 2.9% |
| Pyrexia (Fever) | 1.5% | 1.1% |
| Hypokalemia | 1.1% | 1.5% |
Table 2: Overall Adverse Events in the TANGO II Clinical Trial (Safety Population) [3][4][5][6]
| Adverse Event Category | Meropenem-Vaborbactam (n=50) | Best Available Therapy (BAT) (n=25) |
| Any Adverse Event | 84.0% | 92.0% |
| Treatment-Related Adverse Event | 24.0% | 44.0% |
| Serious Adverse Event | 34.0% | 44.0% |
| Renal-Related Adverse Event | 4.0% | 24.0% |
Troubleshooting Guides
Issue: Observation of Infusion Site Reactions (Phlebitis, Erythema, Pain)
Q: What is the recommended procedure for monitoring and managing infusion site reactions during our experiments?
A: A systematic approach to monitoring and managing infusion site reactions is crucial. Below is a generalized protocol based on clinical trial practices.
Experimental Protocol: Assessment and Management of Infusion Site Reactions
-
Visual Inspection:
-
Before each administration, inspect the previous infusion site for signs of phlebitis (erythema, swelling, tenderness, palpable cord).
-
During and after the infusion, monitor the current infusion site for any local reactions.
-
-
Standardized Grading:
-
Utilize a standardized scale to grade the severity of infusion site reactions. A common example is the Visual Infusion Phlebitis (VIP) score.
-
-
Management Workflow:
-
For mild reactions (e.g., slight pain or redness), consider applying a warm compress and rotating the infusion site for subsequent administrations.
-
For moderate to severe reactions (e.g., swelling, palpable venous cord), the infusion at that site should be discontinued (B1498344) immediately. A new intravenous access should be established at a different location.
-
Document all findings and interventions meticulously.
-
Workflow for Managing Infusion Site Reactions
Caption: Workflow for the assessment and management of infusion site reactions.
Serious Adverse Events
This section addresses less common but more severe adverse events that have been observed in this compound clinical trials.
Frequently Asked Questions (FAQs)
Q3: What are the key serious adverse events associated with meropenem-vaborbactam?
A3: Serious adverse events reported in clinical trials, though infrequent, include hypersensitivity reactions, central nervous system (CNS) effects such as seizures, Clostridioides difficile-associated diarrhea (CDAD), and potential for renal and hepatic adverse events.[2]
Q4: What is the proposed mechanism for CNS neurotoxicity observed with beta-lactam antibiotics like meropenem?
A4: The neurotoxicity of beta-lactam antibiotics, including carbapenems like meropenem, is believed to be primarily due to their antagonistic effect on the gamma-aminobutyric acid type A (GABA-A) receptor.[8] By inhibiting the binding of the inhibitory neurotransmitter GABA, these antibiotics can lead to increased neuronal excitability, which may manifest as confusion, delirium, or seizures.[8]
Troubleshooting Guides
Issue: Suspected Hypersensitivity Reaction
Q: How should we proceed if we observe signs of a potential hypersensitivity reaction in our experimental model?
A: Immediate and appropriate action is critical. The following protocol outlines a general approach for the initial assessment.
Experimental Protocol: Initial Assessment of a Suspected Hypersensitivity Reaction
-
Immediate Discontinuation: Cease administration of the investigational product at the first sign of a potential hypersensitivity reaction (e.g., urticaria, angioedema, respiratory distress).
-
Symptom Assessment: Rapidly assess and document the type and severity of symptoms according to standardized criteria (e.g., Gell and Coombs classification).
-
Initiate Supportive Care: Depending on the severity, this may range from administration of antihistamines for mild cutaneous reactions to epinephrine (B1671497) and corticosteroids for anaphylaxis.
-
Sample Collection: If feasible and part of the study protocol, collect blood samples for analysis of biomarkers such as tryptase and specific IgE levels.
Logical Flow for Investigating a Suspected Hypersensitivity Reaction
Caption: Decision-making workflow for the initial management of a suspected hypersensitivity reaction.
Issue: Onset of Neurological Abnormalities
Q: What is the underlying mechanism of meropenem-induced neurotoxicity, and how can we investigate it?
A: As mentioned, the primary proposed mechanism is the antagonism of GABA-A receptors.[8] The following diagram illustrates this inhibitory interaction.
Signaling Pathway: Meropenem and GABA-A Receptor Antagonism
Caption: Proposed mechanism of meropenem-induced neurotoxicity via GABA-A receptor antagonism.
Issue: Development of Diarrhea During or After Treatment
Q: What is the standard procedure for investigating suspected Clostridioides difficile-associated diarrhea (CDAD)?
A: In clinical trials, a specific protocol is followed to diagnose CDAD in patients who develop diarrhea.
Experimental Protocol: Diagnosis of C. difficile-Associated Diarrhea
-
Stool Sample Collection: For any subject experiencing three or more unformed stools in a 24-hour period, a stool sample should be collected.
-
Laboratory Testing: The sample should be tested for the presence of toxigenic C. difficile. A common testing algorithm involves:
-
A glutamate (B1630785) dehydrogenase (GDH) antigen test as an initial screen.
-
If the GDH test is positive, a confirmatory toxin A/B enzyme immunoassay (EIA) is performed.
-
In cases of discordant results (GDH positive, toxin EIA negative), a nucleic acid amplification test (NAAT) for toxin genes can be used as a tie-breaker.
-
-
Clinical Assessment: A positive laboratory test in a symptomatic patient is indicative of CDAD.
Logical Flow for CDAD Diagnosis
Caption: Diagnostic algorithm for Clostridioides difficile-associated diarrhea (CDAD).
Issue: Changes in Renal or Hepatic Function
Q: What are the recommended monitoring protocols for renal and hepatic function when working with this compound?
A: Regular monitoring of renal and hepatic function is a standard part of clinical trials involving new antibiotics.
Experimental Protocol: Renal and Hepatic Function Monitoring
-
Baseline Assessment: Prior to the first dose, obtain baseline measurements of:
-
Renal function: Serum creatinine (B1669602), and calculate an estimated glomerular filtration rate (eGFR).
-
Hepatic function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
-
Routine Monitoring:
-
Repeat these tests at regular intervals throughout the study (e.g., twice weekly).
-
Increase the frequency of monitoring if any abnormalities are detected or if the subject has pre-existing renal or hepatic impairment.
-
-
Action Thresholds:
-
Define a priori thresholds for action. For example, an increase in serum creatinine of >1.5 times baseline or an elevation of ALT >3 times the upper limit of normal should trigger a review and potentially a dose adjustment or discontinuation of the study drug.
-
General Monitoring Workflow
Caption: General workflow for monitoring renal and hepatic function during a clinical study.
References
- 1. VABOMERE (meropenem and this compound) Ç Clinical Efficacy [vabomere.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Evaluation of Meropenem-Vaborbactam Combination for the Treatment of Urinary Tract Infection: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar.rochesterregional.org [scholar.rochesterregional.org]
Technical Support Center: Impact of Efflux Pumps on Vaborbactam Intracellular Concentration
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the influence of bacterial efflux pumps on the intracellular concentration of vaborbactam (B611620).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound?
A1: this compound is a β-lactamase inhibitor with a cyclic boronic acid pharmacophore.[1][2] Its main function is to inhibit Class A and Class C β-lactamases, particularly Klebsiella pneumoniae carbapenemases (KPCs).[1][3] By inhibiting these enzymes, this compound restores the activity of β-lactam antibiotics like meropenem (B701) against resistant bacteria.[1][4]
Q2: How does this compound enter Gram-negative bacterial cells?
A2: this compound primarily enters Klebsiella pneumoniae through the OmpK35 and OmpK36 outer membrane porins, with OmpK36 being the preferred channel.[1][5] Inactivation or loss of these porins can reduce the intracellular concentration of this compound and decrease the efficacy of meropenem-vaborbactam.[3][4]
Q3: Which efflux pumps are known to interact with this compound?
A3: In Enterobacterales, the AcrAB-TolC efflux pump is a primary multidrug resistance pump.[3][5] However, studies have shown that this pump has a minimal impact on this compound's activity.[1][5] In Pseudomonas aeruginosa, efflux pumps such as MexAB-OprM and MexXY are associated with resistance to various β-lactams.[6][7] While this compound is not a primary substrate for these pumps, their overexpression, especially in combination with other resistance mechanisms like porin loss, can contribute to reduced susceptibility.[3][8]
Q4: What is the overall impact of efflux pumps on this compound's effectiveness?
A4: While efflux pumps can play a role in multidrug resistance, the direct impact on this compound alone appears to be limited, especially in K. pneumoniae.[1][5] Resistance to the meropenem-vaborbactam combination is more commonly associated with porin mutations or alterations in the β-lactamase enzyme itself.[4][9] However, in some cases, particularly in P. aeruginosa, upregulation of efflux pumps like MexXY, in conjunction with AmpC overexpression, has been noted in isolates with reduced meropenem-vaborbactam susceptibility.[6]
Q5: What is an efflux pump inhibitor (EPI) and how can it be used in experiments?
A5: An efflux pump inhibitor is a molecule that blocks the function of efflux pumps. In a laboratory setting, EPIs are used to determine if a decrease in antibiotic susceptibility is due to efflux activity. A significant reduction in the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of an EPI suggests that the antibiotic is a substrate of an efflux pump.
Troubleshooting Experimental Issues
This section addresses specific problems that may arise during the investigation of this compound and efflux pump interactions.
Issue 1: Inconsistent MIC Results for Meropenem-Vaborbactam
-
Question: My MIC values for meropenem-vaborbactam vary significantly between experiments, even with the same bacterial strains. What could be the cause?
-
Answer:
-
This compound Concentration: Ensure a fixed and consistent concentration of this compound is used across all assays, typically 8 µg/mL, to restore meropenem's activity.[3][5]
-
Media Composition: The composition of the growth medium can affect the activity and diffusion of antibiotics.[10] Always use the recommended medium for antimicrobial susceptibility testing (AST).
-
Inoculum Density: An incorrect bacterial inoculum size can lead to erroneous MIC values. Ensure the inoculum is standardized according to established protocols (e.g., CLSI guidelines).
-
Reagent Stability: Prepare fresh solutions of meropenem and this compound for each experiment, as their potency can degrade over time, especially in solution.
-
Issue 2: No Significant Change in Meropenem-Vaborbactam MIC in the Presence of an Efflux Pump Inhibitor (EPI)
-
Question: I am using an EPI with my bacterial strain that overexpresses an efflux pump, but I don't see a significant decrease in the meropenem-vaborbactam MIC. Does this mean efflux is not involved?
-
Answer:
-
This compound is a Poor Substrate: this compound itself is not a significant substrate for major efflux pumps like AcrAB-TolC in K. pneumoniae.[1][5] Therefore, an EPI may not dramatically alter its intracellular concentration.
-
Dominant Resistance Mechanisms: Other resistance mechanisms, such as porin loss or mutations in the β-lactamase enzyme, may be the primary drivers of resistance.[4][9]
-
Sub-inhibitory EPI Concentration: It is crucial to use the EPI at a sub-inhibitory concentration to avoid any confounding effects on bacterial growth.
-
Issue 3: Difficulty in Measuring this compound Intracellular Accumulation
-
Question: I am trying to perform a this compound accumulation assay, but the results are not reproducible. What are some common pitfalls?
-
Answer:
-
Assay Sensitivity: this compound is used in combination with meropenem, and its intracellular concentration may be low. A highly sensitive detection method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended.[11][12]
-
Cell Washing Steps: Inefficient washing of cells can lead to contamination from the extracellular medium, resulting in an overestimation of the intracellular concentration. Ensure rapid and thorough washing with a cold buffer.
-
Cell Lysis: Incomplete lysis of bacterial cells will result in an underestimation of the intracellular concentration. Use a validated lysis method for your bacterial species.
-
Time Points: The timing of sample collection is critical. Perform a time-course experiment to identify the point of maximum accumulation.
-
Quantitative Data Summary
The following tables summarize the impact of efflux pumps and other resistance mechanisms on the activity of meropenem-vaborbactam.
Table 1: Impact of Efflux and Porin Mutations on Meropenem-Vaborbactam MIC in K. pneumoniae
| Strain Background | Resistance Mechanism | Meropenem MIC (µg/mL) | Meropenem-Vaborbactam (8 µg/mL) MIC (µg/mL) | Fold-change in MIC |
| Wild-Type | - | 0.25 | ≤0.06 | ≥4 |
| ΔompK35 | Porin Loss | 1 | 0.125 | 8 |
| ΔompK36 | Porin Loss | 2 | 0.25 | 8 |
| ΔompK35/36 | Porin Loss | 16 | 1 | 16 |
| AcrAB Overexpression | Efflux Pump | 0.5 | ≤0.06 | ≥8 |
| ΔompK35/36 + AcrAB Overexpression | Porin Loss + Efflux | 32 | 2 | 16 |
This table presents illustrative data based on findings that porin loss has a more significant impact than efflux pump overexpression on meropenem-vaborbactam MICs in K. pneumoniae.[3][4]
Table 2: this compound's Potentiation of Meropenem Activity Against KPC-Producing Enterobacteriaceae
| Organism | Meropenem MIC Range (µg/mL) | Meropenem-Vaborbactam (8 µg/mL) MIC Range (µg/mL) |
| E. coli | 8 to >64 | ≤0.06 to 2 |
| K. pneumoniae | 16 to >64 | ≤0.06 to 4 |
| Enterobacter cloacae | 8 to 64 | ≤0.06 to 1 |
This table is based on data showing that a fixed concentration of 8 µg/mL of this compound restores meropenem's potency against a range of KPC-producing Enterobacteriaceae.[5][13]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay with an Efflux Pump Inhibitor
This protocol determines the MIC of meropenem-vaborbactam in the presence and absence of an EPI.
-
Determine the MIC of the EPI: Find the MIC of the EPI alone to determine a sub-inhibitory concentration (typically 1/4th or 1/8th of the MIC).
-
Prepare Antibiotic Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of meropenem in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Add this compound and EPI: Prepare two sets of plates. In one set, add a fixed concentration of this compound (e.g., 8 µg/mL) to all wells. In the second set, add both this compound (8 µg/mL) and the sub-inhibitory concentration of the EPI.
-
Inoculate: Add a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) to each well.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of meropenem that completely inhibits visible bacterial growth. A ≥4-fold decrease in MIC in the presence of the EPI is considered significant.
Protocol 2: this compound Intracellular Accumulation Assay
This protocol measures the intracellular concentration of this compound using LC-MS/MS.
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase in a suitable broth.
-
Exposure: Add this compound (at a relevant concentration) to the culture and incubate for a defined period.
-
Sampling: At various time points, withdraw aliquots of the culture.
-
Separation: Rapidly separate the bacterial cells from the medium by centrifugation through a layer of silicone oil.
-
Washing: Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline) to remove extracellular this compound.
-
Lysis: Lyse the cells using a suitable method (e.g., sonication or chemical lysis).
-
Quantification: Quantify the amount of this compound in the cell lysate using a validated LC-MS/MS method.
-
Normalization: Normalize the intracellular concentration to the total protein content or cell number.
Visualizations
References
- 1. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meropenem-Vaborbactam Resistance Selection, Resistance Prevention, and Molecular Mechanisms in Mutants of KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing | MDPI [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases meropenem susceptibility in Pseudomonas aeruginosa clinical isolates displaying MexXY and AmpC upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to β-Lactam Antibiotics in Pseudomonas aeruginosa Due to Interplay between the MexAB-OprM Efflux Pump and β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro-obtained meropenem-vaborbactam resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Predictive rules for compound accumulation yield a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
Refinement of Vaborbactam treatment protocols for MDR pathogens
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of vaborbactam (B611620) treatment protocols against multidrug-resistant (MDR) pathogens.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a cyclic boronic acid β-lactamase inhibitor.[1][2][3] It does not possess intrinsic antibacterial activity.[3][4] Instead, it protects β-lactam antibiotics, such as meropenem (B701), from degradation by a broad range of serine β-lactamases, including Ambler class A and class C enzymes.[1][2][5] this compound is a potent inhibitor of Klebsiella pneumoniae carbapenemase (KPC).[1][2][6] By forming a covalent bond with the active site serine of these enzymes, this compound restores the efficacy of meropenem against many carbapenem-resistant Enterobacteriaceae (CRE).[3][4][7]
Q2: Against which types of β-lactamases is this compound effective and ineffective?
A2: this compound demonstrates potent inhibitory activity against Class A carbapenemases (like KPC) and other Class A (CTX-M, SHV, TEM) and Class C (P99, MIR, FOX) β-lactamases.[8] However, it is not effective against Class B metallo-β-lactamases (MBLs) such as NDM, VIM, and IMP, or Class D carbapenemases like OXA-48.[7][8][9]
Q3: What are the primary mechanisms of resistance to meropenem-vaborbactam?
A3: Resistance to meropenem-vaborbactam can emerge through several mechanisms. The most common include mutations in the outer membrane porin genes, particularly ompK36, which reduces the influx of this compound into the bacterial cell.[6][10][11] Another significant mechanism is the increased copy number of the blaKPC gene, leading to higher levels of KPC enzyme production that can overwhelm the inhibitor.[6][11] Unlike resistance to some other β-lactam/β-lactamase inhibitor combinations, mutations within the blaKPC gene itself are not a common mechanism of resistance to meropenem-vaborbactam.[6][11]
Q4: What are the standard dosing recommendations for meropenem-vaborbactam in clinical settings?
A4: The recommended dosage for adults with a normal renal function (estimated glomerular filtration rate [eGFR] ≥50 mL/min/1.73 m²) is 4 grams (2 grams of meropenem and 2 grams of this compound) administered every 8 hours via intravenous (IV) infusion over 3 hours.[5][12][13][14] The duration of therapy can extend up to 14 days.[12][13] Dosage adjustments are necessary for patients with renal impairment.[5][12][13][15]
Troubleshooting Experimental Protocols
Q5: We are observing inconsistent Minimum Inhibitory Concentration (MIC) results in our in vitro susceptibility testing. What could be the cause?
A5: Inconsistent MIC results for meropenem-vaborbactam can arise from several factors:
-
Testing Method Variability: Ensure you are using a standardized and validated method, such as broth microdilution, as recommended by CLSI and EUCAST.[16][17][18] Gradient diffusion strips and automated systems like VITEK 2, MicroScan, and BD Phoenix are also available but may show some variability.[19][20][21][22]
-
Inoculum Preparation: The bacterial inoculum must be standardized to the correct density (typically 5 x 105 CFU/mL for broth microdilution). Variations in inoculum size can significantly impact MIC values.
-
This compound Concentration: For in vitro testing, this compound is typically used at a fixed concentration of 8 µg/mL.[1][9][18] Ensure the correct concentration is maintained in your assays.
-
Media Quality: Use fresh, properly prepared Mueller-Hinton broth or agar (B569324) from a reputable supplier. Lot-to-lot variability in media can affect results.[16]
-
Incubation Conditions: Strict adherence to recommended incubation time (16-20 hours) and temperature (35°C ± 2°C) is crucial.[17]
Q6: How can we investigate potential synergy between this compound and other antibiotics in our experiments?
A6: Synergy testing is crucial for evaluating novel antibiotic combinations. The standard method is the checkerboard assay performed using broth microdilution. This involves preparing a two-dimensional array of antibiotic concentrations to determine the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is generally considered synergistic. Time-kill assays can provide a more dynamic view of synergy by measuring the rate of bacterial killing over 24 hours.
Q7: We are struggling to select for resistant mutants in our laboratory. What conditions can we optimize?
A7: Selection of resistant mutants can be challenging. Consider the following:
-
Stepwise Selection: Expose a large bacterial population (e.g., 109-1010 CFU) to sub-inhibitory concentrations of meropenem-vaborbactam on agar plates.[11]
-
Concentration Gradient: Use agar plates with increasing concentrations of the drug combination to select for mutants with higher levels of resistance in a stepwise manner.[11]
-
Mutant Prevention Concentration (MPC): Determine the MPC, which is the lowest concentration of the drug that prevents the growth of any resistant mutants. This can help in understanding the concentrations required to suppress resistance emergence.[6] Studies have shown that meropenem and this compound at 8 µg/mL each can suppress resistance mutation frequency to <1 × 10−8 in a majority of strains.[6]
Quantitative Data Summary
Table 1: Meropenem-Vaborbactam Dosing Guidelines for Adults
| Estimated Glomerular Filtration Rate (eGFR) (mL/min/1.73 m²) | Recommended Dose (Meropenem/Vaborbactam) | Frequency | Infusion Time |
| ≥50 | 2 g / 2 g | Every 8 hours | 3 hours |
| 30 to 49 | 1 g / 1 g | Every 8 hours | 3 hours |
| 15 to 29 | 1 g / 1 g | Every 12 hours | 3 hours |
| <15 | 0.5 g / 0.5 g | Every 12 hours | 3 hours |
| Hemodialysis | Administer dose after hemodialysis session | 3 hours |
Data compiled from multiple sources.[12][13][15]
Table 2: CLSI and EUCAST Breakpoints for Meropenem-Vaborbactam against Enterobacterales
| Organization | Susceptible | Intermediate | Resistant |
| CLSI (mg/L) | ≤4/8 | 8/8 | ≥16/8 |
| EUCAST (mg/L) | ≤8 | >8 | >8 |
Note: this compound concentration is fixed at 8 mg/L. Data is subject to change based on updated guidelines.[17][18][23]
Key Experimental Protocols
Broth Microdilution for MIC Determination
-
Prepare Media: Use cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare Antibiotic Stock Solutions: Prepare high-concentration stock solutions of meropenem and this compound.
-
Serial Dilutions: Perform two-fold serial dilutions of meropenem in CAMHB in a 96-well microtiter plate. Add this compound to each well to achieve a final fixed concentration of 8 µg/mL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of meropenem (in the presence of 8 µg/mL this compound) that completely inhibits visible bacterial growth.
Visualizations
Caption: Mechanism of action of meropenem-vaborbactam.
Caption: Key resistance mechanisms to meropenem-vaborbactam.
Caption: Workflow for MIC determination by broth microdilution.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. VABOMERE (meropenem and this compound) Ç How It Works [vabomere.com]
- 5. clinician.com [clinician.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro activity of meropenem/vaborbactam and characterisation of carbapenem resistance mechanisms among carbapenem-resistant Enterobacteriaceae from the 2015 meropenem/vaborbactam surveillance programme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. In vitro-obtained meropenem-vaborbactam resistance mechanisms among clinical Klebsiella pneumoniae carbapenemase-producing K. pneumoniae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. VABOMERE (meropenem and this compound) Ç Dosing [vabomere.com]
- 14. droracle.ai [droracle.ai]
- 15. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Rapid meropenem/vaborbactam NP test for detecting susceptibility/resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. VABOMERE (meropenem and this compound) Ç Susceptibility Testing [vabomere.com]
- 20. mdpi.com [mdpi.com]
- 21. media.beckmancoulter.com [media.beckmancoulter.com]
- 22. liofilchem.com [liofilchem.com]
- 23. KoreaMed [koreamed.org]
Validation & Comparative
Comparative In Vitro Efficacy of Vaborbactam and Relebactam: A Guide for Researchers
A detailed analysis of the in vitro performance of two leading β-lactamase inhibitors against critical Gram-negative pathogens, supported by experimental data and standardized protocols.
This guide provides a comprehensive comparison of the in vitro efficacy of vaborbactam (B611620) (in combination with meropenem) and relebactam (B560040) (in combination with imipenem) against key Gram-negative bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The data presented is compiled from multiple studies to offer a broad perspective for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a novel, boronic acid-based β-lactamase inhibitor, while relebactam is a diazabicyclooctane non-β-lactam β-lactamase inhibitor. Both are designed to counteract the resistance mechanisms employed by certain bacteria, specifically the production of β-lactamase enzymes that inactivate carbapenem (B1253116) antibiotics.
This compound primarily inhibits Ambler class A and C β-lactamases, with particularly strong activity against Klebsiella pneumoniae carbapenemase (KPC).
Relebactam also inhibits class A and C β-lactamases. When combined with imipenem, it restores its activity against many imipenem-resistant strains of Enterobacterales and Pseudomonas aeruginosa.[1]
Caption: Mechanism of action for this compound and Relebactam.
Comparative In Vitro Activity
The following tables summarize the in vitro activity of meropenem-vaborbactam and imipenem-relebactam against key Gram-negative pathogens. Data is presented as the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, as well as the percentage of susceptible isolates.
Klebsiella pneumoniae (KPC-producing isolates)
| Antibiotic Combination | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference(s) |
| Meropenem-Vaborbactam | 0.5 | 8 | 76.6 | [2][3] |
| Imipenem-Relebactam | 0.25 | 1 | >97 | [4][5] |
Pseudomonas aeruginosa
| Antibiotic Combination | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference(s) |
| Meropenem-Vaborbactam | ≤1 | 4 | 90.8 | [6] |
| Imipenem-Relebactam | 0.5 | 1 | 97.3 | [7] |
Enterobacterales
| Antibiotic Combination | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Susceptibility (%) | Reference(s) |
| Meropenem-Vaborbactam | 0.03 | 0.06 | >99.9 | [8] |
| Imipenem-Relebactam | - | - | 95 | [9] |
Experimental Protocols
The in vitro data presented in this guide are primarily derived from studies employing the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of meropenem-vaborbactam and imipenem-relebactam are prepared. For testing, this compound is typically used at a fixed concentration of 8 mg/L, and relebactam at a fixed concentration of 4 mg/L.[1][2]
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: A multi-channel pipette is used to inoculate each well of the microtiter plate containing the serially diluted antimicrobial agents with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35 ± 2°C in ambient air for 16 to 20 hours.
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Procedure:
-
Inoculum Preparation: A starting inoculum of approximately 10⁶ CFU/mL is prepared in a suitable broth medium (e.g., Mueller-Hinton broth).[10]
-
Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotic combination at various concentrations (e.g., multiples of the MIC).
-
Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).[10]
-
Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on agar (B569324) plates.
-
Data Analysis: The change in bacterial count over time is plotted to determine the rate of killing. A ≥3-log₁₀ decrease in CFU/mL is generally considered bactericidal activity.
Conclusion
Both meropenem-vaborbactam and imipenem-relebactam demonstrate potent in vitro activity against a broad range of clinically significant Gram-negative pathogens, particularly those producing KPC enzymes. Imipenem-relebactam appears to have a slight advantage in terms of lower MIC₉₀ values against KPC-producing K. pneumoniae and a higher susceptibility percentage against P. aeruginosa in the cited studies. However, meropenem-vaborbactam shows excellent activity against a wider range of Enterobacterales.
The choice between these agents in a clinical or research setting will depend on the specific pathogen, local resistance patterns, and the specific β-lactamase enzymes produced. The data and protocols presented in this guide are intended to provide a foundation for further investigation and informed decision-making.
References
- 1. In vitro activity of imipenem/relebactam against Pseudomonas aeruginosa isolated from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro activity of meropenem combined with this compound against KPC-producing Enterobacteriaceae in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa | springermedizin.de [springermedizin.de]
- 5. In vitro activity of imipenem-relebactam against non-MBL carbapenemase-producing Klebsiella pneumoniae isolated in Greek hospitals in 2015-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 521. Comparative In Vitro Activity of Meropenem/Vaborbactam and Meropenem Against a Collection of Real-World Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity of Imipenem-Relebactam against a Large Collection of Pseudomonas aeruginosa Clinical Isolates and Isogenic β-Lactam-Resistant Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In vitro activity of imipenem/relebactam, meropenem/vaborbactam and comparators against Enterobacterales causing urinary tract infection in Taiwan: results from the Study for Monitoring Antimicrobial Resistance Trends (SMART), 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trials: Meropenem-Vaborbactam Versus Other Beta-Lactamase Inhibitor Combinations
Meropenem-vaborbactam, a combination of a carbapenem (B1253116) antibiotic and a novel beta-lactamase inhibitor, has been a significant addition to the armamentarium against multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE). This guide provides a comparative analysis of meropenem-vaborbactam against other beta-lactamase inhibitor combinations based on key head-to-head clinical trials. The focus is on presenting the experimental data, detailed methodologies, and logical workflows to aid researchers, scientists, and drug development professionals in their understanding of the relative efficacy and safety of these agents.
TANGO I: Meropenem-Vaborbactam vs. Piperacillin-Tazobactam (B1260346) for Complicated Urinary Tract Infections (cUTI)
The TANGO I trial was a pivotal Phase 3, multicenter, randomized, double-blind, double-dummy study that compared the efficacy and safety of meropenem-vaborbactam to piperacillin-tazobactam in the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis.[1][2][3]
Experimental Protocol
-
Study Design: A 1:1 randomization of patients to receive either intravenous (IV) meropenem-vaborbactam or IV piperacillin-tazobactam.[2] After a minimum of 15 doses, patients who met prespecified criteria for improvement could be switched to oral levofloxacin (B1675101) to complete a total of 10 days of therapy.[1][2]
-
Patient Population: The trial enrolled 550 adult patients with cUTI, including acute pyelonephritis.[1][2]
-
Dosing Regimen:
-
Primary Endpoints:
-
FDA: Overall success, defined as a composite of clinical cure or improvement and microbial eradication at the end of IV treatment in the microbiologic modified intent-to-treat (m-MITT) population.[1][3]
-
EMA: Microbial eradication at the test-of-cure visit in the m-MITT and microbiologic evaluable populations.[1][3]
-
Data Presentation
Table 1: Efficacy Outcomes in the TANGO I Trial (m-MITT Population) [1][3]
| Outcome | Meropenem-Vaborbactam (n=192) | Piperacillin-Tazobactam (n=182) | Difference (95% CI) |
| FDA Primary Endpoint: Overall Success (End of IV Treatment) | 98.4% (189/192) | 94.0% (171/182) | 4.5% (0.7% to 9.1%) |
| EMA Primary Endpoint: Microbial Eradication (Test-of-Cure) | 66.7% (128/192) | 57.7% (105/182) | 9.0% (-0.9% to 18.7%) |
Table 2: Safety Outcomes in the TANGO I Trial [2][3]
| Adverse Event | Meropenem-Vaborbactam (n=272) | Piperacillin-Tazobactam (n=273) |
| Any Adverse Event | 39.0% (106/272) | 35.5% (97/273) |
Experimental Workflow
TANGO II: Meropenem-Vaborbactam vs. Best Available Therapy for Carbapenem-Resistant Enterobacteriaceae (CRE) Infections
The TANGO II trial was a Phase 3, multinational, open-label, randomized controlled trial that evaluated the efficacy and safety of meropenem-vaborbactam monotherapy compared to the best available therapy (BAT) for the treatment of serious infections due to CRE.[4][5][6] The trial was stopped early after an independent Data and Safety Monitoring Board recommended it based on a superior benefit-risk profile for meropenem-vaborbactam.[7]
Experimental Protocol
-
Study Design: Patients were randomized in a 2:1 ratio to receive either meropenem-vaborbactam or BAT.[5][6]
-
Patient Population: The trial enrolled 77 patients with confirmed or suspected CRE infections, including bacteremia, hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP), complicated intra-abdominal infections (cIAI), and cUTI/acute pyelonephritis.[5] The primary analysis population consisted of 47 patients with microbiologically confirmed CRE infections (mCRE-MITT).[5][6]
-
Dosing Regimen:
-
Primary Efficacy Endpoint: Clinical cure at the test-of-cure (TOC) visit.[4][5] Other key endpoints included 28-day all-cause mortality and adverse events.[6]
Data Presentation
Table 3: Efficacy Outcomes in the TANGO II Trial (mCRE-MITT Population) [4][5][6]
| Outcome | Meropenem-Vaborbactam (n=32) | Best Available Therapy (n=15) | Difference (95% CI) |
| Clinical Cure (End of Treatment) | 65.6% (21/32) | 33.3% (5/15) | 3.3% to 61.3% |
| Clinical Cure (Test of Cure) | 59.4% (19/32) | 26.7% (4/15) | 4.6% to 60.8% |
| 28-Day All-Cause Mortality | 15.6% (5/32) | 33.3% (5/15) | -44.7% to 9.3% |
Table 4: Safety Outcomes in the TANGO II Trial [4][5][6]
| Adverse Event | Meropenem-Vaborbactam (n=50) | Best Available Therapy (n=25) |
| Treatment-Related Adverse Events | 24.0% (12/50) | 44.0% (11/25) |
| Renal-Related Adverse Events | 4.0% (2/50) | 24.0% (6/25) |
Experimental Workflow
Meropenem-Vaborbactam vs. Ceftazidime-Avibactam for CRE Infections
Direct, prospective, randomized controlled trials comparing meropenem-vaborbactam and ceftazidime-avibactam are limited. However, a multicenter, retrospective cohort study provides some of the first comparative data for these two agents in the treatment of CRE infections.[8][9][10]
Experimental Protocol
-
Study Design: A multicenter, retrospective cohort study of adult patients with CRE infections who received either ceftazidime-avibactam or meropenem-vaborbactam for at least 72 hours between February 2015 and October 2018.[8][10] Patients with a localized urinary tract infection were excluded.[8][10]
-
Patient Population: The study included 131 patients, with 105 in the ceftazidime-avibactam group and 26 in the meropenem-vaborbactam group.[8][10] Bacteremia was present in 40% of the patients.[10]
-
Secondary Endpoints: 30- and 90-day mortality, adverse events, 90-day CRE infection recurrence, and development of resistance in patients with recurrent infection.[8]
Data Presentation
Table 5: Outcomes of Meropenem-Vaborbactam vs. Ceftazidime-Avibactam in CRE Infections [8][10]
| Outcome | Meropenem-Vaborbactam (n=26) | Ceftazidime-Avibactam (n=105) | P-value |
| Clinical Success | 69% | 62% | 0.49 |
| Combination Therapy Received | 15% | 61% | <0.01 |
| 30-Day Mortality | No significant difference | No significant difference | N/A |
| 90-Day Mortality | No significant difference | No significant difference | N/A |
| Adverse Events | Similar rates | Similar rates | N/A |
Notably, in patients with recurrent infections, resistance developed in three patients who received ceftazidime-avibactam monotherapy, while no resistance was observed in the meropenem-vaborbactam group.[8][9]
Logical Relationship Diagram
References
- 1. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect and Safety of Meropenem–this compound versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Medicines Company Announces TANGO-2 Trial Of Meropenem-Vaborbactam (Formerly, Carbavance) Stopped Early For Superior Benefit-Risk Compared To Best Available Therapy For CRE - BioSpace [biospace.com]
- 8. Meropenem-Vaborbactam versus Ceftazidime-Avibactam for Treatment of Carbapenem-Resistant Enterobacteriaceae Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Meropenem-Vaborbactam versus Ceftazidime-Avibactam for Treatment of Carbapenem-Resistant Enterobacteriaceae Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validating the efficacy of Vaborbactam against clinical isolates of KPC-producing Klebsiella pneumoniae
A comprehensive guide for researchers and drug development professionals on the validation and efficacy of vaborbactam (B611620) in combating clinical isolates of Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae. This guide provides an objective comparison with alternative treatments, supported by experimental data, detailed methodologies, and visual workflows.
The emergence of carbapenem-resistant Enterobacterales (CRE), particularly KPC-producing Klebsiella pneumoniae, poses a significant global health threat, severely limiting therapeutic options.[1] this compound, a novel cyclic boronic acid β-lactamase inhibitor, was specifically developed to address this challenge by restoring the activity of meropenem (B701) against KPC-producing bacteria.[2][3] This guide evaluates the efficacy of the meropenem-vaborbactam combination against clinical isolates of KPC-producing K. pneumoniae, comparing its performance with other relevant antimicrobial agents.
Comparative In Vitro Efficacy
Meropenem-vaborbactam has demonstrated potent in vitro activity against a large number of KPC-producing K. pneumoniae isolates. This compound effectively inhibits KPC enzymes, a class A serine β-lactamase, thereby protecting meropenem from degradation.[4][5] This restoration of meropenem's antibacterial action is evident in the significant reduction of Minimum Inhibitory Concentrations (MICs) for KPC-producing isolates.
Susceptibility Data Summary
The following tables summarize the in vitro susceptibility of KPC-producing K. pneumoniae to meropenem-vaborbactam and comparator antibiotics from various studies.
| Antibiotic Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) | Reference |
| Meropenem-Vaborbactam | 0.06 - 0.5 | 1 - 8 | 81.3 - 99.0 | [3][6] |
| Meropenem | 32 - >64 | >32 - >64 | <10 | [3][6] |
| Ceftazidime-Avibactam | Not Consistently Reported | Not Consistently Reported | 93.9 | [7] |
| Imipenem-Relebactam | Not Consistently Reported | Not Consistently Reported | 97 | [7] |
| Polymyxin B | 0.5 | 0.5 | 96.9 | [6] |
| Tigecycline | 1 | 4 | 86.8 | [6] |
Note: MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility rates are based on FDA or EUCAST breakpoints where specified in the source.
One study evaluating 991 KPC-positive Enterobacteriaceae isolates found that this compound lowered the meropenem MIC₅₀ from 32 to 0.06 µg/mL and the MIC₉₀ from >32 to 1 µg/mL.[3] In this collection, 99.0% of isolates were susceptible to meropenem-vaborbactam at the FDA-approved breakpoint.[3] Another study focusing on isolates from China reported that 81.3% were inhibited by meropenem-vaborbactam at the same breakpoint.[6] When compared to other novel β-lactam/β-lactamase inhibitor combinations, nationwide surveillance data from Italy indicated susceptibility rates of 97% for imipenem/relebactam, followed by 93.9% for both meropenem-vaborbactam and ceftazidime/avibactam against KPC-producing K. pneumoniae.[7]
Experimental Protocols
The validation of this compound's efficacy relies on standardized and reproducible experimental methodologies. The following protocols are commonly employed in the assessment of antimicrobial susceptibility.
Antimicrobial Susceptibility Testing (AST)
The primary method for determining the in vitro activity of antibiotics is through the measurement of the Minimum Inhibitory Concentration (MIC).
1. Broth Microdilution:
-
Principle: This is the reference method for MIC determination. A standardized bacterial inoculum is challenged with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth after a defined incubation period.
-
Procedure Outline:
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium overnight. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Preparation: Serial dilutions of the antibiotics are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For meropenem-vaborbactam, meropenem is serially diluted in the presence of a fixed concentration of this compound, typically 8 µg/mL.[3][7]
-
Inoculation and Incubation: The prepared bacterial suspension is added to the wells containing the antibiotic dilutions. The plates are incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is read as the lowest concentration of the antibiotic that shows no visible growth. Results are interpreted based on clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7]
-
2. E-test (Gradient Diffusion):
-
Principle: The E-test is a quantitative method that uses a predefined, stable gradient of an antibiotic immobilized on a plastic strip.
-
Procedure Outline:
-
A standardized bacterial suspension is swabbed uniformly across the surface of an agar plate.
-
The E-test strip is applied to the agar surface.
-
During incubation, the antibiotic diffuses into the agar, creating an elliptical zone of inhibition.
-
The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. This method was used in a study comparing meropenem/vaborbactam to ceftazidime/avibactam.[8]
-
Carbapenemase Detection
Identifying the presence and type of carbapenemase is crucial for understanding resistance mechanisms.
-
Phenotypic Methods: Tests like the Modified Hodge Test (MHT) and Carba NP test can indicate carbapenemase production.
-
Genotypic Methods: Polymerase Chain Reaction (PCR) is used to detect specific carbapenemase genes, such as blaKPC.[7] Lateral flow immunoassays are also utilized for the rapid detection of common carbapenemases including KPC.[7]
Visualizing the Process and Mechanism
To better illustrate the experimental workflow and the mechanism of action of this compound, the following diagrams are provided.
Caption: Workflow for determining the in vitro efficacy of meropenem-vaborbactam.
Caption: Mechanism of action of meropenem-vaborbactam against KPC-producing bacteria.
Conclusion
Meropenem-vaborbactam is a potent therapeutic option for infections caused by KPC-producing Klebsiella pneumoniae. Its efficacy is rooted in the ability of this compound to inhibit KPC carbapenemases, thereby restoring the antimicrobial activity of meropenem.[7] In vitro data consistently demonstrates high susceptibility rates, often superior to older carbapenems and comparable to other novel β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam and imipenem-relebactam.[7][9] The choice between these novel agents may depend on local epidemiology and specific patient factors.[10] Continued surveillance and adherence to standardized testing protocols are essential for monitoring the long-term effectiveness of meropenem-vaborbactam and guiding its appropriate clinical use.
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Meropenem/vaborbactam activity against carbapenem-resistant Klebsiella pneumoniae from catheter-related bloodstream infections [frontiersin.org]
- 8. Meropenem/vaborbactam activity in vitro: a new option for Klebsiella pneumoniae carbapenemase (KPC)-producing Klebsiella pneumoniae treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
The Evolving Landscape of Beta-Lactamase Inhibition: A Comparative Analysis of Novel Agents
The rise of antibiotic resistance, largely driven by the production of beta-lactamase enzymes, presents a formidable challenge to global health. In response, a new generation of beta-lactamase inhibitors has emerged, offering renewed hope in the fight against multidrug-resistant bacteria. This guide provides a comparative analysis of the inhibitory profiles of several novel beta-lactamase inhibitors, presenting key experimental data and mechanistic insights for researchers, scientists, and drug development professionals.
This analysis focuses on a selection of recently developed beta-lactamase inhibitors, including avibactam, vaborbactam, relebactam, enmetazobactam, taniborbactam (B611149), and the investigational agent QPX7728 (xeruborbactam). These inhibitors exhibit diverse chemical structures and mechanisms of action, leading to varied inhibitory spectra against the four Ambler classes of beta-lactamases (A, B, C, and D).
Comparative Inhibitory Profiles
The inhibitory potency of these novel agents is most commonly quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following tables summarize the reported inhibitory activities of these compounds against a range of clinically significant beta-lactamase enzymes.
Table 1: Inhibitory Activity (IC50, nM) of Novel Beta-Lactamase Inhibitors against Class A Beta-Lactamases
| Beta-Lactamase | Avibactam | This compound | Relebactam | Enmetazobactam | Taniborbactam | QPX7728 (Xeruborbactam) |
| KPC-2 | 22 - 110[1] | 22 - 110[1] | 22 - 110[1] | Potent Inhibitor[2] | 0.002 - 0.017 µM (Ki)[3] | 2.9 ± 0.4[4] |
| CTX-M-15 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor[2] | 0.002 - 0.017 µM (Ki)[3] | 1 - 3[1] |
| SHV-12 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor[2] | 0.002 - 0.017 µM (Ki)[3] | 1 - 3[1] |
| TEM-10/26 | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor[2] | Potent Inhibitor | 1 - 3[1] |
Table 2: Inhibitory Activity (IC50, nM) of Novel Beta-Lactamase Inhibitors against Class B Beta-Lactamases (Metallo-β-Lactamases)
| Beta-Lactamase | Avibactam | This compound | Relebactam | Enmetazobactam | Taniborbactam | QPX7728 (Xeruborbactam) |
| NDM-1 | No Activity | No Activity | No Activity | No Activity | 0.081 µM (Ki)[3] | 55 ± 25[4] |
| VIM-1 | No Activity | No Activity | No Activity | No Activity | 0.019 µM (Ki)[3] | 14 ± 4[4] |
| IMP-1 | No Activity | No Activity | No Activity | No Activity | >30 µM (Ki)[3] | 610 ± 70[4] |
Table 3: Inhibitory Activity (IC50, nM) of Novel Beta-Lactamase Inhibitors against Class C Beta-Lactamases
| Beta-Lactamase | Avibactam | This compound | Relebactam | Enmetazobactam | Taniborbactam | QPX7728 (Xeruborbactam) |
| AmpC (P. aeruginosa) | Potent Inhibitor[5] | 5 µM[6] | Potent Inhibitor | No Activity[2] | Potent Inhibitor[3] | Potent Inhibitor |
| P99 (E. cloacae) | Potent Inhibitor[6] | Potent Inhibitor | Potent Inhibitor | No Activity[2] | 0.002 - 0.017 µM (Ki)[3] | 22 ± 8[4] |
Table 4: Inhibitory Activity (IC50, nM) of Novel Beta-Lactamase Inhibitors against Class D Beta-Lactamases
| Beta-Lactamase | Avibactam | This compound | Relebactam | Enmetazobactam | Taniborbactam | QPX7728 (Xeruborbactam) |
| OXA-10 | Potent Inhibitor | >400 µM[6] | Limited Activity | Some inhibition of OXA-1[2] | Potent Inhibitor | Potent Inhibitor |
| OXA-48 | Potent Inhibitor[7] | 25 - 32 µM[6] | No Activity | No Activity[2] | Potent Inhibitor | 1[1] |
| OXA-23 | Limited Activity | No Activity | Limited Activity | No Activity | Potent Inhibitor | 1[1] |
Mechanisms of Action: A Visual Representation
The inhibitory mechanisms of these novel agents vary significantly, contributing to their distinct spectra of activity. These mechanisms are visualized below using Graphviz (DOT language).
Caption: Mechanisms of action for serine and metallo-beta-lactamase inhibitors.
Experimental Protocols
The determination of inhibitory profiles is crucial for the preclinical assessment of novel beta-lactamase inhibitors. A generalized experimental workflow and a common protocol for determining IC50 values are outlined below.
Experimental Workflow for Inhibitor Characterization
Caption: A generalized workflow for the discovery and characterization of beta-lactamase inhibitors.
Determination of IC50 for Beta-Lactamase Inhibitors
A frequently employed method for determining the IC50 of beta-lactamase inhibitors is a spectrophotometric assay utilizing a chromogenic substrate, such as nitrocefin.[6] The hydrolysis of nitrocefin by a beta-lactamase results in a color change that can be monitored over time.[6]
Materials:
-
Purified beta-lactamase enzyme
-
Beta-lactamase inhibitor of interest
-
Nitrocefin (chromogenic substrate)
-
Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~490 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the beta-lactamase inhibitor in DMSO.
-
Prepare a working solution of the purified beta-lactamase enzyme in assay buffer. The optimal concentration depends on the specific activity of the enzyme.
-
Prepare a stock solution of nitrocefin in DMSO and then dilute it to a working concentration in the assay buffer.
-
-
Assay Setup:
-
In the wells of a 96-well plate, add a fixed volume of the beta-lactamase enzyme solution.
-
Add varying concentrations of the beta-lactamase inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.[6]
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the initial velocity (rate of absorbance change) for each inhibitor concentration.
-
Plot the initial velocity as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[6]
-
Conclusion
The novel beta-lactamase inhibitors discussed herein represent significant advancements in combating antibiotic resistance. Their diverse inhibitory profiles, particularly the expanded spectrum of agents like taniborbactam and QPX7728 to include metallo-beta-lactamases, offer promising therapeutic options. A thorough understanding of their comparative potencies and mechanisms of action is paramount for their effective clinical application and for guiding the development of the next generation of these critical therapeutic agents. The provided data and protocols serve as a valuable resource for researchers in this ongoing endeavor.
References
- 1. Biochemical Characterization of QPX7728, a New Ultrabroad-Spectrum Beta-Lactamase Inhibitor of Serine and Metallo-Beta-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Meropenem-Vaborbactam vs. Piperacillin-Tazobactam in Complicated Urinary Tract Infections: A Comparative Guide
A comprehensive review of the clinical evidence comparing Meropenem-Vaborbactam and Piperacillin-Tazobactam for the treatment of complicated Urinary Tract Infections (cUTIs), with a focus on the pivotal TANGO I and TANGO II clinical trials.
This guide provides an objective comparison of Meropenem-Vaborbactam and Piperacillin-Tazobactam, two key antibacterial agents used in the management of complicated urinary tract infections (cUTIs), including acute pyelonephritis. The analysis is supported by experimental data from major clinical trials, with a detailed examination of their methodologies.
Executive Summary
Meropenem-Vaborbactam has been established as a non-inferior treatment option to Piperacillin-Tazobactam for cUTIs.[1][2] The TANGO I trial demonstrated that Meropenem-Vaborbactam met the noninferiority criterion for the composite outcome of clinical cure or improvement and microbial eradication.[3][4] Furthermore, for the FDA primary endpoint, Meropenem-Vaborbactam showed statistical superiority over Piperacillin-Tazobactam in overall success.[5] The subsequent TANGO II trial further solidified the efficacy of Meropenem-Vaborbactam in treating serious infections caused by carbapenem-resistant Enterobacteriaceae (CRE), showing improved clinical cure rates and reduced mortality compared to the best available therapy.
Mechanisms of Action
Meropenem-Vaborbactam: This combination agent pairs a carbapenem (B1253116) antibiotic, meropenem (B701), with a novel beta-lactamase inhibitor, vaborbactam. Meropenem acts by inhibiting the synthesis of the bacterial cell wall. This compound protects meropenem from degradation by serine beta-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).
Piperacillin-Tazobactam: This is a combination of an extended-spectrum penicillin, piperacillin, and a beta-lactamase inhibitor, tazobactam.[3] Piperacillin also works by inhibiting bacterial cell wall synthesis.[3] Tazobactam inactivates many beta-lactamase enzymes, thereby broadening the spectrum of piperacillin.
Clinical Trial Data: TANGO I
The TANGO I trial was a Phase 3, multicenter, randomized, double-blind, double-dummy study that compared the efficacy and safety of Meropenem-Vaborbactam to Piperacillin-Tazobactam in patients with cUTI, including acute pyelonephritis.[1][4]
Efficacy Outcomes
The primary endpoint for the FDA was overall success, a composite of clinical cure or improvement and microbial eradication at the end of intravenous (IV) treatment.[3] The primary endpoint for the European Medicines Agency (EMA) was microbial eradication at the test-of-cure visit.[3]
| Efficacy Endpoint (Microbiologic Modified ITT Population) | Meropenem-Vaborbactam (n=192) | Piperacillin-Tazobactam (n=182) | Difference (95% CI) |
| FDA Primary Endpoint: Overall Success (End of IV Treatment) | 98.4% (189/192) | 94.0% (171/182) | 4.5% (0.7% to 9.1%) |
| EMA Primary Endpoint: Microbial Eradication (Test-of-Cure) | 66.7% (128/192) | 57.7% (105/182) | 9.0% (-0.9% to 18.7%) |
Data sourced from the TANGO I clinical trial results.[3][4]
Safety Profile
| Adverse Events | Meropenem-Vaborbactam (n=272) | Piperacillin-Tazobactam (n=273) |
| Any Adverse Event | 39.0% (106/272) | 35.5% (97/273) |
| Serious Adverse Events | 4.8% | 4.4% |
| Discontinuation due to Adverse Event | 1.1% | 1.8% |
Data sourced from the TANGO I clinical trial results.[3]
Clinical Trial Data: TANGO II
The TANGO II trial was a Phase 3, randomized, open-label study that evaluated Meropenem-Vaborbactam versus the best available therapy (BAT) in patients with serious infections due to carbapenem-resistant Enterobacteriaceae (CRE).
Efficacy and Mortality Outcomes
| Outcome (mCRE-MITT Population) | Meropenem-Vaborbactam (n=32) | Best Available Therapy (n=15) | Difference (95% CI) |
| Clinical Cure at End of Treatment | 65.6% (21/32) | 33.3% (5/15) | 32.3% (3.3% to 61.3%) |
| 28-Day All-Cause Mortality | 15.6% (5/32) | 33.3% (5/15) | -17.7% (-44.7% to 9.3%) |
Data sourced from the TANGO II clinical trial results.
Experimental Protocols
TANGO I Study Design
The TANGO I trial was a multinational, multicenter, randomized, double-blind, double-dummy, active-controlled study.[1][4]
-
Patient Population: Adults (≥18 years) with a diagnosis of cUTI or acute pyelonephritis.[3][4]
-
Interventions:
-
Treatment Duration: Patients received IV therapy for up to 10 days. After a minimum of 15 doses, patients who met prespecified criteria for improvement could be switched to oral levofloxacin to complete the 10-day treatment course.[3]
-
Primary Endpoints:
-
FDA: Overall success (a composite of clinical cure or improvement and microbial eradication) at the end of IV treatment in the microbiologic modified intent-to-treat (ITT) population.[3]
-
EMA: Microbial eradication at the test-of-cure visit in the microbiologic modified ITT and microbiologic evaluable populations.[3]
-
-
Noninferiority Margin: The prespecified noninferiority margin was -15%.[3]
Conclusion
The evidence from the TANGO I and TANGO II trials supports the use of Meropenem-Vaborbactam as an effective treatment for complicated urinary tract infections. In the TANGO I trial, Meropenem-Vaborbactam was non-inferior to Piperacillin-Tazobactam, a standard-of-care agent, and demonstrated statistical superiority in the FDA's primary endpoint of overall success.[3][5] The TANGO II trial further highlighted its utility in treating infections caused by carbapenem-resistant Enterobacteriaceae, a significant clinical challenge. The safety profiles of both Meropenem-Vaborbactam and Piperacillin-Tazobactam were comparable in the TANGO I trial.[1][3] These findings provide valuable information for researchers, scientists, and drug development professionals in the ongoing effort to combat antimicrobial resistance.
References
- 1. 2minutemedicine.com [2minutemedicine.com]
- 2. Effect of Meropenem-Vaborbactam vs Piperacillin-Tazobactam on Clinical Cure or Improvement and Microbial Eradication in Complicated Urinary Tract Infection: The TANGO I Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect and Safety of Meropenem-Vaborbactam versus Best-Available Therapy in Patients with Carbapenem-Resistant Enterobacteriaceae Infections: The TANGO II Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Meropenem-Vaborbactam Demonstrates Potent In Vitro Activity Against Carbapenem-Resistant Escherichia coli (CREC) Isolates
A comprehensive review of recent studies highlights the superior efficacy of meropenem-vaborbactam against CREC, particularly those producing Klebsiella pneumoniae carbapenemase (KPC). This guide provides a detailed comparison of its in vitro activity with other antimicrobial agents, supported by experimental data and protocols for researchers and drug development professionals.
Meropenem-vaborbactam (MVB), a combination of a carbapenem (B1253116) antibiotic and a novel beta-lactamase inhibitor, has emerged as a critical therapeutic option in the fight against multidrug-resistant Gram-negative bacteria.[1] In vitro studies consistently demonstrate its potent activity against carbapenem-resistant Escherichia coli (CREC), offering a promising alternative for infections that have become increasingly difficult to treat.[2][3]
Comparative In Vitro Susceptibility
Data from multiple studies indicate that meropenem-vaborbactam exhibits significantly higher in vitro activity against CREC isolates compared to other commonly used antibiotics, with the exception of tigecycline (B611373) and colistin.[2][3] The addition of vaborbactam (B611620), a cyclic boronic acid β-lactamase inhibitor, restores the activity of meropenem (B701) against many serine β-lactamases, including the clinically significant KPC enzymes.[4][5]
A study conducted in Southeastern China on 58 CREC isolates reported an 83% susceptibility rate to meropenem-vaborbactam.[2][3] This was considerably higher than the susceptibility rates for ampicillin (B1664943) (2%), ceftriaxone (B1232239) (2%), ceftazidime (B193861) (7%), ertapenem (B1671056) (0%), ciprofloxacin (B1669076) (0%), levofloxacin (B1675101) (0%), and gentamicin (B1671437) (14%).[2] The study also highlighted the potent activity of MVB against KPC-producing CREC isolates.[2][3]
Similarly, a U.S. surveillance study from 2016 to 2018 found that meropenem-vaborbactam inhibited 95.4% of CRE isolates at the CLSI breakpoint.[6] In contrast, other β-lactam agents inhibited only up to 6.6% of these isolates.[6]
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Meropenem-Vaborbactam | 0.06 | 2 | 95.4 |
| Meropenem | >64 | >64 | - |
| Imipenem | 16 | >32 | - |
| Ceftazidime-Avibactam | 0.5 | 4 | - |
| Tigecycline | 1 | 2 | 96.7 |
| Colistin | ≤0.5 | 1 | 83.3 |
| Amikacin | 8 | >64 | 78.3 |
Table 1: Comparative in vitro activity of Meropenem-Vaborbactam and other antimicrobial agents against CRE isolates from a U.S. surveillance study (2016-2018).[6]
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility (%) |
| Meropenem-Vaborbactam | ≤0.03/8 | >32/8 | 83 |
| Meropenem | 16 | 32 | - |
| Imipenem | 8 | 16 | 65 |
| Ceftazidime-Avibactam | 0.5/4 | >32/4 | - |
| Tigecycline | 1 | 2 | - |
| Colistin | - | - | - |
| Amikacin | 4 | >32 | 78 |
| Fosfomycin | 16 | >256 | 62 |
Table 2: In vitro activity of Meropenem-Vaborbactam and comparators against 58 CREC isolates from Southeastern China.[2]
Mechanism of Action: Overcoming Resistance
Carbapenem resistance in Enterobacterales is primarily mediated by the production of carbapenemase enzymes that hydrolyze and inactivate carbapenem antibiotics like meropenem.[4] this compound effectively inhibits a broad spectrum of serine β-lactamases, including class A (such as KPC and CTX-M) and class C enzymes.[4][7] By binding to these enzymes, this compound protects meropenem from degradation, allowing it to exert its bactericidal activity by inhibiting bacterial cell wall synthesis.[5][8]
It is important to note that this compound does not inhibit class B metallo-β-lactamases (MBLs) or class D oxacillinases (OXA-type carbapenemases).[4][7] Consequently, the efficacy of meropenem-vaborbactam is limited against CREC isolates that produce these types of enzymes.[2]
References
- 1. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Activity of Meropenem-Vaborbactam versus Other Antibiotics Against Carbapenem-Resistant Escherichia coli from Southeastern China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Activity of Meropenem-Vaborbactam versus Other Antibiotics Against Carbapenem-Resistant Escherichia coli from Southeastern China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Meropenem-Vaborbactam: A Comparative Analysis of In-Vitro Activity Against Global Bacterial Isolates
A comprehensive guide for researchers and drug development professionals on the antimicrobial efficacy of meropenem-vaborbactam compared to other broad-spectrum beta-lactams. This guide synthesizes data from global surveillance studies, providing a detailed comparison of its activity against key bacterial pathogens and outlining the standardized experimental protocols used for its validation.
Meropenem-vaborbactam, a combination of a carbapenem (B1253116) antibiotic and a novel beta-lactamase inhibitor, has emerged as a critical agent in the fight against multidrug-resistant Gram-negative bacteria, particularly Carbapenem-resistant Enterobacterales (CRE). Vaborbactam (B611620) is a potent inhibitor of serine beta-lactamases, including the widespread Klebsiella pneumoniae carbapenemase (KPC).[1][2] This guide provides an objective comparison of meropenem-vaborbactam's in-vitro activity against global collections of bacterial isolates relative to other significant antimicrobial agents.
Comparative In-Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data and percentage susceptibility rates for meropenem-vaborbactam and comparator antibiotics against key Gram-negative pathogens. The data is aggregated from multiple global surveillance studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: In-Vitro Activity against KPC-Positive Enterobacterales
| Antibiotic Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Meropenem-Vaborbactam | 0.06 | 1 | 99.0% [2] |
| Meropenem | 32 | >32 | - |
| Ceftazidime-Avibactam | - | - | 94%[3] |
| Imipenem-Relebactam | - | - | 88%[3] |
| Piperacillin-Tazobactam | - | - | - |
| Colistin | - | - | 83.3%[4] |
| Tigecycline | - | - | 96.7%[4] |
Data compiled from studies on global collections of KPC-positive Enterobacterales.[1][2][3][4]
Table 2: In-Vitro Activity against All Enterobacterales
| Antibiotic Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Meropenem-Vaborbactam | ≤0.015 | 0.06 | 99.3% [5] |
| Meropenem | - | - | 97.7%[5] |
| Ceftazidime-Avibactam | - | 0.5 | 98.1%[6] |
| Imipenem-Relebactam | - | - | >90%[7] |
| Piperacillin-Tazobactam | - | - | 80.0%[8] |
Data from broad global surveillance studies of Enterobacterales isolates.[5][6][7][8]
Table 3: In-Vitro Activity against Carbapenem-Resistant Enterobacterales (CRE)
| Antibiotic Agent | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) |
| Meropenem-Vaborbactam | 0.5 | 32 | 95.4% [4] |
| Meropenem | 16 | >32 | - |
| Ceftazidime-Avibactam | - | - | 95%[3] |
| Imipenem-Relebactam | - | - | 84%[3] |
| Cefiderocol | - | - | 92%[3] |
Data specifically for CRE isolates from various surveillance programs.[3][4]
Experimental Protocols
The in-vitro susceptibility data presented in this guide were predominantly generated using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (CLSI M07)
The most frequently cited method for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method, following the procedures detailed in the CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".[9][10]
-
Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microdilution panel.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of meropenem-vaborbactam and comparator agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For meropenem-vaborbactam, this compound is typically tested at a fixed concentration of 8 µg/mL.[2][11]
-
Incubation: The inoculated microdilution panels are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Quality Control: The performance of the test is monitored by concurrently testing CLSI-recommended quality control strains, such as Escherichia coli ATCC 25922 and Klebsiella pneumoniae ATCC BAA-1705.[9]
Interpretive Criteria
The MIC values are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by regulatory bodies like the FDA, CLSI, and EUCAST.[12][13][14] These breakpoints are crucial for guiding clinical decisions.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in evaluating meropenem-vaborbactam's activity and the decision-making process for its potential use.
Caption: Antimicrobial Susceptibility Testing Workflow.
Caption: Meropenem-Vaborbactam Treatment Logic.
Conclusion
Global surveillance data consistently demonstrate the potent in-vitro activity of meropenem-vaborbactam against a broad range of Enterobacterales, including highly resistant phenotypes such as KPC-producing CRE.[1][15] Its efficacy against these challenging pathogens is often superior to that of older beta-lactam/beta-lactamase inhibitor combinations and comparable or superior to other novel agents. The standardized methodologies for susceptibility testing, primarily broth microdilution, provide a reliable framework for the continued evaluation of its activity and for guiding appropriate clinical use. For researchers and drug development professionals, meropenem-vaborbactam represents a significant advancement in addressing the threat of antimicrobial resistance.
References
- 1. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Meropenem-Vaborbactam against Clinical Isolates of KPC-Positive Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparing the activity of novel antibiotic agents against carbapenem-resistant Enterobacterales clinical isolates | Infection Control & Hospital Epidemiology | Cambridge Core [cambridge.org]
- 4. Meropenem-Vaborbactam Activity against Carbapenem-Resistant Enterobacterales Isolates Collected in U.S. Hospitals during 2016 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of ceftazidime-avibactam against Enterobacterales and Pseudomonas aeruginosa isolates collected in Latin America as part of the ATLAS global surveillance program, 2017–2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ihma.com [ihma.com]
- 8. In vitro antimicrobial activity of piperacillin/tazobactam in comparison with other broad-spectrum beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. slh.wisc.edu [slh.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. megumed.de [megumed.de]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Safe Disposal of Vaborbactam: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Vaborbactam (B611620), a beta-lactamase inhibitor, requires careful handling and disposal to prevent environmental contamination and the potential development of antibiotic resistance. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring compliance with safety and regulatory standards.
Core Principles of this compound Disposal
The primary guidance from safety data sheets (SDS) for this compound and related products is to dispose of the material in accordance with local and national regulations.[1] this compound is considered a pharmaceutical-related compound of unknown potency and should be handled as chemical waste.[2] Improper disposal, such as flushing down the drain, can lead to the release of active pharmaceutical ingredients into the environment, contributing to the rise of multidrug-resistant organisms.[3][4]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This process is designed to be conservative and prioritizes safety and regulatory compliance.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure appropriate PPE is worn, including a standard microbiology laboratory coat, safety glasses with side shields, and suitable gloves.[1]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated lab materials (e.g., weighing paper, contaminated tips), and used personal protective equipment in a designated, clearly labeled hazardous chemical waste container.[2][3] Per EPA guidelines, hazardous pharmaceutical waste is typically collected in black containers.[5]
-
Liquid Waste: Unused stock solutions of this compound should be collected in a designated hazardous chemical waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Contaminated Media: Cell culture media containing this compound should be treated as chemical waste.[3] While some antibiotics can be inactivated by autoclaving, there is no specific data available on the heat stability of this compound. Therefore, autoclaving should not be solely relied upon for its disposal.
-
-
Container Management:
-
Use approved containers for chemical waste.[3]
-
Ensure containers are properly labeled with the contents, including the name "this compound" and any other components of the waste stream.
-
Keep containers securely closed when not in use.
-
-
Disposal Pathway:
-
Regulatory Compliance:
-
Always adhere to your institution's specific guidelines for pharmaceutical and chemical waste disposal.[3]
-
Be aware of and comply with federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] A key provision of the EPA's regulations is the prohibition of sewering hazardous waste pharmaceuticals.[5]
-
Quantitative Data
No specific quantitative data regarding disposal parameters (e.g., inactivation concentrations, temperatures, or times) for this compound were identified in the reviewed literature. The disposal procedures should therefore follow the precautionary principle, treating the compound as a potentially hazardous chemical.
Experimental Protocols
The search did not yield any specific, validated experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes. While general methods for the decontamination of β-lactams have been explored, their effectiveness on this compound has not been documented.[7] Therefore, reliance on a licensed hazardous waste disposal service is the most prudent course of action.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vaborbactam
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Vaborbactam, a β-lactamase inhibitor. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure and efficient research setting.
Hazard Identification and GHS Classification
This compound is classified as harmful if swallowed (Acute toxicity - oral 4)[1]. The possibility of allergic sensitization should also be considered[2]. It is crucial to handle this compound with care, following all recommended safety protocols.
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) is the primary barrier against exposure. The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN 166 (EU) or NIOSH (US)[2][3]. Tightly fitting safety goggles are also an option[3]. | Protects against splashes and airborne particles. |
| Hand Protection | Impermeable and resistant gloves conforming to EN 374[2]. | Prevents skin contact. Due to a lack of specific testing, glove material should be chosen based on the solvent being used[1]. |
| Body Protection | A standard microbiology laboratory coat should be worn[2]. For larger quantities or where splashing is likely, fire/flame resistant and impervious clothing is recommended[3]. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation[1]. If dust formation is likely or ventilation is insufficient, a suitable respirator should be used[2]. A laboratory fume hood or other local exhaust ventilation is recommended[3]. | Prevents inhalation of airborne particles. |
Safe Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of this compound and the safety of laboratory personnel.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a laboratory fume hood is strongly recommended to minimize inhalation exposure[3].
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing[4]. Do not ingest or inhale the compound[4].
-
Dust Formation: Avoid the formation of dust and aerosols[2].
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the compound[1]. Do not eat, drink, or smoke in areas where this compound is handled or stored[1].
Storage Conditions:
-
Container: Keep the container tightly closed[3].
-
Environment: Store in a dry and well-ventilated place[3].
-
Temperature: Storage temperature may vary depending on the specific product. Common storage conditions are -20°C for long-term stability or refrigerated at 2°C to 8°C[2][4]. Always refer to the product-specific information for storage guidance.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting[1][3]. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, call a physician[3]. |
| On Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists[2][3]. |
| In Case of Eye Contact | Rinse opened eye for several minutes under running water. Consult a doctor[1][3]. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of contents and container in accordance with all local, regional, national, and international regulations[1][2].
-
Contaminated Waste: Dispose of contaminated waste, such as used plates, according to local microbiological rules[2]. Do not allow the substance to enter sewers or surface and ground water[1].
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: This diagram illustrates the procedural flow for safely handling this compound, from initial preparation and PPE donning to handling within a fume hood and final disposal procedures.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
